4-Bromo-2-chloro-3-fluorobenzonitrile
Description
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Properties
IUPAC Name |
4-bromo-2-chloro-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURYJYBRHJJICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-3-fluorobenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern on the benzonitrile scaffold provides a versatile platform for the synthesis of complex molecular architectures. The presence of three different halogens—bromine, chlorine, and fluorine—each with distinct reactivity, allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1427439-32-4 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1] |
| Molecular Weight | 234.46 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% |
Molecular Structure:
Caption: 2D structure of this compound.
Spectroscopic Data
While a comprehensive public database of the experimental spectra for this compound is not available, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] For structurally similar compounds, such as 4-bromo-2-fluorobenzonitrile, extensive spectroscopic data is available and can provide some insights.[3]
Synthesis
A definitive, published synthetic route specifically for this compound is not readily found in the public domain. However, the synthesis of polysubstituted benzonitriles is a well-established area of organic chemistry. The synthesis of this target molecule would likely involve a multi-step process, leveraging regioselective halogenation and cyanation reactions. The synthesis of a related compound, 4-bromo-2-chlorobenzonitrile, can be achieved through a two-step process involving the bromination of 2-chlorotoluene followed by conversion of the methyl group to a nitrile via a Sandmeyer reaction.[4]
A plausible synthetic workflow for this compound could involve the following conceptual steps:
Caption: Conceptual synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are a well-established class of intermediates in the synthesis of pharmaceuticals.[5] The strategic placement of different halogens on the aromatic ring of this compound offers medicinal chemists a powerful tool for developing novel therapeutic agents.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.[5][6] This allows for the introduction of a wide variety of molecular fragments. The chlorine and fluorine atoms can modulate the electronic properties of the molecule and can also serve as sites for nucleophilic aromatic substitution under specific conditions.
The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, all of which are common pharmacophores in drug molecules.[7]
The fluorinated nature of the molecule can also impart desirable pharmacokinetic properties to a drug candidate, such as enhanced metabolic stability and improved bioavailability.[8]
Safety and Handling
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique arrangement of three different halogen atoms and a nitrile group on a benzene ring provides a rich platform for the construction of complex and novel molecules. While detailed experimental data on its physical properties are still emerging, its structural features suggest significant potential for the development of new therapeutic agents and advanced materials. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.
References
- What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? - FAQ. (n.d.).
- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.).
- 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (n.d.).
- 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem. (n.d.).
- The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.).
- 4-Bromo-2-fluorobenzonitrile - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
- 4-Bromo-2-fluorobenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
- 4-Bromo-2-fluorobenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
- Specifications of this compound - Capot Chemical. (n.d.).
Sources
- 1. 1427439-32-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 1427439-32-4|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
4-Bromo-2-chloro-3-fluorobenzonitrile chemical structure
An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorobenzonitrile: A Versatile Building Block for Modern Synthesis
Executive Summary
This compound is a polyhalogenated aromatic compound of significant interest in modern synthetic chemistry. Its value lies in the strategic arrangement of four distinct functional groups—nitrile, bromo, chloro, and fluoro—on a benzene ring. This specific substitution pattern creates a highly versatile intermediate, enabling chemists to perform sequential and regioselective reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic utility, and key applications in pharmaceutical and materials science research. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind its reactivity, offers detailed protocols for its analysis, and provides essential safety and handling information for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
The unique substitution pattern of this compound dictates its chemical behavior and utility. The presence of three different halogen atoms, each with distinct reactivity profiles, alongside a versatile nitrile group, makes it a prized building block for constructing complex molecular architectures.[1]
Caption: Chemical Structure of this compound.
The molecule's properties are summarized below. The nitrile and halogen groups are strongly electron-withdrawing, which activates the aromatic ring for certain substitution reactions and influences the overall electronic characteristics of molecules synthesized from it.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1427439-32-4 | [2] |
| Molecular Formula | C₇H₂BrClFN | [2] |
| Molecular Weight | 234.45 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥97% (typical) | [2] |
| InChI Key | IURYJYBRHJJICY-UHFFFAOYSA-N | [2] |
The Synthetic Rationale: Reactivity and Strategic Applications
The primary value of this compound in drug discovery and materials science stems from its capacity for controlled, stepwise functionalization.[3] The differing reactivities of the C-Br, C-Cl, and C-F bonds allow chemists to selectively address one site while leaving the others intact for subsequent transformations.
Causality of Reactivity:
-
C-Br Bond: The carbon-bromine bond is the most reactive of the three halogen sites towards metal-catalyzed cross-coupling reactions.[1] It is particularly susceptible to transformations like Suzuki, Stille, and Heck couplings, making it the primary handle for introducing new carbon-carbon or carbon-heteroatom bonds.[1][4] This predictable reactivity is fundamental to its role as a versatile scaffold.
-
C-Cl Bond: The carbon-chlorine bond is more stable than the C-Br bond but can be activated for nucleophilic aromatic substitution (SNA) reactions, especially given the electron-withdrawing nature of the adjacent nitrile and fluoro groups.
-
C-F Bond: The carbon-fluorine bond is the strongest and generally the least reactive, often remaining as a stable substituent that serves to modulate the electronic properties (e.g., lipophilicity, metabolic stability) of the final molecule.[5]
-
Nitrile Group (-CN): This functional group is a cornerstone of the molecule's utility. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[6][7]
Key Applications:
-
Pharmaceutical Intermediates: This compound serves as a crucial building block for synthesizing complex molecules with therapeutic potential, including agents for targeted cancer therapies and treatments for inflammatory conditions.[4][7]
-
Materials Science: The structural and electronic properties imparted by the halogen and nitrile groups make it a candidate for developing advanced materials, such as those used in organic light-emitting diodes (OLEDs) and liquid crystal displays.[3][4]
-
Agrochemicals: It is also utilized in the synthesis of next-generation pesticides and herbicides, where the specific halogenation pattern can enhance bioactivity.[7]
Synthesis and Manufacturing Considerations
While specific, scaled-up manufacturing protocols are proprietary, a logical and common synthetic approach for this class of compounds can be extrapolated from established organic chemistry principles. The synthesis would likely involve the strategic introduction of the halogen and nitrile functionalities onto a benzene ring.
Caption: Generalized workflow for the synthesis of polyhalogenated benzonitriles.
Experimental Choices Explained:
-
Starting Material: The synthesis would begin with a simpler, commercially available benzene derivative that allows for controlled, regioselective introduction of the required groups.
-
Halogenation: Electrophilic aromatic substitution reactions using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are standard methods for introducing bromine and chlorine atoms onto an activated or deactivated ring.[1] The choice of reagent and reaction conditions is critical to control the position of substitution.
-
Nitrile Formation (Sandmeyer Reaction): A common and robust method for introducing a nitrile group is the Sandmeyer reaction.[7] This process typically involves converting an aniline (amino group) precursor to a diazonium salt, which is then treated with a copper(I) cyanide salt (CuCN). This is a reliable transformation, making it a cornerstone of industrial synthesis for such compounds.
Quality Control and Analytical Protocols
Ensuring the purity of this compound is paramount, as impurities can lead to unwanted side products and negatively impact the yield, safety, and efficacy of the final product.[8] High-Performance Liquid Chromatography (HPLC) is a standard and effective method for purity assessment.[8]
Protocol: Purity Assessment by HPLC
This protocol is adapted from standard methodologies for analyzing similar halogenated aromatic compounds.[8]
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase Preparation:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water). The mobile phase should be filtered and degassed before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or sonicating the solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage method.[8] The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Complementary Analytical Techniques:
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The presence of bromine and chlorine will result in a characteristic isotopic pattern, which is a powerful tool for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure, providing information on the connectivity and chemical environment of the atoms.[9][10]
Safety, Handling, and Storage
As with many polyhalogenated and cyano-containing compounds, this compound must be handled with appropriate care. The following information is synthesized from available safety data for this and structurally related chemicals.[2][11][12]
| Hazard Class | Information |
| Pictogram(s) | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[13]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]
-
-
Handling: Avoid formation of dust and aerosols.[13] Prevent contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13] Store locked up.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound stands out as a high-value, multifunctionalized building block for advanced chemical synthesis. The strategic placement of its bromo, chloro, fluoro, and nitrile groups provides a platform for predictable and selective chemical modifications. This unique reactivity profile, coupled with its utility in constructing complex molecules, ensures its continued importance for researchers and scientists in the pharmaceutical, agrochemical, and material science sectors. Adherence to rigorous analytical and safety protocols is essential to fully and safely leverage the synthetic potential of this versatile compound.
References
- What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applic
- 2-FLUORO-4-IODOBENZONITRILE CAS#: 137553-42-5. ChemicalBook. URL
- GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile. Guidechem. URL
- 137553-42-5, 2-Fluoro-4-iodobenzonitrile Formula - ECHEMI. ECHEMI. URL
- 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD.. URL
- 2-Fluoro-4-iodobenzonitrile CAS: 137553-42-5: High Purity OLED.
- 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. PubChem. URL
- Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9. Smolecule. URL
- 2-FLUORO-4-IODOBENZONITRILE | 137553-42-5. ChemicalBook. URL
- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applic
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL
- SAFETY D
- 4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. PubChem. URL
- 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6. Ossila. URL
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. URL
- 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518. PubChem. URL
- 1427439-32-4|this compound|BLD Pharm. BLD Pharm. URL
- 4-Bromo-2-fluorobenzonitrile synthesis. ChemicalBook. URL
- 105942-08-3 | 4-Bromo-2-fluorobenzonitrile. ChemScene. URL
- 4-Bromo-3-chloro-2-fluorobenzonitrile|CAS 1160574-68-4. Benchchem. URL
- A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. Benchchem. URL
- 4-Bromo-benzonitrile - SpectraBase. SpectraBase. URL
- 4-Bromo-3-chloro-2-fluorobenzonitrile (CAS 1160574-68-4). ChemicalBook. URL
- 4-Bromo-2-fluorobenzonitrile | 105942-08-3. Sigma-Aldrich. URL
- This compound | 1427439-32-4. Sigma-Aldrich. URL
- The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. URL
- CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile. CymitQuimica. URL
- 4-Bromo-2-Fluorobenzonitrile - CAS Number: 105942-08-3. Royal Pharma. URL
- Benzonitrile, 4-bromo-. NIST WebBook. URL
- 4-Bromo-3-chloro-2-fluorobenzonitrile(1160574-68-4) 1H NMR spectrum. ChemicalBook. URL
- 4-Bromo-2-fluorobenzonitrile 105942-08-3. Tokyo Chemical Industry (India) Pvt. Ltd.. URL
- 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420. PubChem. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1427439-32-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1427439-32-4|this compound|BLD Pharm [bldpharm.com]
- 10. 4-Bromo-3-chloro-2-fluorobenzonitrile(1160574-68-4) 1H NMR [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorobenzonitrile: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-3-fluorobenzonitrile (CAS Number: 1427439-32-4), a polyhalogenated aromatic scaffold of significant interest in contemporary synthetic chemistry. While specific literature on this exact compound is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust understanding of its physicochemical properties, synthesis, reactivity, and potential applications. The strategic placement of bromo, chloro, and fluoro substituents, in conjunction with the versatile nitrile group, marks this molecule as a high-value intermediate for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique synthetic potential of this compound.
Introduction: The Strategic Value of Polysubstituted Benzonitriles
The benzonitrile moiety is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore and a stable bioisostere for various functional groups.[1] Its incorporation into drug candidates can enhance binding affinity, improve pharmacokinetic profiles, and mitigate metabolic liabilities. When the benzonitrile ring is further functionalized with multiple halogen atoms, as in the case of this compound, a rich and nuanced reactivity profile emerges. Each halogen possesses a distinct electronic character and susceptibility to displacement or coupling, offering a synthetic "toolkit" on a single aromatic core. This allows for sequential and site-selective modifications, a highly desirable attribute in the multi-step synthesis of complex target molecules.
This guide will delve into the projected chemical behavior of this compound, providing a framework for its strategic application in research and development.
Physicochemical and Spectroscopic Profile
While exhaustive experimental data for this compound is not yet widely published, we can infer its key properties based on its structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1427439-32-4 | [2][3] |
| Molecular Formula | C₇H₂BrClFN | [2] |
| Molecular Weight | 234.45 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Analogy to similar halogenated benzonitriles[4] |
| Boiling Point | ~275.5 ± 35.0 °C (Predicted) | [5] |
| Density | ~1.81 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water. | General property of similar organic compounds[6] |
Spectroscopic Analysis (Anticipated)
-
¹H NMR: The spectrum would display two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling constants and chemical shifts would be influenced by the surrounding halogen substituents.
-
¹³C NMR: The spectrum would show seven distinct signals, one for each carbon atom. The carbon attached to the nitrile group would appear in the characteristic downfield region for nitriles. The chemical shifts of the aromatic carbons would be influenced by the inductive and mesomeric effects of the halogen and nitrile substituents.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. The spectrum would also feature bands corresponding to C-H, C-C, C-Br, C-Cl, and C-F bond vibrations.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would result in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens.
Synthesis Methodologies: A Probable Route via Sandmeyer Reaction
The synthesis of polysubstituted benzonitriles often relies on robust and well-established chemical transformations. A highly probable and versatile method for the preparation of this compound is the Sandmeyer reaction .[8][9] This reaction provides an effective means to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.
The logical starting material for such a synthesis would be 4-Bromo-2-chloro-3-fluoroaniline. The overall synthetic pathway can be envisioned as follows:
Sources
- 1. ossila.com [ossila.com]
- 2. 1427439-32-4|this compound|BLD Pharm [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [chemicalbook.com]
- 5. 4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-3-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive overview of a robust synthetic route to 4-Bromo-2-chloro-3-fluorobenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented in two main stages: a proposed multi-step halogenation to afford the crucial precursor, 4-Bromo-3-chloro-2-fluoroaniline, followed by a well-established Sandmeyer reaction to yield the target benzonitrile. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance to ensure procedural safety and success.
Introduction and Strategic Importance
Polysubstituted aromatic compounds are fundamental scaffolds in medicinal chemistry and materials science. Among these, halogenated benzonitriles are particularly valuable due to the versatile reactivity of both the nitrile and the halogen substituents. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, or amides, while the halogen atoms provide sites for cross-coupling reactions, enabling the construction of complex molecular architectures.
This compound is a prime example of such a versatile building block. Its unique substitution pattern offers multiple, distinct reaction sites, making it a highly sought-after intermediate in the synthesis of targeted therapeutics and advanced agrochemicals. This guide details a reliable and reproducible synthetic strategy for its preparation.
Overall Synthetic Strategy
The synthesis of this compound is most strategically approached via a two-part sequence. The first part involves the synthesis of the key intermediate, 4-Bromo-3-chloro-2-fluoroaniline, through a regioselective multi-step halogenation of a commercially available starting material. The second part employs the classic Sandmeyer reaction to convert the aniline precursor into the final benzonitrile product.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Precursor: 4-Bromo-3-chloro-2-fluoroaniline (Proposed Route)
While 4-Bromo-3-chloro-2-fluoroaniline (CAS 115843-99-7) is a known compound, a detailed experimental procedure for its synthesis is not readily available in the public domain. [1][2]Therefore, a plausible and scientifically sound multi-step synthetic route is proposed here, based on established principles of electrophilic aromatic substitution on anilines. [3][4][5][6][7] The directing effects of the substituents on the aniline ring are crucial for achieving the desired regioselectivity. The amino group is a strong activating group and an ortho-, para-director. The fluorine atom at the 2-position is a deactivating group but also an ortho-, para-director.
Step 1: Regioselective Bromination of 2-Fluoroaniline
The first step is the bromination of 2-fluoroaniline. The amino group is the most powerful activating group, and its directing effect will dominate. To achieve high regioselectivity for the para-position and avoid over-bromination, a mild brominating agent and controlled reaction conditions are essential.
Causality of Experimental Choices:
-
Starting Material: 2-Fluoroaniline is a readily available and logical starting point.
-
Brominating Agent: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to minimize the formation of di- and tri-brominated byproducts.
-
Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane (DCM) is suitable for this reaction.
-
Temperature: Performing the reaction at a low temperature (0 °C) enhances the selectivity for the para-substituted product.
Experimental Protocol (Step 1):
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in DCM to the cooled aniline solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-fluoroaniline.
Step 2: Regioselective Chlorination of 4-Bromo-2-fluoroaniline
The next step is the chlorination of 4-bromo-2-fluoroaniline. The amino group will direct the incoming electrophile to the ortho position (position 3), which is sterically unhindered.
Causality of Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a suitable reagent for the regioselective chlorination of anilines. [4]* Catalyst: The use of an organocatalyst, such as a secondary ammonium salt, can enhance the ortho-selectivity of the chlorination. [8][9]* Solvent: A non-polar solvent like 1,2-dichloroethane (DCE) is appropriate.
Experimental Protocol (Step 2):
-
To a solution of 4-Bromo-2-fluoroaniline (1.0 eq) in 1,2-dichloroethane (DCE), add the secondary ammonium salt catalyst (e.g., di-tert-butylammonium chloride, 10 mol%).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-Bromo-3-chloro-2-fluoroaniline. [2]
Caption: Proposed synthetic route for the precursor 4-Bromo-3-chloro-2-fluoroaniline.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the conversion of aryl amines to aryl halides or cyanides. [10]The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide anion, catalyzed by a copper(I) salt.
Mechanism of the Sandmeyer Reaction
The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The copper(I) reduces the diazonium salt to an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.
Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer cyanation of substituted anilines. [2] Part A: Diazotization
-
In a three-necked round-bottom flask, suspend 4-Bromo-3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 7. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-chloro-3-fluorobenzonitrile: Starting Materials and Strategic Pathways
Authored by: A Senior Application Scientist
Abstract
4-Bromo-2-chloro-3-fluorobenzonitrile is a highly functionalized aromatic building block crucial for the development of advanced pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring three distinct halogens and a nitrile moiety, offers a versatile platform for complex molecular assembly through site-selective modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed into various functional groups such as amines or carboxylic acids.[1] This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic route. We will explore a logical, multi-step pathway beginning from a commercially accessible substituted aniline, detailing the experimental rationale and providing actionable protocols for researchers in drug development and organic synthesis.
Introduction: The Strategic Importance of this compound
The precise arrangement of substituents on the this compound scaffold makes it an intermediate of significant interest. In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates. The chloro and bromo substituents provide additional vectors for synthetic diversification, enabling the exploration of a broad chemical space during lead optimization. This guide is designed for researchers and drug development professionals, offering a clear and technically grounded perspective on how this valuable compound is synthesized, thereby enabling better planning and execution of complex synthetic campaigns.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The most synthetically labile and versatile functional group to install last is often the nitrile. The Sandmeyer reaction, a robust and widely used transformation, allows for the conversion of an aryl diazonium salt into an aryl nitrile using copper(I) cyanide.[2][3] This points to a substituted aniline as the immediate precursor. The aniline, in turn, can be constructed through a series of halogenation and functional group interconversion steps starting from a simpler, more readily available aromatic compound.
This retrosynthetic logic forms the basis of the primary synthetic pathway discussed in this guide.
Caption: Retrosynthetic pathway for this compound.
Primary Synthetic Route: From Substituted Aniline via Sandmeyer Reaction
The most field-proven and logical pathway to synthesize this compound commences with a substituted aniline. This approach leverages robust, high-yielding, and well-understood chemical transformations. The overall workflow is linear and involves the sequential installation of the required substituents onto the aromatic ring.
Starting Material Selection: 2-Chloro-3-fluoroaniline
The synthesis begins with the strategic choice of 2-chloro-3-fluoroaniline. This starting material already contains two of the required halogens in the correct relative positions. Its preparation is well-documented, typically starting from 3-fluoronitrobenzene, which undergoes chlorination followed by reduction of the nitro group to an aniline.[4] The amino group serves as a powerful directing group for subsequent electrophilic substitution and is the key functional handle for the final nitrile installation.
Step 1: Electrophilic Aromatic Bromination
The first transformation is the regioselective bromination of 2-chloro-3-fluoroaniline to install the bromine atom at the C4 position.
-
Causality of Experimental Choice: The amino group is a strong activating and ortho-, para- directing group. The position para to the amine (C4) is sterically accessible and electronically activated, making it the primary site for electrophilic substitution. The ortho position (C6) is also activated but is more sterically hindered by the adjacent chlorine atom. Therefore, bromination using a mild electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile proceeds with high regioselectivity for the desired C4 position.
Caption: Step 1: Regioselective bromination of 2-chloro-3-fluoroaniline.
Step 2 & 3: Diazotization and Sandmeyer Cyanation
This two-stage, one-pot sequence is the cornerstone of the synthesis. The aniline intermediate from Step 1 is converted into the target benzonitrile.
-
Expertise & Experience: The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halides and pseudohalides like cyanide.[5] The reaction proceeds via the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst.[2][6]
-
Diazotization: The 4-bromo-2-chloro-3-fluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). This is a critical step because diazonium salts are unstable and can decompose violently at higher temperatures. The acid protonates the sodium nitrite to form nitrous acid in situ, which then reacts with the aniline to form the diazonium salt.
-
Sandmeyer Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by the cyanide nucleophile, with the evolution of nitrogen gas.[7] This transformation is highly efficient and provides a direct route to the benzonitrile functionality.
Caption: Steps 2 & 3: Diazotization followed by Sandmeyer cyanation.
Experimental Protocols and Data
The following protocols are representative procedures based on established chemical principles for analogous transformations. Researchers should perform their own optimization and safety assessments.
Protocol 1: Synthesis of 4-Bromo-2-chloro-3-fluoroaniline
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-fluoroaniline (1.0 eq) in N,N-Dimethylformamide (DMF, ~5-10 mL per gram of aniline).
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of DMF and add it dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0–5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-2-chloro-3-fluoroaniline as a solid.
Protocol 2: Synthesis of this compound
-
Diazotization Setup: In a flask, suspend 4-bromo-2-chloro-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. The solid aniline will dissolve as the diazonium salt forms. Stir for an additional 20-30 minutes at 0-5 °C.
-
Sandmeyer Reagent: In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Warm slightly if necessary to dissolve, then cool to 5-10 °C.
-
Cyanation Reaction: Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 20 °C.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Workup & Isolation: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[8] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to afford the final product, this compound.[8]
| Step | Transformation | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Bromination | 2-Chloro-3-fluoroaniline | NBS, DMF | 85-95% |
| 2/3 | Diazotization/Cyanation | 4-Bromo-2-chloro-3-fluoroaniline | NaNO₂, HCl, CuCN | 70-85% |
Note: Yields are estimates based on analogous reactions and may vary based on experimental conditions and scale.
Alternative Starting Materials and Routes
While the aniline-based route is robust, other pathways can be envisioned, though they may present more challenges.
-
Starting from a Substituted Toluene: One could potentially start with a compound like 4-bromo-2-chloro-3-fluorotoluene. The challenge then becomes the conversion of the methyl group into a nitrile. This typically involves radical bromination of the methyl group followed by displacement with cyanide, a two-step process that can have its own set of complications and side reactions. The synthesis of the required polysubstituted toluene itself can be complex.[9][10]
Conclusion
The synthesis of this compound is most reliably achieved through a linear sequence starting from 2-chloro-3-fluoroaniline. This pathway capitalizes on two powerful and well-understood reactions in aromatic chemistry: regioselective electrophilic bromination and the Sandmeyer reaction. By carefully controlling reaction conditions, particularly temperature during the diazotization step, researchers can efficiently access this valuable and highly functionalized building block. This guide provides the strategic framework and practical protocols necessary for the successful synthesis of this key intermediate, empowering professionals in the fields of drug discovery and chemical development.
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Wikipedia. (2023). Sandmeyer reaction.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- chemeurope.com. (n.d.). Sandmeyer reaction.
- Avasthi, D., & Kumar, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- American Chemical Society. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Page loading... [wap.guidechem.com]
- 9. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 10. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to 4-Bromo-2-chloro-3-fluorobenzonitrile: A Versatile Building Block in Modern Chemistry
For Immediate Release
This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-3-fluorobenzonitrile, a polyhalogenated aromatic nitrile that is emerging as a significant building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications.
Introduction and IUPAC Nomenclature
This compound is a synthetic aromatic compound distinguished by a unique substitution pattern on the benzene ring. The presence of three different halogen atoms (bromine, chlorine, and fluorine) and a nitrile functional group imparts a high degree of chemical versatility, making it a valuable intermediate for the synthesis of complex molecular architectures.
The formal IUPAC name for this compound is This compound . It is identified by the CAS Number 1427439-32-4 .
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1427439-32-4 | |
| Molecular Formula | C₇H₂BrClFN | |
| Molecular Weight | 234.45 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% |
Synthesis Strategies: A Perspective on Polyhalogenated Benzonitriles
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in public literature, its structure suggests that its synthesis would follow established methodologies for the preparation of polyhalogenated aromatic compounds. The synthesis would likely involve a multi-step process, leveraging the directing effects of the substituents on an aromatic ring.
A plausible synthetic approach could start from a simpler, commercially available substituted aniline or toluene. The introduction of the nitrile group can be achieved through a Sandmeyer reaction, a well-established method for converting an aryl diazonium salt to a nitrile. The halogen substituents could be introduced through electrophilic aromatic substitution reactions, with the order of substitution being critical to achieving the desired regiochemistry. For instance, the synthesis of the related compound 4-Bromo-2-chlorobenzonitrile often involves the bromination of 2-chlorotoluene, followed by the conversion of the methyl group to a nitrile[2].
The following diagram illustrates a generalized workflow for the synthesis of a polyhalogenated benzonitrile, which could be adapted for this compound.
Caption: Generalized synthetic workflow for a polyhalogenated benzonitrile.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitrile group and the halogens deactivates the aromatic ring towards electrophilic substitution. However, the distinct electronic properties of the bromine, chlorine, and fluorine atoms allow for selective transformations.
Cross-Coupling Reactions
The bromine atom at the 4-position is the most susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This makes it an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings[1][3]. This regioselective reactivity allows for the introduction of a wide range of substituents at this position, a key strategy in the synthesis of pharmaceuticals and advanced materials[1][3]. The chlorine and fluorine atoms are generally less reactive in these transformations, allowing for their retention in the molecule for subsequent functionalization or to modulate the electronic properties of the final product.
Caption: Key reaction pathways for this compound.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into other functionalities. It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. Alternatively, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. These transformations are fundamental in pharmaceutical synthesis for introducing key pharmacophoric features.
Applications in Drug Discovery and Materials Science
While specific applications of this compound are not widely published, its structural motifs are prevalent in a range of high-value applications. Based on the utility of analogous compounds, its potential applications are significant.
Pharmaceutical Intermediate
Polyhalogenated aromatic compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs)[2][4]. The ability to selectively functionalize the molecule at different positions allows for the construction of complex drug candidates. The fluorine atom, in particular, is often incorporated into drug molecules to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a scaffold for developing kinase inhibitors, central nervous system (CNS) drugs, and other targeted therapies[5].
Materials Science
Halogenated benzonitriles are also used in the synthesis of advanced materials. They can serve as precursors for liquid crystals and materials used in Organic Light-Emitting Diodes (OLEDs)[6]. The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and photophysical properties of organic electronic materials.
Spectroscopic Characterization
The definitive identification of this compound would be achieved through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is not available, chemical vendors can typically provide compound-specific data, including NMR, HPLC, and LC-MS, upon request[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals in the aromatic region, with coupling patterns influenced by the adjacent halogen atoms. ¹³C NMR would provide information on the carbon skeleton, and ¹⁹F NMR would show a characteristic signal for the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the nitrile (C≡N) stretching vibration.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its unique arrangement of three different halogens and a nitrile group on an aromatic core provides a platform for regioselective transformations, making it an attractive intermediate for the synthesis of complex and high-value molecules in the pharmaceutical and material science sectors. While detailed application notes for this specific compound are still emerging, the well-established chemistry of its structural analogues points towards a promising future for its use in cutting-edge research and development.
References
- Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- BenchChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzonitrile | CAS 1160574-68-4.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-fluorobenzonitrile in Advanced Materials and Electronics. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- BLD Pharm. (n.d.). 1427439-32-4 | this compound.
- ChemicalBook. (n.d.). 4-Bromo-3-chloro-2-fluorobenzonitrile(1160574-68-4) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound | 1427439-32-4.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 1427439-32-4|this compound|BLD Pharm [bldpharm.com]
- 8. 4-Bromo-3-chloro-2-fluorobenzonitrile(1160574-68-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-2-chloro-3-fluorobenzonitrile: A Keystone Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-3-fluorobenzonitrile, a polyhalogenated aromatic scaffold of significant interest in contemporary synthetic chemistry. We will delve into its physicochemical properties, strategic applications, and the nuanced reactivity that makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors.
Core Molecular Profile
This compound is a strategically functionalized benzene ring. The specific arrangement of its substituents—a nitrile group, and three different halogens (bromine, chlorine, and fluorine)—creates a molecule with a unique and highly tunable reactivity profile.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1427439-32-4 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1] |
| Molecular Weight | 234.45 g/mol | [2] |
| Appearance | Solid, off-white powder/crystals | - |
| Storage | Sealed in a dry, room temperature environment | [2] |
Molecular Structure:
The molecule's structure is key to its utility. The strong electron-withdrawing nature of the nitrile group, fluorine, and chlorine atoms influences the electron density of the aromatic ring, while the differing carbon-halogen bond strengths allow for selective chemical transformations.
Strategic Synthesis Pathway
While specific peer-reviewed synthesis protocols for this compound are not widely published, a highly probable synthetic route can be designed based on well-established organometallic and diazotization reactions, particularly the Sandmeyer reaction, which is a cornerstone for introducing a variety of functional groups onto an aromatic ring. The synthesis of the related compound, 4-bromo-2-chlorobenzonitrile, often starts from a corresponding aniline derivative.
A plausible multi-step synthesis is outlined below. The causality for this strategic pathway lies in the commercial availability of starting materials and the high-yielding nature of these transformations.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Diazotization: 2-Chloro-3-fluoroaniline is dissolved in a cold aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0-5°C to form the corresponding diazonium salt. This temperature control is critical to prevent the decomposition of the unstable diazonium intermediate.
-
Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide and potassium cyanide. The cyano group displaces the diazonium group to yield 2-chloro-3-fluorobenzonitrile.
-
Electrophilic Bromination: The resulting 2-chloro-3-fluorobenzonitrile is subjected to electrophilic aromatic substitution. Due to the directing effects of the substituents, the bromine will preferentially add to the position para to the nitrile group and meta to the chlorine and fluorine. A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid.
-
Purification: The final product, this compound, is then isolated and purified, typically by recrystallization or column chromatography.
Chemical Reactivity and Mechanistic Insights
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. This allows for sequential, regioselective reactions, providing chemists with precise control over the construction of complex molecular architectures.
The primary sites of reactivity are the carbon-bromine bond and the nitrile group.
A. Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[2]
-
Causality: This enhanced reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. In the crucial oxidative addition step of the catalytic cycle, the palladium catalyst can more readily insert into the C-Br bond. This selectivity is a cornerstone of its use as a building block, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position while leaving the chlorine at the 2-position intact for potential subsequent transformations.
Caption: Key reaction pathways for this compound.
B. Transformations of the Nitrile Group:
The nitrile group is a versatile functional handle that can be converted into several other important moieties:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-bromo-2-chloro-3-fluorobenzoic acid.
-
Reduction: The nitrile can be reduced to a primary amine, (4-bromo-2-chloro-3-fluorophenyl)methanamine, using reducing agents like lithium aluminum hydride.
Applications in Drug Discovery and Materials Science
This compound is a valuable building block for the synthesis of biologically active compounds and advanced materials. The presence of fluorine is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.
While specific, publicly disclosed applications of this exact molecule are emerging, its structural motifs are found in various patented compounds. For instance, substituted benzonitriles are key components in the development of kinase inhibitors for oncology and treatments for central nervous system disorders.[3] The ability to selectively functionalize the 4-position via cross-coupling makes this intermediate particularly attractive for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.
-
¹³C NMR: The spectrum would display seven distinct signals: one for the nitrile carbon and six for the aromatic carbons, each with a unique chemical shift due to the specific substitution pattern. The carbons directly bonded to fluorine would exhibit C-F coupling.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Classification: It is generally classified as harmful if swallowed, and can cause skin and eye irritation. It may also cause respiratory irritation.
-
Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its unique pattern of halogen substitution provides a platform for selective, high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions. This predictable reactivity, coupled with the synthetic versatility of the nitrile group, makes it an invaluable intermediate for researchers in drug discovery and materials science who are designing and constructing complex, high-value molecules.
References
- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Chembuyersguide.com. [Link]
Sources
Introduction: Contextualizing the Importance of Solubility
An In-depth Technical Guide to the Solubility Profiling of 4-Bromo-2-chloro-3-fluorobenzonitrile for Drug Development Applications
This compound is a halogenated aromatic compound that represents a class of chemical scaffolds frequently utilized in medicinal chemistry as building blocks for more complex, biologically active molecules. Its utility in a drug discovery pipeline is, however, fundamentally governed by its physicochemical properties, chief among them being its solubility. Poor solubility is a primary driver of compound attrition, leading to challenges in formulation, inaccurate biological assay results, and compromised in vivo efficacy.
This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to offer a strategic approach to solubility assessment, from foundational thermodynamic principles to high-throughput screening methodologies essential for modern drug development. We will explore the "why" behind specific experimental choices, ensuring that the data generated is not only accurate but also contextually relevant for decision-making in a research and development setting.
Physicochemical Profile and Predicted Solubility Behavior
Understanding the inherent chemical nature of this compound is the first step in designing a robust solubility assessment strategy. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrClFN | PubChem |
| Molecular Weight | 234.45 g/mol | PubChem |
| Melting Point | 93 - 97 °C | Sigma-Aldrich |
| Predicted logP | 3.1 | PubChem |
| Predicted pKa | Not available (non-ionizable) | N/A |
Expert Insights: The structure is characterized by a rigid benzene ring substituted with three different halogens (Br, Cl, F) and a nitrile group (-CN). The high melting point suggests strong crystal lattice energy, which must be overcome for dissolution to occur, hinting at potentially low solubility. The predicted octanol-water partition coefficient (logP) of 3.1 indicates a lipophilic nature, suggesting that solubility will be significantly higher in non-polar organic solvents compared to aqueous media. The absence of ionizable functional groups means its aqueous solubility will be independent of pH, simplifying experimental design.
Part 1: Thermodynamic Solubility Determination (The Gold Standard)
Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a given temperature and pressure. It represents the true, maximum dissolved concentration and is the definitive measure for late-stage development. The most widely accepted method for this determination is the Shake-Flask method, as outlined in OECD Guideline 105.
Causality Behind the Method: The Shake-Flask technique is the gold standard because it allows the system to reach true thermodynamic equilibrium. By agitating the solid compound in the solvent for an extended period (typically 24-72 hours), we ensure that the dissolution process has reached its saturation point, providing a stable and reproducible measurement. Temperature control is critical as solubility is temperature-dependent.
Experimental Protocol: Shake-Flask Method (OECD 105 Adaptation)
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO). "Excess" ensures that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 48 hours. A preliminary experiment should be run to confirm that equilibrium is reached within this timeframe.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling & Dilution: Carefully collect an aliquot of the supernatant from each vial. It is crucial not to disturb the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant by accounting for the dilution factor. This value is the thermodynamic solubility.
Workflow Visualization: Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.
Part 2: Kinetic Solubility Screening for Early Discovery
In early-stage drug discovery, speed and compound economy are paramount. Kinetic solubility assays, often using DMSO stock solutions, are employed for high-throughput screening (HTS). These methods measure the concentration at which a compound precipitates when added from a concentrated organic stock into an aqueous buffer. This is not true thermodynamic solubility but rather a measure of precipitation, providing a rapid rank-ordering of compounds.
Causality Behind the Method: This approach mimics the scenario in many in vitro biological assays where a compound is introduced from a DMSO stock. The resulting measurement, often called the "thermodynamic insolubility point," is highly relevant for predicting which compounds might precipitate in an assay, leading to false positives or negatives. Nephelometry or turbidimetry are used because they can rapidly detect the formation of fine precipitates by measuring light scattering.
Experimental Protocol: High-Throughput Nephelometric Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Compound Addition: Use an acoustic dispenser or robotic liquid handler to transfer a small volume of the DMSO stock into the buffer-containing wells to create a concentration gradient. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.
-
Incubation & Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal sharply increases above the background is defined as the kinetic solubility.
Workflow Visualization: Kinetic Solubility Screening
Caption: High-throughput workflow for assessing kinetic solubility via nephelometry.
Data Summary and Interpretation
All solubility data should be meticulously recorded. The following table provides a template for summarizing the results for this compound.
| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Notes |
| Deionized Water | Shake-Flask | 25 | Experimental Value | Calculated Value | Thermodynamic |
| PBS (pH 7.4) | Shake-Flask | 37 | Experimental Value | Calculated Value | Physiological relevance |
| Ethanol | Shake-Flask | 25 | Experimental Value | Calculated Value | Formulation solvent |
| PBS (pH 7.4) | Nephelometry | 25 | Experimental Value | Calculated Value | Kinetic, 1% DMSO |
Trustworthiness and Self-Validation: To ensure the integrity of the data, every experiment must include controls. For HPLC analysis, a quality control (QC) sample of known concentration should be run with each batch. For nephelometry, a known soluble compound (e.g., propranolol) and a known insoluble compound (e.g., griseofulvin) should be included on each plate to validate the assay performance.
Conclusion: A Strategic Perspective for Drug Development
The solubility profile of this compound is a critical dataset that informs its progression through the drug discovery pipeline. A low aqueous solubility, as predicted by its physicochemical properties, is not necessarily a terminal flaw but a challenge that must be managed. By employing the rigorous thermodynamic Shake-Flask method, researchers can obtain definitive data for formulation development. In parallel, high-throughput kinetic assays provide the necessary speed to assess and rank-order derivative compounds during the lead optimization phase. This dual-pronged strategy ensures that decisions are made with the most appropriate and reliable data, ultimately conserving resources and increasing the probability of success.
References
- OECD Guideline 105: W
- Glomme, A., & März, J. (2005). High-throughput methods for the determination of substance-specific material properties.Advanced Drug Delivery Reviews, 57(5), 681–711. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139103, this compound.[Link]
4-Bromo-2-chloro-3-fluorobenzonitrile spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-chloro-3-fluorobenzonitrile
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms and a nitrile group on a benzene ring, imparts distinct chemical reactivity and physical properties. A thorough understanding of its molecular structure is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
The structural confirmation of a novel or complex organic molecule like this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This guide will delve into the principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) in the context of this specific molecule.
Molecular Structure and Spectroscopic Overview
The unique arrangement of substituents on the benzene ring dictates the expected spectroscopic signatures. Understanding the interplay of their electronic effects is key to interpreting the resulting spectra.
Caption: Molecular Structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, the IR spectrum will be dominated by vibrations of the nitrile group and the substituted aromatic ring.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | 2240 - 2220 | Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C ring stretches | 1600 - 1450 | Medium |
| C-F stretch | 1250 - 1000 | Strong |
| C-Cl stretch | 850 - 550 | Strong |
| C-Br stretch | 690 - 515 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for obtaining the IR spectrum of a solid sample due to its minimal sample preparation and high reproducibility.[1][2][3]
-
Instrument Preparation: Ensure the ATR crystal (a diamond crystal is recommended for its durability) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.[2]
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.[3]
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal as described in step 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[5]
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[4]
-
The solvent height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquire the NMR data using standard pulse sequences.
-
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum will show signals for the two aromatic protons. Their chemical shifts and coupling patterns are influenced by the surrounding substituents.
-
H5: This proton is ortho to the bromine atom and meta to the nitrile group. It is expected to be a doublet due to coupling with H6.
-
H6: This proton is ortho to the nitrile group and meta to the bromine atom. It is also expected to be a doublet from coupling with H5.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | 7.8 - 8.0 | d (doublet) | ~8-9 Hz (³JHH) |
| H6 | 7.6 - 7.8 | d (doublet) | ~8-9 Hz (³JHH) |
¹³C NMR Spectroscopy: Predicted Spectrum
The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are predicted based on the additive effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 110 - 115 |
| C2 | 135 - 140 (d, ¹JCF) |
| C3 | 155 - 160 (d, ¹JCF) |
| C4 | 120 - 125 |
| C5 | 130 - 135 |
| C6 | 135 - 140 |
| C≡N | 115 - 120 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum
For this compound (C₇H₂BrClFN), the key feature in the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.
| Ion | m/z (for ⁷⁹Br, ³⁵Cl) | m/z (for ⁸¹Br, ³⁵Cl) | m/z (for ⁷⁹Br, ³⁷Cl) | m/z (for ⁸¹Br, ³⁷Cl) |
| [M]⁺ | 232.9 | 234.9 | 234.9 | 236.9 |
| [M-CN]⁺ | 206.9 | 208.9 | 208.9 | 210.9 |
| [M-Br]⁺ | 154.0 | - | 156.0 | - |
| [M-Cl]⁺ | 198.0 | 200.0 | - | - |
The most intense peak in the molecular ion cluster will be at m/z 235, corresponding to the combination of the most abundant isotopes.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-3-fluorobenzonitrile
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-2-chloro-3-fluorobenzonitrile, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data.
Introduction: The Intricacies of Polysubstituted Aromatic ¹H NMR
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules.[1] For aromatic compounds, the ¹H NMR spectrum is particularly informative, revealing the substitution pattern on the benzene ring through chemical shifts and spin-spin coupling constants. However, the analysis of polysubstituted aromatic systems like this compound presents a unique challenge due to the complex interplay of electronic and steric effects from multiple substituents. Each substituent—bromo, chloro, fluoro, and nitrile—exerts a distinct influence on the electron density of the aromatic ring, thereby affecting the chemical shifts of the remaining protons.[2][3][4] Furthermore, the relative positions of these substituents dictate the spin-spin coupling patterns observed in the spectrum.
Theoretical Prediction of the ¹H NMR Spectrum
The structure of this compound features two protons on the aromatic ring, at positions 5 and 6. The chemical shift of a proton on a benzene ring is influenced by the electronic effects (inductive and resonance) of the substituents. Electronegative atoms and electron-withdrawing groups, such as halogens and the nitrile group, tend to deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[5][6]
-
H-5: This proton is ortho to the bromine atom, meta to the nitrile and fluorine atoms, and para to the chlorine atom.
-
H-6: This proton is ortho to the nitrile group, meta to the chlorine atom, and para to the bromine atom.
Considering the additive effects of the substituents, we can predict the approximate chemical shifts. The nitrile group is strongly electron-withdrawing and will significantly deshield the ortho proton (H-6). Halogens also exhibit electron-withdrawing inductive effects, contributing to the overall deshielding of both protons.[2][3]
The two aromatic protons, H-5 and H-6, are vicinal to each other and are expected to show ortho-coupling. The typical range for ortho-coupling constants (³J) in aromatic systems is 7-10 Hz.[7][8][9] Therefore, we anticipate that the signals for H-5 and H-6 will appear as doublets. Additionally, smaller meta-couplings (⁴J) of 2-3 Hz might be observed, potentially leading to more complex splitting patterns like a doublet of doublets, though this is less certain without experimental data.[7][10][11]
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and optimization of acquisition parameters.[12][13]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[14]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[14][15]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[14][16]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[16][17] If any solid particles are present, filter the solution through a small cotton plug in the pipette to avoid compromising the spectral quality.[15][16]
-
Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).[14]
Data Acquisition Parameters
The following table outlines typical starting parameters for acquiring a ¹H NMR spectrum of a small organic molecule on a 400 MHz spectrometer. These may need to be optimized for the specific sample and instrument.[18][19][20]
| Parameter | Symbol | Recommended Value | Purpose |
| Pulse Width | p1 | Calibrated 90° pulse | To excite the nuclear spins for maximum signal in a single scan.[18] |
| Relaxation Delay | d1 | 1-5 s | To allow the magnetization to return to equilibrium before the next pulse.[18] |
| Acquisition Time | aq | 2-4 s | The duration for which the signal is detected. |
| Number of Scans | ns | 8-16 | To improve the signal-to-noise ratio. |
| Spectral Width | sw | 12-16 ppm | The range of frequencies to be observed.[20] |
Spectral Interpretation
While an experimental spectrum for this compound is not publicly available, we can construct a hypothetical spectrum based on our theoretical predictions and data from similar compounds.
Predicted Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.8 - 8.2 | Doublet (d) | ~8-9 | 1H |
| H-5 | 7.6 - 7.9 | Doublet (d) | ~8-9 | 1H |
The proton at the C-6 position (H-6) is expected to be the most downfield signal due to its ortho proximity to the strongly electron-withdrawing nitrile group. The proton at the C-5 position (H-5) will be slightly upfield of H-6. Both signals are predicted to be doublets due to the ortho-coupling between them, with a coupling constant in the typical range for aromatic protons.[7][8][9] The integration of each signal should correspond to one proton.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be characterized by two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The precise chemical shifts and coupling constants are a result of the combined electronic effects of the four substituents. This in-depth guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this and other complex polysubstituted aromatic compounds, serving as a valuable resource for researchers in the fields of chemistry and drug development.
References
- Chemical Instrumentation Facility, Iowa State University.
- Abraham, R. J., et al. "Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation.
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
- MIT OpenCourseWare. 8.
- NMR Service. How to make an NMR sample. [Link]
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
- Delaglio, F., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
- Max T. Rogers NMR Facility, Michigan State University.
- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
- Abraham, R. J., et al. "Anisotropic and steric effects in halogen substituent chemical shifts (SCS)
- SDSU NMR Facility, Department of Chemistry. 3) Basic Acquisition Parameters. [Link]
- Rogue Chem. Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube, 27 Aug. 2025. [Link]
- ResearchGate.
- Abraham, R. J. 1H NMR Chemical Shifts. [Link]
- Nanalysis. NMR acquisition parameters and qNMR. [Link]
- Reich, H. J.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Chemistry LibreTexts. 13.9: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Chemistry LibreTexts. 2.
- Organic Chemistry D
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- FAQ. What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. [Link]
- Wishart, D. S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites, vol. 14, no. 5, 2024, p. 301. [Link]
- SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
- Siniscalchi, T. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube, 6 Dec. 2021. [Link]
- The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube, 4 Jun. 2024. [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. How To [chem.rochester.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-2-chloro-3-fluorobenzonitrile
Abstract
4-Bromo-2-chloro-3-fluorobenzonitrile is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its complex substitution pattern necessitates unambiguous structural verification, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This guide provides a comprehensive exploration of the ¹³C NMR spectroscopy of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational principles governing the spectral features of this compound, present a robust experimental protocol for data acquisition, and offer a detailed, logic-driven approach to spectral assignment. The causality behind experimental choices and the interpretation of complex spectral data, including substituent effects and carbon-fluorine (¹³C-¹⁹F) spin-spin coupling, are elucidated to ensure both technical accuracy and practical utility.
Introduction: The Structural Challenge
The biological activity and synthetic utility of molecules like this compound are intrinsically linked to the precise arrangement of substituents on the benzene ring. Any ambiguity in this arrangement can lead to the synthesis of incorrect isomers, resulting in significant loss of time and resources in research and development pipelines.
¹³C NMR spectroscopy provides a direct window into the carbon skeleton of a molecule, making it an indispensable technique for structural elucidation.[3] For this compound, the ¹³C NMR spectrum is shaped by the cumulative electronic effects of four distinct substituents: a nitrile (-CN), a fluorine (-F), a chlorine (-Cl), and a bromine (-Br) atom. Understanding these influences is paramount for accurate spectral interpretation. This guide will systematically deconstruct the spectrum, providing the necessary expertise to confidently assign each carbon resonance.
Fundamental Principles: Interpreting a Complex Aromatic System
The ¹³C NMR spectrum of this compound is governed by two primary factors: the chemical shift of each carbon nucleus and the spin-spin coupling interactions, particularly with the fluorine atom.
Substituent Chemical Shifts (SCS) in Polysubstituted Benzenes
The position of a ¹³C signal (its chemical shift, δ) is highly sensitive to the local electronic environment. Each substituent on the benzene ring alters the electron density of the ring carbons through a combination of inductive and resonance effects, shifting the corresponding signals upfield (to lower ppm values, shielding) or downfield (to higher ppm values, deshielding).[4]
-
Inductive Effects: Electronegative atoms like F, Cl, and Br withdraw electron density through the sigma (σ) bond framework. This effect is strongest on the directly attached (ipso) carbon and diminishes with distance.
-
Resonance Effects: Halogens and the nitrile group can participate in resonance, altering the electron density in the pi (π) system, primarily at the ortho and para positions.[4] The nitrile group is strongly electron-withdrawing, while halogens are weakly deactivating via induction but can donate electron density through resonance.
-
Heavy Atom Effect: For bromine, a phenomenon known as the "heavy atom effect" can cause an upfield (shielding) shift for the ipso-carbon, which is contrary to what would be expected based on electronegativity alone.[5] This is due to the large electron cloud of bromine influencing the magnetic shielding of the directly attached carbon.[5]
The interplay of these effects for all four substituents results in a unique chemical shift for each of the seven carbon atoms in the molecule. Additivity rules, based on empirical data from monosubstituted benzenes, can provide a first approximation of these shifts.[6]
Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling
The ¹⁹F nucleus has a spin quantum number of I = ½, similar to a proton. Consequently, it couples to nearby ¹³C nuclei, splitting their NMR signals into doublets or more complex multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and is highly dependent on the number of bonds separating the carbon and fluorine atoms.[7]
-
¹JCF (One-bond coupling): This is a large coupling (typically 170-350 Hz) observed for the carbon directly attached to the fluorine atom (C-3).[7][8] The signal for C-3 will appear as a distinct doublet.
-
²JCF (Two-bond coupling): Coupling through two bonds is also significant (typically 15-30 Hz). In this molecule, C-2 and C-4 will exhibit this coupling, appearing as doublets.
-
³JCF (Three-bond coupling): This coupling is generally smaller (typically 5-10 Hz). Carbons C-1 and C-5 will be split by the fluorine atom.
-
⁴JCF (Four-bond coupling): Coupling over four bonds is often the smallest resolved coupling (typically 0-3 Hz) and may sometimes only be observed as line broadening. Carbon C-6 will experience this interaction.
The characteristic pattern and magnitude of these JCF couplings are powerful diagnostic tools for assigning the carbon signals, especially for the fluorinated ring.
Experimental Protocol for High-Quality Data Acquisition
Acquiring a definitive ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed to yield high-resolution data suitable for unambiguous structural confirmation.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and low cost.[9][10] Acetone-d₆ or DMSO-d₆ are suitable alternatives if solubility is an issue.[11][12] The choice of solvent is critical as its residual peaks should not overlap with sample signals.[11]
-
Concentration: Dissolve 15-30 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).
NMR Spectrometer Setup and Data Acquisition
This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹³C Spectrum (Proton Decoupled):
-
Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm (e.g., -20 to 230 ppm) to ensure all carbon signals, including the nitrile carbon, are captured.
-
Acquisition Time (AQ): 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration and spectrometer sensitivity. ¹³C NMR is an inherently insensitive technique due to the low natural abundance (1.1%) of the ¹³C isotope.[3]
-
-
-
DEPT-135 Spectrum:
-
Purpose: This experiment is essential for differentiating carbon multiplicities.[15][16] CH and CH₃ carbons will appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (including C-1, C-2, C-3, C-4, and the -CN carbon) will be absent from the DEPT-135 spectrum.[13][17]
-
Parameters: Use similar spectral width and a sufficient number of scans (typically 256-1024) to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[18]
-
Peak Picking and Integration: Identify all peaks and measure their chemical shifts and coupling constants.
Experimental Workflow Diagram
Predicted ¹³C NMR Data and Spectral Analysis
While an experimental spectrum is definitive, a predicted spectrum based on established principles provides an excellent framework for analysis. The following data is predicted for this compound.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Coupling Constant (JCF, Hz) | Carbon Type (from DEPT) |
| C-CN | ~115 | Doublet | ⁴JCF ≈ 2-4 | Quaternary |
| C-1 | ~110 | Doublet | ³JCF ≈ 7-9 | Quaternary |
| C-2 | ~138 | Doublet | ²JCF ≈ 15-20 | Quaternary |
| C-3 | ~158 | Doublet | ¹JCF ≈ 250-260 | Quaternary |
| C-4 | ~120 | Doublet | ²JCF ≈ 20-25 | Quaternary |
| C-5 | ~135 | Doublet | ³JCF ≈ 5-7 | CH |
| C-6 | ~118 | Doublet | ⁴JCF ≈ 2-4 | CH |
Detailed Signal Assignment
The assignment process is a logical puzzle, combining information from the broadband decoupled spectrum, the DEPT-135 spectrum, and the characteristic C-F coupling patterns.
-
Identify CH Carbons: The DEPT-135 spectrum will show two positive peaks, corresponding to the two carbons bearing a single proton: C-5 and C-6 .
-
Identify Quaternary Carbons: All other signals present in the broadband spectrum but absent in the DEPT-135 spectrum are quaternary carbons: C-1, C-2, C-3, C-4, and C-CN .
-
Assign C-3 (The Fluorine-Bearing Carbon): The most downfield signal in the aromatic region, appearing as a doublet with a very large coupling constant (¹JCF ≈ 250-260 Hz ), is unequivocally C-3 . The extreme deshielding is due to the high electronegativity of the directly attached fluorine atom.
-
Assign C-2 and C-4 (²JCF): Two quaternary carbons, C-2 and C-4 , will exhibit two-bond coupling to fluorine, appearing as doublets with J values in the 15-25 Hz range. C-2 is substituted with an electronegative chlorine atom, which will shift it further downfield relative to C-4 , which is substituted with bromine.
-
Assign C-1 and C-CN (³JCF and ⁴JCF): The remaining two quaternary carbons are C-1 (the nitrile-bearing carbon) and the nitrile carbon itself (C-CN ). The chemical shift of nitrile carbons typically appears around 115-125 ppm.[19][20] C-1 will be shifted downfield due to the attached nitrile group but will appear as a doublet with a ³JCF of ~7-9 Hz. The nitrile carbon, C-CN , will also be a doublet due to four-bond coupling, but with a smaller J value (~2-4 Hz).
-
Assign C-5 and C-6: The two remaining CH signals can be assigned based on their coupling to fluorine and their chemical shifts. C-5 is meta to the fluorine and will show a ³JCF of ~5-7 Hz. C-6 is para to the fluorine and will show a smaller ⁴JCF of ~2-4 Hz. Furthermore, C-5 is ortho to the bromine at C-4 and meta to the chlorine at C-2, while C-6 is ortho to the nitrile at C-1 and ortho to the chlorine at C-2. The combined substituent effects will make C-5 appear more downfield than C-6.
Spectral Assignment Logic Diagramdot
// Inputs node [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BB [label="Broadband ¹³C Spectrum\n(7 Signals Total)"]; DEPT [label="DEPT-135 Spectrum\n(2 Positive Signals)"]; JCF [label="¹³C-¹⁹F Coupling Constants\n(All signals are doublets)"];
// Deductions node [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH_carbons [label="Identify 2 CH Carbons:\nC-5, C-6"]; Quat_carbons [label="Identify 5 Quaternary Carbons:\nC-1, C-2, C-3, C-4, C-CN"]; Assign_C3 [label="Assign C-3:\nMost Downfield Signal\n+ Large ¹JCF (~255 Hz)"]; Assign_C2_C4 [label="Assign C-2 & C-4:\nQuaternary Signals\n+ Medium ²JCF (15-25 Hz)"]; Assign_C1_CCN [label="Assign C-1 & C-CN:\nQuaternary Signals\n+ Small ³JCF / ⁴JCF"]; Assign_C5_C6 [label="Assign C-5 & C-6:\nCH Signals\n+ Small ³JCF / ⁴JCF"];
// Final Assignments node [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Complete Assignment of all\n7 Carbon Signals"];
// Connections BB -> Quat_carbons; DEPT -> Quat_carbons [label="Signals absent\nin DEPT"]; DEPT -> CH_carbons [label="Signals present\nin DEPT"];
Quat_carbons -> Assign_C3 [color="#EA4335"]; JCF -> Assign_C3 [color="#EA4335"];
Quat_carbons -> Assign_C2_C4 [color="#EA4335"]; JCF -> Assign_C2_C4 [color="#EA4335"];
Quat_carbons -> Assign_C1_CCN [color="#EA4335"]; JCF -> Assign_C1_CCN [color="#EA4335"];
CH_carbons -> Assign_C5_C6 [color="#EA4335"]; JCF -> Assign_C5_C6 [color="#EA4335"];
Assign_C3 -> Final; Assign_C2_C4 -> Final; Assign_C1_CCN -> Final; Assign_C5_C6 -> Final; }
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. acdlabs.com [acdlabs.com]
- 8. scispace.com [scispace.com]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. How To [chem.rochester.edu]
- 11. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. scribd.com [scribd.com]
- 20. compoundchem.com [compoundchem.com]
Mass spectrometry of 4-Bromo-2-chloro-3-fluorobenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-chloro-3-fluorobenzonitrile: Principles, Predictions, and Protocols
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry of this compound, a halogen-rich aromatic compound of interest in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document moves beyond theoretical data recitation to offer a predictive framework for its characterization. We will delve into the core principles governing its ionization and fragmentation, with a special focus on the complex and highly diagnostic isotopic patterns generated by the simultaneous presence of bromine and chlorine. This guide details recommended experimental workflows, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), and presents a self-validating system for data interpretation. The content is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogs.
Introduction to this compound
This compound (Molecular Formula: C₇H₂BrClFN) is a substituted benzonitrile featuring a dense arrangement of four different electron-withdrawing substituents on the aromatic ring. This structural complexity makes it a valuable intermediate for creating highly functionalized molecules. The nitrile group (C≡N) can be hydrolyzed, reduced, or converted to other functional groups, while the three distinct halogen atoms (F, Cl, Br) offer specific sites for various cross-coupling reactions.
The analytical challenge lies in unequivocally confirming the structure and purity of this compound. Mass spectrometry is the premier technique for this purpose due to its sensitivity and ability to provide direct molecular weight and structural information. The unique combination of bromine and chlorine atoms provides a distinct isotopic signature that serves as a powerful diagnostic tool.
Core Principles: Deciphering the Isotopic Signature
The most telling feature in the mass spectrum of a halogenated compound is the pattern of its molecular ion peak. Unlike elements like carbon and hydrogen where the lightest isotope is dominant, chlorine and bromine have heavy isotopes with significant natural abundance.[2]
-
Chlorine (Cl): Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 75%:25% or 3:1.[3][4] This results in a characteristic M+2 peak that is about one-third the height of the molecular ion (M) peak for any fragment containing one chlorine atom.[5]
-
Bromine (Br): Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 50%:50% or 1:1.[2][3] This produces a signature M+2 peak that is nearly equal in height to the molecular ion (M) peak for any fragment containing one bromine atom.[4][5]
For this compound, which contains one bromine and one chlorine atom , the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4. The relative intensities of this cluster can be predicted by considering the combined probabilities of the isotopes. This pattern is a definitive fingerprint for the presence of one Br and one Cl atom.
Data Presentation: Predicted Molecular Ion Cluster
The table below outlines the predicted isotopic distribution and corresponding mass-to-charge ratios (m/z) for the molecular ion of this compound. The nominal molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F, ³⁵Cl, ⁷⁹Br).
| Ion | Isotopic Composition | m/z (Nominal) | Relative Intensity (Approx.) |
| M | C₇H₂¹⁹F¹⁴N³⁵Cl⁷⁹Br | 233 | 100% |
| M+2 | C₇H₂¹⁹F¹⁴N³⁷Cl⁷⁹Br / C₇H₂¹⁹F¹⁴N³⁵Cl⁸¹Br | 235 | 133% |
| M+4 | C₇H₂¹⁹F¹⁴N³⁷Cl⁸¹Br | 237 | 33% |
Causality: The M+2 peak is the most abundant because it represents two possibilities: a molecule with ³⁷Cl and ⁷⁹Br, or one with ³⁵Cl and ⁸¹Br. The near 1:1.33:0.33 ratio in the M:M+2:M+4 cluster is a highly reliable indicator for the presence of one chlorine and one bromine atom.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is the most suitable method for analyzing this type of small, semi-volatile molecule, typically via GC-MS. The high energy (70 eV) of EI induces reproducible fragmentation, providing a structural fingerprint. The fragmentation of this compound is predicted to be driven by the stability of the aromatic ring and the relative strengths of the carbon-halogen bonds.
Key Predicted Fragmentations:
-
Loss of Bromine Radical (•Br): The C-Br bond is the weakest of the carbon-halogen bonds present. Its cleavage is a highly probable initial fragmentation step, leading to a prominent [M-Br]⁺ ion.[4][6]
-
Loss of Chlorine Radical (•Cl): Subsequent or alternative fragmentation can involve the loss of a chlorine radical, resulting in an [M-Cl]⁺ ion.
-
Loss of Cyanide Radical (•CN): A characteristic fragmentation of benzonitriles is the expulsion of the nitrile group as a radical or the loss of hydrogen cyanide (HCN).[7] This would lead to a halogenated benzene cation.
Visualization: Predicted EI Fragmentation Pathway
The following diagram illustrates the primary fragmentation routes expected for this compound.
Caption: Predicted EI fragmentation of this compound.
Data Presentation: Predicted Major Fragment Ions
| m/z (Nominal, Lightest Isotopes) | Proposed Ion Structure | Notes |
| 233, 235, 237 | [C₇H₂BrClFN]⁺ | Molecular Ion Cluster. The key diagnostic feature. |
| 198, 200 | [C₇H₂BrFN]⁺ | Loss of •Cl. Retains the 1:1 bromine isotopic signature. |
| 154, 156 | [C₇H₂ClFN]⁺ | Loss of •Br. Retains the 3:1 chlorine isotopic signature. |
| 172, 174 | [C₆H₂BrFN]⁺ | Loss of •Cl and •CN. Retains the 1:1 bromine isotopic signature. |
| 128, 130 | [C₆H₂ClFN]⁺ | Loss of •Br and •CN. Retains the 3:1 chlorine isotopic signature. |
Recommended Experimental Workflow: GC-MS
A Gas Chromatography-Mass Spectrometry (GC-MS) system provides the necessary volatility-based separation and high-energy ionization to effectively analyze this compound.
Visualization: GC-MS Experimental Workflow
Caption: Standard workflow for GC-MS analysis of a semi-volatile organic compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure data is robust and reproducible.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~10 µg/mL. Expertise Insight: Starting with a slightly higher concentration and diluting down helps ensure complete dissolution and avoids overloading the GC column.
-
-
GC Method Parameters:
-
Injector: Split/Splitless, set to 250°C. Use a 10:1 split ratio for initial screening.
-
Column: A standard non-polar column like a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is ideal.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Causality: This program provides good separation for a wide range of semi-volatile compounds and ensures the target analyte elutes with a sharp peak shape.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 45 to 350. Trustworthiness: Scanning from a lower m/z can help identify potential solvent peaks or smaller fragments, while scanning well above the expected molecular weight can confirm the absence of higher mass impurities.
-
Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the mass spectrometer, preserving the filament.
-
Data Interpretation: A Holistic Approach
A trustworthy identification is not based on a single peak, but on the corroboration of multiple pieces of evidence within the spectrum.
-
Locate the Molecular Ion Cluster: The first step is to find the highest m/z cluster that matches the predicted 1:1.33:0.33 isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ around m/z 233-237. Its presence is the strongest evidence for the compound's identity.
-
Verify Halogenated Fragments: Identify the major fragment ions. For any fragment containing bromine (e.g., [M-Cl]⁺), look for a 1:1 isotopic doublet separated by 2 Da. For any fragment containing chlorine (e.g., [M-Br]⁺), look for a 3:1 isotopic doublet separated by 2 Da.
-
Confirm Logical Losses: Ensure that the mass differences between the molecular ion and the fragment ions correspond to the loss of logical neutral species (e.g., 79/81 for Br, 35/37 for Cl, 26 for CN).
This multi-pronged validation ensures that the identification is not coincidental and provides an extremely high degree of confidence in the result.
References
- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
- How does the isotopic pattern of bromine differ from chlorine in mass spectrometry?. (n.d.). Pearson+. [Link]
- 13.04 Isotopic Abundance in Mass Spectrometry. (2018). YouTube. [Link]
- mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
- 4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. [Link]
- ms isotopes: Br and Cl. (n.d.). College of Saint Benedict and Saint John's University. [Link]
- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applic
- Site of protonation of benzonitrile hydrogen interchange in the protonated species. (1988). Journal of the American Society for Mass Spectrometry. [Link]
- Mass spectral fragmentation pattern of the underivatized halogenated... (n.d.).
- Benzonitrile. (n.d.). NIST WebBook. [Link]
- Benzonitrile, 4-bromo-. (n.d.). NIST WebBook. [Link]
- Benzonitrile, 4-bromo-. (n.d.). NIST WebBook. [Link]
- Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). RSC Publishing. [Link]
- Proximity Effects in Mass Spectra of Benzanilides. (2014). PubMed Central. [Link]
- Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. (2024). Frontiers. [Link]
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PubMed. [Link]
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). YouTube. [Link]
- 16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the FT-IR Analysis of 4-Bromo-2-chloro-3-fluorobenzonitrile
Foreword: The Analytical Imperative for Complex Intermediates
In the landscape of modern drug discovery and materials science, the structural verification of highly substituted aromatic intermediates is a critical control point. Molecules such as 4-Bromo-2-chloro-3-fluorobenzonitrile are not merely reagents; they are foundational building blocks where the precise arrangement of functional groups dictates the efficacy, reactivity, and safety of the final product.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a first-line, non-destructive analytical technique, offering a rapid and definitive "molecular fingerprint" that confirms the presence and electronic environment of key functional groups.[2] This guide provides an in-depth methodology and interpretive framework for the FT-IR analysis of this specific, multi-halogenated benzonitrile, grounded in the principles of vibrational spectroscopy.
The Principle of FT-IR Spectroscopy: A Vibrational Interrogation
At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a molecule.[3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy state.[4] An FT-IR spectrometer, utilizing a Michelson interferometer, simultaneously measures all infrared frequencies.[5] This generates an interferogram, which is then subjected to a mathematical Fourier transform to produce the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
The resulting spectrum is a unique fingerprint of the molecule, as the vibrational frequencies are determined by factors such as bond strength, the mass of the bonded atoms, and the overall molecular geometry.[6] For a molecule like this compound, this allows for the distinct identification of its nitrile group, the substitution pattern on the aromatic ring, and the presence of carbon-halogen bonds.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, an ideal technique for analyzing solid powder samples with minimal preparation.[7]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) Spectrometer.
-
Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Sample: High-purity this compound (Solid).[8]
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Step-by-Step Workflow
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its standard diagnostic checks. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.
-
Lower the ATR anvil to ensure no sample is present.
-
Acquire a background spectrum. This critical step captures the absorbance of the atmosphere and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.[7]
-
-
Sample Analysis:
-
Raise the ATR anvil. Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample powder from the ATR crystal and anvil using a dry, lint-free wipe, followed by a wipe dampened with isopropanol.
-
The resulting spectrum should be baseline-corrected by the instrument software to account for any scattering or instrumental drift.
-
Workflow Visualization
The entire experimental process can be visualized as a logical flow, ensuring reproducibility and minimizing error.
Caption: Workflow for ATR-FT-IR Analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FT-IR spectrum of this compound is complex, but can be systematically interpreted by examining the characteristic absorption regions for its constituent functional groups.
The Nitrile Group (–C≡N)
The most distinct and diagnostically valuable peak in the spectrum is the nitrile stretching vibration. For aromatic nitriles, this peak is typically found in the 2240-2220 cm⁻¹ range.[7][9] The conjugation with the benzene ring's π-electron system slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).[9][10] This absorption is expected to be sharp and strong in intensity due to the large change in dipole moment during the stretching vibration.[11] The presence of multiple electron-withdrawing halogens on the ring is expected to shift this frequency slightly.
The Aromatic System
The substituted benzene ring gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: A cluster of weak to medium intensity bands is expected above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.[12] The presence of a C-H stretch above 3000 cm⁻¹ is a clear indicator of unsaturated or aromatic C-H bonds.[6]
-
Aromatic C=C Ring Vibrations: A series of absorptions from in-plane ring stretching vibrations occurs in the 1600-1400 cm⁻¹ region.[12] Typically, bands are expected near 1600, 1580, and 1500 cm⁻¹, although their intensities and exact positions are sensitive to the substitution pattern.[13]
-
C-H Out-of-Plane Bending: The region from 900-675 cm⁻¹ is dominated by strong C-H "oop" bending vibrations.[12] The pattern of these bands is highly characteristic of the ring's substitution pattern. For a 1,2,3,5-tetrasubstituted ring (as in this molecule), specific patterns can be predicted, though they can be complex and overlap with other vibrations.
Carbon-Halogen Vibrations
The carbon-halogen bonds produce absorptions in the fingerprint region (below 1300 cm⁻¹). Their assignment can be challenging due to coupling with other vibrations.
-
C–F Stretch: The C-F bond is strong and polar, giving rise to a strong absorption typically in the 1300-1200 cm⁻¹ range for aryl fluorides.
-
C–Cl Stretch: This vibration is found at lower frequencies, generally in the 800-600 cm⁻¹ region.[14]
-
C–Br Stretch: Due to the higher mass of bromine, the C-Br stretch occurs at an even lower frequency, often between 680-500 cm⁻¹.
The collective influence of these halogens, particularly their electron-withdrawing effects, will subtly alter the frequencies of all other vibrations in the molecule.[15][16]
Summary of Expected Vibrational Modes
The following table consolidates the expected key absorption bands for this compound, providing a predictive framework for spectral analysis.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & References |
| 3100 - 3050 | Aromatic C-H Stretch | Weak to Medium | Characteristic of C-H bonds on an aromatic ring.[12] |
| 2240 - 2220 | Nitrile (C≡N) Stretch | Strong, Sharp | Diagnostic peak for aromatic nitriles; frequency lowered by conjugation with the ring.[9][10] |
| 1600 - 1400 | Aromatic C=C Ring Stretch | Medium to Weak | A series of bands indicating the presence of the benzene ring.[6][13] |
| 1300 - 1200 | Aryl C-F Stretch | Strong | The C-F bond is highly polar, leading to a strong absorption. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern in this region is highly indicative of the ring's substitution pattern.[12] |
| 800 - 600 | Aryl C-Cl Stretch | Medium to Strong | Characteristic absorption for aryl chlorides.[14] |
| 680 - 500 | Aryl C-Br Stretch | Medium to Strong | Frequency is low due to the high mass of the bromine atom. |
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a robust experimental protocol, particularly using the ATR technique, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by an understanding of group frequencies and substituent effects, allows for the confident identification of the key nitrile and aromatic functionalities, as well as the carbon-halogen bonds. This analytical validation is a cornerstone of quality control and synthetic chemistry, ensuring the integrity of this vital chemical intermediate for its downstream applications.
References
- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Google Cloud.
- Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent.
- FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applic
- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- Principles of FTIR Spectroscopy. MSU Chemistry.
- FTIR spectroscopy - principles and applications.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Vibrational Spectroscopy of Halogen Substituted Benzene Deriv
- Chemical structure of benzonitrile derivatives b) FT‐IR absorption...
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
- 4-Bromo-2-fluorobenzonitrile | 105942-08-3. Sigma-Aldrich.
- Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. (2025).
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- 4-Bromo-2-chlorobenzonitrile | 154607-01-9. Smolecule.
- Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives.
- Typical IR Absorptions of Arom
- Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
- Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. BenchChem.
- IR Spectroscopy Tutorial: Arom
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. agilent.com [agilent.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. davuniversity.org [davuniversity.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [sigmaaldrich.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. eng.uc.edu [eng.uc.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2-chloro-3-fluorobenzonitrile
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 4-Bromo-2-chloro-3-fluorobenzonitrile (CAS No. 1427439-32-4). As a multi-halogenated aromatic nitrile, this compound presents specific hazards that necessitate a robust and informed safety protocol. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Properties
This compound is a solid organic compound with the molecular formula C₇H₂BrClFN.[1] Its structure, featuring a benzene ring substituted with three different halogens and a nitrile group, makes it a versatile intermediate in medicinal chemistry and materials science. Understanding its physical and chemical properties is the foundation of a sound safety assessment.
| Property | Value | Source |
| CAS Number | 1427439-32-4 | [2] |
| Molecular Formula | C₇H₂BrClFN | |
| IUPAC Name | This compound | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Ambient / Room Temperature | [1] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is critical for developing effective safety protocols. This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word and is associated with multiple hazard statements.[1]
GHS Hazard Classification:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
(Source:[1])
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust. The causality behind these hazards lies in the reactivity of the functional groups. The nitrile group can be metabolized to release cyanide in vivo, posing a risk of systemic toxicity if ingested. The halogenated aromatic ring can cause significant irritation upon contact with skin, eyes, and the respiratory tract.
Risk Assessment Workflow
A systematic risk assessment must be performed before any new experimental protocol involving this compound is initiated. This process involves identifying the hazards, evaluating the risks based on the quantities used and the procedures performed, and implementing control measures.
Caption: Risk Assessment Workflow for Handling this compound.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[3][4] This is the primary control to prevent inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. For halogenated aromatic compounds, protection against skin and eye contact is paramount.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Double-gloving with nitrile gloves is a recommended minimum for incidental contact.[3] For extended handling or direct contact, heavy-duty neoprene or butyl rubber gloves should be considered. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Laboratory Coat: A long-sleeved, fully buttoned laboratory coat made of a chemical-resistant material is required.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter may be necessary. Use of respirators requires prior medical clearance and fit-testing.[7]
Standard Operating Protocol: Weighing and Solution Preparation
This protocol provides a self-validating system for the safe handling of the solid compound. Each step is designed to minimize exposure.
Objective: To accurately weigh a specified amount of this compound and prepare a stock solution.
Prerequisites:
-
A documented and approved risk assessment is complete.
-
The user is trained on this SOP and the specific hazards of the compound.
-
The chemical fume hood is certified and operational.
-
All required PPE is available and in good condition.
-
An appropriate spill kit and waste container are readily available.
Procedure:
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, double nitrile gloves).
-
Place a plastic-backed absorbent liner on the work surface inside the chemical fume hood to contain any minor spills.
-
Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.) and place it within the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh boat inside.
-
Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Perform this action slowly to avoid generating dust.
-
Once the desired mass is obtained, securely close the primary storage container.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the designated flask or vial.
-
Using a pipette, add the desired solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.
-
Seal the vessel and agitate as needed to fully dissolve the compound.
-
-
Cleanup:
-
Dispose of the used weigh boat, absorbent liner, and outer gloves in the designated solid hazardous waste container.
-
Wipe down the spatula and any potentially contaminated surfaces within the fume hood with an appropriate solvent-soaked towel, disposing of the towel in the hazardous waste container.
-
Remove inner gloves and wash hands thoroughly with soap and water.
-
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
Emergency Response Decision Tree
Caption: Decision Tree for Emergency Response to Exposure Incidents.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to clean up the spill.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The storage area should be locked and designated for toxic chemicals. Store away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste contents and containers in accordance with local, regional, and national hazardous waste regulations.[5] This material should be treated as hazardous waste and disposed of via a licensed contractor. Do not dispose of down the drain.
References
- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information.
- Washington State University. (n.d.). Halogenated Solvents Safety Information. Environmental Health & Safety.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. This compound | 1427439-32-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
4-Bromo-2-chloro-3-fluorobenzonitrile storage conditions
An In-Depth Technical Guide to the Optimal Storage of 4-Bromo-2-chloro-3-fluorobenzonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practices for the optimal storage of this compound (CAS: 1427439-32-4). Moving beyond generic recommendations, this document elucidates the chemical rationale behind proper storage conditions, outlines protocols for ensuring long-term stability, and provides a framework for handling this critical research intermediate with the scientific rigor required in a professional laboratory setting.
Chemical Profile and Intrinsic Stability
This compound is a poly-halogenated aromatic nitrile, a class of compounds frequently used as building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the specific reactivity conferred by its substituents: the nitrile group, which can undergo hydrolysis or reduction, and the halogen atoms (Br, Cl, F), which can participate in various cross-coupling reactions.
The molecule's stability is dictated by the interplay of these functional groups. While generally stable under standard ambient conditions, its long-term integrity can be compromised by specific environmental factors. The primary degradation pathways of concern for halogenated aromatics and nitriles are hydrolysis, photodegradation, and thermal decomposition.[1][2]
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it into a carboxylic acid. This represents a critical loss of functionality for future synthetic steps.[3]
-
Photodegradation: Aromatic systems containing bromine are known to be sensitive to light, particularly in the UV spectrum. The energy from light can induce cleavage of the carbon-bromine bond, a process known as debromination, leading to the formation of impurities.[2]
-
Thermal Decomposition: While the molecule is a solid with a defined melting point, elevated temperatures can provide the activation energy needed for decomposition, potentially leading to the release of hazardous gases like hydrogen halides.[4]
Understanding these potential degradation routes is fundamental to designing a storage strategy that preserves the compound's purity and reactivity.
Recommended Storage Conditions: A Quantitative Approach
Generic advice such as "store in a cool, dry place" is insufficient for ensuring the long-term viability of a high-value research chemical. A more precise, quantitative approach is required. Based on the chemical profile and best practices for storing sensitive chemical reagents, the following conditions are mandated.
| Parameter | Recommended Setpoint | Rationale & Authoritative Context |
| Temperature | 15–25°C (Controlled Room) | Prevents thermal degradation. Storing below 30°C is a general guideline for many chemical reagents.[5] A controlled room temperature range of 15-25°C minimizes the risk of thermal stress and is consistent with long-term stability testing conditions outlined by ICH guidelines for pharmaceutical substances.[6] |
| Relative Humidity (RH) | < 30% RH | Minimizes risk of hydrolysis of the nitrile group. For sensitive chemical materials and reagents, a low-humidity environment is critical. A level below 30% RH is recommended to prevent moisture-induced degradation.[7][8] This is best achieved using a desiccator cabinet with a desiccant or an automated dry cabinet. |
| Light Exposure | In darkness (Amber Vial) | Prevents photodegradation. The compound should be stored in an amber glass vial or an opaque container to block UV and visible light, which can catalyze the cleavage of the C-Br bond.[2] This is a standard practice for light-sensitive compounds. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents slow oxidation and hydrolysis from atmospheric moisture. For long-term storage or for material that will be opened multiple times, blanketing the container with an inert gas like argon or nitrogen is a critical best practice.[9][10] This displaces oxygen and moisture, creating a protective environment. |
| Container | Tightly Sealed Glass Vial | The compound should be stored in a chemically resistant container, with glass being the preferred material. The seal must be airtight to maintain the inert atmosphere and prevent ingress of moisture.[10] |
Logical Workflow for Storage and Handling
To ensure compliance and maintain sample integrity, a clear decision-making process should be followed from the moment the compound is received. The following workflow diagram illustrates the key steps and decision points.
Sources
- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1- N-oxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common chemical storage environment conditions Chemical Bluetooth HACCP temperature and humidity data logger [freshliance.com]
- 6. database.ich.org [database.ich.org]
- 7. What Humidity Level should we set the Totech Dry Cabinet? from Totech [totechglobal.com]
- 8. topproductinnovations.com [topproductinnovations.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2-chloro-3-fluorobenzonitrile
Introduction: The Strategic Importance of Substituted Benzonitriles and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount.[1][2][3] Substituted benzonitriles are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substrate, 4-bromo-2-chloro-3-fluorobenzonitrile, presents a unique synthetic challenge and opportunity due to its distinct electronic and steric properties conferred by the halogen substituents. The Suzuki-Miyaura coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for creating biaryl and aryl-heteroaryl structures that are prevalent in pharmaceuticals.[4][5][6] This palladium-catalyzed cross-coupling reaction is favored for its mild conditions, broad functional group tolerance, and the use of readily available and less toxic organoboron reagents.[4][5]
This technical guide provides a comprehensive protocol for the Suzuki coupling of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents.
Mechanistic Core: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle is generally understood to comprise three fundamental steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[4][5][7][8] The reactivity of the aryl halide is crucial here, with the C-Br bond being more susceptible to oxidative addition than the C-Cl bond.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9][10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][8][12]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Considerations for this compound
The substrate this compound presents specific challenges due to its polyhalogenated and electronically modified nature:
-
Chemoselectivity: The presence of both bromine and chlorine atoms raises the issue of chemoselectivity. Oxidative addition to the C-Br bond is generally favored over the C-Cl bond due to the lower bond dissociation energy of the C-Br bond.[12] This allows for selective coupling at the 4-position.
-
Steric Hindrance: The ortho-chloro and meta-fluoro substituents can introduce steric hindrance, potentially slowing down the oxidative addition and reductive elimination steps. The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome this hindrance.[13][14]
-
Electronic Effects: The electron-withdrawing nature of the nitrile and halogen substituents can influence the reactivity of the aryl halide. Electron-withdrawing groups can facilitate the oxidative addition step.[12]
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, Schlenk line or glovebox
-
Magnetic stirrer and heating mantle/oil bath
Experimental Workflow:
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
Procedure:
-
Inert Atmosphere: Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[15] The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl nitrile.
Key Reaction Parameters and Justification
The success of the Suzuki coupling is highly dependent on the careful selection of reaction components.
| Parameter | Recommendation | Justification |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources after in-situ reduction.[12] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for coupling sterically hindered and electron-deficient aryl halides. They promote both oxidative addition and reductive elimination.[13][16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[11][17] The choice of base can significantly impact the reaction rate and yield.[11][18] K₂CO₃ is a good starting point, while stronger bases like K₃PO₄ may be needed for more challenging substrates. |
| Solvent | Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is often used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[12] The choice of solvent can also influence selectivity in some cases.[19][20][21] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates.[13] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., K₃PO₄), or screening other bulky phosphine ligands.
-
Incomplete Reaction: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Side Reactions: Protodebromination (replacement of bromine with hydrogen) can sometimes be a competing side reaction. This can be minimized by ensuring efficient transmetalation, which is influenced by the choice of base and solvent.
Conclusion
The Suzuki-Miyaura coupling is an indispensable method for the synthesis of biaryl compounds, including those derived from complex substrates like this compound. A thorough understanding of the reaction mechanism and the role of each component is critical for successful execution and optimization. The protocol provided here, along with the mechanistic insights and troubleshooting guide, serves as a robust starting point for researchers in the field of drug discovery and development to synthesize novel and complex molecular entities.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 2019.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014.
- PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 2019.
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014.
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. 1999.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014.
- ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. 2021.
- Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. 2012.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. 2008.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. 2023.
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. 2005.
- ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. 2020.
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. 2023.
- ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. 2013.
- National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. 2020.
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. 2018.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. 2021.
- Advion. SUZUKI REACTION MONITORING.
- ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. 2021.
- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. 2017.
- WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). 2019.
- National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. 2015.
- Andrew G. Myers Research Group. The Suzuki Reaction.
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Selective Buch-wald-Hartwig Amination of 4-Bromo-2-chloro-3-fluorobenzonitrile
A Strategic Guide for Researchers in Pharmaceutical and Agrochemical Development
Introduction: Navigating Selectivity in Polyhalogenated Systems
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in the fields of drug discovery and materials science for the synthesis of arylamines. However, the selective functionalization of polyhalogenated aromatic compounds, such as 4-bromo-2-chloro-3-fluorobenzonitrile, presents a formidable challenge due to the presence of multiple potential reaction sites.
This application note offers a detailed, field-tested protocol for the selective amination of this compound. The key to achieving high selectivity lies in harnessing the inherent difference in reactivity between the C-Br and C-Cl bonds within the palladium catalytic cycle. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition to the Pd(0) catalyst at a faster rate, thus enabling preferential C-N bond formation at the 4-position.[3] The electron-withdrawing properties of the nitrile and fluoro substituents also play a crucial role in modulating the electronic landscape of the aryl halide, thereby influencing reaction kinetics.
This guide is designed to provide researchers, scientists, and drug development professionals with a robust and reproducible protocol, underpinned by a thorough understanding of the mechanistic principles governing this selective transformation.
The Catalytic Cycle: A Mechanistic Blueprint for Success
A comprehensive understanding of the Buchwald-Hartwig amination mechanism is essential for optimizing reaction conditions and for effective troubleshooting. The catalytic cycle involves a series of well-defined steps:
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination.
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species.[4][5] This step is typically rate-determining and is significantly faster for aryl bromides than for aryl chlorides, which forms the basis for selectivity in polyhalogenated substrates.[6][7] Following oxidative addition, the amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex. The cycle concludes with reductive elimination, which forges the desired C-N bond and regenerates the active Pd(0) catalyst.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the selective amination of this compound with morpholine as a representative secondary amine. The principles outlined here can be readily adapted for other amines, although some optimization may be required.
Reagents and Materials
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | ≥98% | 914224-68-7 |
| Morpholine | Acros Organics | 99% | 110-91-8 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Strem Chemicals | 97% | 51364-51-3 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Combi-Blocks | ≥98% | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | Alfa Aesar | 97% | 865-48-5 |
| Anhydrous Toluene | Fisher Scientific | 99.8% | 108-88-3 |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Palladium catalysts are potent sensitizers; avoid inhalation and skin contact.
-
Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base.
-
Morpholine is a corrosive liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reaction Setup and Procedure
Caption: A visual representation of the sequential steps involved in the selective amination protocol.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 234.4 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).
-
Inert Atmosphere: If not using a glovebox, seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with nitrogen or argon to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (5 mL) via a syringe, followed by the addition of morpholine (1.2 mmol, 105 µL).
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4 to 12 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction mixture with the addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the desired product, 2-chloro-3-fluoro-4-(morpholino)benzonitrile.
Rationale for Reagent and Condition Selection
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as XPhos is highly effective for C-N cross-coupling reactions.[8][9] XPhos promotes the formation of a highly active monoligated Pd(0) species, which facilitates the oxidative addition step, even with challenging aryl chlorides.[8][10] The steric hindrance of the ligand also accelerates the final reductive elimination step.[4][11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.[12] Its role is to deprotonate the amine, facilitating the formation of the palladium-amido intermediate.[12]
-
Solvent: Toluene is a common solvent for these reactions due to its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve the organometallic intermediates.[13]
Troubleshooting and Optimization Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst2. Insufficient reaction temperature or time3. Poor quality of reagents | 1. Use fresh palladium precatalyst and ligand.2. Increase the reaction temperature to 110 °C or extend the reaction time.3. Ensure the use of anhydrous solvent and fresh, dry base. |
| Formation of Byproducts | 1. Competitive amination at the C-Cl position2. Hydrodehalogenation of the starting material | 1. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos).2. Lower the reaction temperature slightly (e.g., to 90 °C) to enhance selectivity.3. Consider a milder base such as K₃PO₄. |
| Difficult Purification | 1. Co-elution of product and starting material2. Presence of persistent impurities | 1. Optimize the solvent system for column chromatography.2. Consider recrystallization as an alternative purification method. |
Conclusion
This application note provides a robust and reliable protocol for the selective Buchwald-Hartwig amination of this compound. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high yields and excellent selectivity in the synthesis of valuable arylamine building blocks. The provided troubleshooting guide serves as a practical resource for overcoming common challenges and further optimizing this important transformation for specific applications in pharmaceutical and agrochemical research.
References
- Wikipedia. Buchwald–Hartwig amination. URL: https://en.wikipedia.
- Hama, T., & Hartwig, J. F. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8078170/
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/
- Hama, T., & Hartwig, J. F. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- Wikipedia. XPhos. URL: https://en.wikipedia.org/wiki/XPhos
- ACS. (2014). Preparation of sec and tert amines by Buchwald-Hartwig Amination. URL: https://www.acs.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. URL: https://jk-scientific.com/buchwald-hartwig-cross-coupling-2/
- Organic Synthesis. Buchwald-Hartwig Coupling. URL: https://www.organic-synthesis.org/root/buchwald-hartwig-coupling
- X-Mol. Optimizing Cross-Coupling Reactions with XPhos Palladacycle Gen. 4. URL: https://www.x-mol.com/company/news/85265
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. URL: https://www.researchgate.
- Tokyo Chemical Industry UK Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. URL: https://www.tcichemicals.
- Benchchem. Pd2(dba)3-dba|Palladium Catalyst for Cross-Coupling. URL: https://www.benchchem.com/product/b1234712
- Ackermann, L., & Potukuchi, H. K. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4175402/
- ACS Publications. (2014). Pd(dba)2 vs Pd2(dba)3: An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C–N and C–S Coupling Reactions. URL: https://pubs.acs.org/doi/10.1021/ol501538q
- Heraeus Precious Metals. Pd2 (dba)3 FOR CROSS- COUPLING REACTIONS. URL: https://www.heraeus.com/media/media/group/doc_group/products_and_solutions_1/precious_metals/hpm_brochure_pd2dba3.pdf
- Tokyo Chemical Industry (India) Pvt. Ltd. (2021). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. URL: https://www.tcichemicals.
- Reddit. (2021). Pd2(DBA)3 as catalyst for cross coupling?. URL: https://www.reddit.
- PubMed. (2019). Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. URL: https://pubmed.ncbi.nlm.nih.gov/30920694/
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. URL: https://www.reddit.
- ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05567
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. URL: https://www.researchgate.net/publication/382869501_Recent_Advances_in_the_Buchwald-Hartwig_Amination_Reaction_Enabled_by_the_Application_of_Sterically_Demanding_Phosphine_Ancillary_Ligands
- DSpace@MIT. (2012). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. URL: https://dspace.mit.edu/handle/1721.1/73504
- Benchchem. (2025). Performance comparison of different phosphine ligands in Buchwald-Hartwig amination. URL: https://www.benchchem.com/pdf/B072502.pdf
- TCI America. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. URL: https://www.tcichemicals.
- PubMed. (2013). The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis. URL: https://pubmed.ncbi.nlm.nih.gov/23656360/
- ACS Publications. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.0c01344
- YouTube. (2024). Ligand design for cross-couplings: phosphines. URL: https://www.youtube.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. URL: https://chemistry.stackexchange.com/questions/166373/buchwald-hartwig-coupling-troubleshooting
- Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. URL: https://greenchem.files.wordpress.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL: https://www.organic-chemistry.
- WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings
- Nature. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. URL: https://www.
- ResearchGate. (2025). T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. URL: https://www.researchgate.
- Benchchem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. URL: https://www.benchchem.com/pdf/B1262318.pdf
- Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. URL: https://www.benchchem.com/pdf/B1229415.pdf
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. XPhos - Wikipedia [en.wikipedia.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromo-2-chloro-3-fluorobenzonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-2-chloro-3-fluorobenzonitrile as a key building block. This versatile substrate, featuring a strategic arrangement of halo- and cyano-functionalities, offers multiple reaction sites for selective chemical modifications. The following application notes detail the theoretical underpinnings, practical considerations, and step-by-step protocols for several critical palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By leveraging the principles of modern organometallic chemistry, these protocols enable the efficient synthesis of complex, polysubstituted benzonitrile derivatives, which are valuable intermediates in the discovery and development of novel pharmaceuticals and advanced materials.[1][2][3]
Introduction: The Strategic Importance of this compound
This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern offers a handle for selective functionalization through palladium-catalyzed cross-coupling reactions. The presence of bromo, chloro, and fluoro substituents, each with distinct reactivities, allows for sequential and site-selective modifications. The nitrile group, a common pharmacophore and versatile synthetic precursor, further enhances the utility of this building block in medicinal chemistry and materials science.[4][5][6]
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this substrate. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, enabling selective coupling at the 4-position while leaving the 2-position available for subsequent transformations. This chemoselectivity is fundamental to the strategic construction of complex molecular architectures.
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and efficient reaction conditions with broad functional group tolerance.[7][8] This guide will explore the application of several cornerstone palladium-catalyzed reactions to this compound, providing detailed protocols and mechanistic insights.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[9][10] For this compound, this reaction provides a direct route to 4-aryl-2-chloro-3-fluorobenzonitriles, which are precursors to a variety of complex molecules.[2]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-4-(4-methoxyphenyl)benzonitrile
This protocol describes a typical Suzuki-Miyaura coupling reaction with this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 234.45 | 1.00 g | 4.26 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.78 g | 5.12 |
| Pd(PPh₃)₄ | 1155.56 | 0.25 g | 0.21 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.77 g | 12.8 |
| Toluene | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 4.26 mmol), 4-methoxyphenylboronic acid (0.78 g, 5.12 mmol), and potassium carbonate (1.77 g, 12.8 mmol).
-
Add Pd(PPh₃)₄ (0.25 g, 0.21 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (20 mL) and water (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] This reaction is particularly useful for the synthesis of substituted styrenes from this compound.[2]
Reaction Mechanism
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion (syn-addition), and β-hydride elimination.[12][14]
Caption: Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-4-styrylbenzonitrile
This protocol outlines a general procedure for the Heck reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 234.45 | 1.00 g | 4.26 |
| Styrene | 104.15 | 0.53 g | 5.12 |
| Pd(OAc)₂ | 224.50 | 0.05 g | 0.21 |
| Tri-o-tolylphosphine | 304.37 | 0.13 g | 0.43 |
| Triethylamine (Et₃N) | 101.19 | 0.65 g | 6.40 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
In a sealed tube, combine this compound (1.00 g, 4.26 mmol), styrene (0.53 g, 5.12 mmol), Pd(OAc)₂ (0.05 g, 0.21 mmol), and tri-o-tolylphosphine (0.13 g, 0.43 mmol).
-
Add triethylamine (0.65 g, 6.40 mmol) and N,N-dimethylformamide (20 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction provides a straightforward route to 4-alkynyl-2-chloro-3-fluorobenzonitriles.
Reaction Mechanism
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-4-(phenylethynyl)benzonitrile
This protocol is a representative example of a Sonogashira coupling.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 234.45 | 1.00 g | 4.26 |
| Phenylacetylene | 102.14 | 0.52 g | 5.12 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.15 g | 0.21 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 g | 0.21 |
| Diisopropylamine (DIPA) | 101.19 | 1.30 g | 12.8 |
| Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.00 g, 4.26 mmol), Pd(PPh₃)₂Cl₂ (0.15 g, 0.21 mmol), and CuI (0.04 g, 0.21 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (20 mL), diisopropylamine (1.30 g, 12.8 mmol), and phenylacetylene (0.52 g, 5.12 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkynylated benzonitrile.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[17][18][19][20] This reaction is invaluable for introducing amine functionalities into the 4-position of the benzonitrile core.
Reaction Mechanism
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[17]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 4-(Dimethylamino)-2-chloro-3-fluorobenzonitrile
The following is a general protocol for the Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 234.45 | 1.00 g | 4.26 |
| Dimethylamine (2.0 M in THF) | 45.08 | 3.2 mL | 6.40 |
| Pd₂(dba)₃ | 915.72 | 0.08 g | 0.085 |
| XPhos | 476.65 | 0.12 g | 0.26 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.62 g | 6.40 |
| Toluene | - | 20 mL | - |
Procedure:
-
To a glovebox, add this compound (1.00 g, 4.26 mmol), Pd₂(dba)₃ (0.08 g, 0.085 mmol), XPhos (0.12 g, 0.26 mmol), and sodium tert-butoxide (0.62 g, 6.40 mmol) to a vial.
-
Add toluene (20 mL) and a 2.0 M solution of dimethylamine in THF (3.2 mL, 6.40 mmol).
-
Seal the vial and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to afford the desired arylamine.
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
-
Solvent and Reagent Purity: Use anhydrous solvents and pure reagents to ensure optimal reaction performance.
-
Ligand Selection: The choice of ligand is crucial for reaction efficiency. Phosphine ligands are commonly used, and their steric and electronic properties can be tuned to optimize the reaction.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, LC-MS) to determine the optimal reaction time.
-
Catalyst Deactivation: If the reaction stalls, catalyst deactivation may be the cause. This can sometimes be addressed by adding a fresh portion of the catalyst.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide efficient and selective methods for its functionalization. By carefully selecting the appropriate reaction conditions, researchers can leverage the unique reactivity of this substrate to access a wide range of novel compounds with potential applications in drug discovery and materials science.
References
- Vertex AI Search. (2025, September 4).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. In Organic Chemistry II.
- The Nobel Prize Foundation. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
- Chemistry LibreTexts. (2023, August 2). 2.
- BenchChem. (n.d.).
- PubMed. (2014, May 12). Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis.
- ACS Publications. (2022, September 14). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023, June 30).
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
- (2020, August 7).
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 7. zr-catalyst.com [zr-catalyst.com]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Bromo-2-chloro-3-fluorobenzonitrile in Modern Medicinal Chemistry
Introduction: Unveiling a Multifunctional Synthetic Building Block
In the landscape of contemporary drug discovery, the strategic design of small molecule therapeutics hinges on the availability of versatile and highly functionalized chemical building blocks. 4-Bromo-2-chloro-3-fluorobenzonitrile, a polyhalogenated aromatic compound, emerges as a significant, albeit relatively recent, entrant in the medicinal chemist's toolkit. Its densely packed array of functional groups—a nitrile, a bromine, a chlorine, and a fluorine atom on a central benzene ring—offers a rich platform for controlled, sequential, and diverse chemical modifications.
While extensive literature dedicated solely to this specific molecule is still maturing, a thorough analysis of its structural components and the well-documented reactivity of its close analogs allows for the formulation of robust application notes and protocols. This guide will, therefore, explore the potential of this compound as a key intermediate in medicinal chemistry, with a particular focus on its application in the synthesis of kinase inhibitors. The protocols and mechanistic discussions presented herein are grounded in established chemical principles and adapted from proven methodologies for structurally related compounds.
Physicochemical Properties and Structural Attributes
A clear understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 1427439-32-4 | [1] |
| Molecular Formula | C₇H₂BrClFN | N/A |
| Molecular Weight | 234.45 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Reactivity Centers | C-Br, C-Cl, C-F, -CN | N/A |
The strategic arrangement of the substituents is key to its utility. The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic ring, making it susceptible to certain transformations while also allowing for differential reactivity at the halogenated positions.
Core Application: A Scaffold for Protein Kinase Inhibitors
A significant number of modern targeted therapies, particularly in oncology, are protein kinase inhibitors.[2] These drugs function by blocking the action of specific protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The benzonitrile core is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound makes it an attractive starting material for several reasons:
-
Vectorial Synthesis: The differential reactivity of the C-Br and C-Cl bonds allows for sequential, regioselective introduction of different molecular fragments. This is critical for building the complex architectures required for potent and selective kinase inhibition.[3]
-
Modulation of Physicochemical Properties: The fluorine and chlorine atoms can significantly influence the pharmacokinetic properties of the final drug candidate, including metabolic stability, lipophilicity, and binding affinity to the target protein.[4]
-
Nitrile as a Versatile Handle: The nitrile group can act as a key pharmacophoric element or be converted into other functional groups such as primary amines, carboxylic acids, or tetrazoles, which are common in bioactive molecules.[5]
The following sections will detail the key synthetic transformations that leverage these features.
Key Synthetic Transformations & Protocols
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds that are central to many kinase inhibitors.[6] The differential reactivity of the carbon-halogen bonds in this compound (C-Br > C-Cl) allows for selective coupling at the C4 position (bromine) while leaving the C2 position (chlorine) intact for subsequent modifications.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from established methodologies for similar dihalogenated aromatic compounds.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-3-fluorobenzonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also contribute to catalyst degradation.
-
Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. Potassium carbonate is a commonly used and effective base for many Suzuki couplings.
-
Catalyst Choice: While Pd(PPh₃)₄ is a classic and effective catalyst, for more challenging couplings (e.g., with sterically hindered boronic acids or at the C-Cl position), more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may be necessary.[8]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for selective Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrile group, along with the inductive effects of the halogens, activates the aromatic ring towards nucleophilic attack.[9] This allows for the displacement of one of the halogen atoms by a nucleophile, a key reaction in the synthesis of many pharmaceuticals. The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to their reactivity in palladium-catalyzed couplings. This orthogonal reactivity is a powerful tool for medicinal chemists. In this compound, the fluorine atom is the most likely to be displaced in an SNAr reaction, provided a suitable nucleophile is used.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol is based on general procedures for SNAr reactions on activated aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.5 - 2.0 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in the chosen polar aprotic solvent (e.g., DMSO).
-
Addition of Reagents: Add the amine nucleophile and the base (e.g., K₂CO₃).
-
Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require some optimization.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram 2: SNAr Reaction Mechanism
Caption: General mechanism of SNAr via a Meisenheimer complex.
Conclusion and Future Outlook
This compound represents a highly promising and versatile building block for medicinal chemistry. Its dense and strategically positioned functional groups allow for a range of selective and sequential synthetic transformations. By leveraging the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently construct complex molecular architectures, particularly for the development of novel protein kinase inhibitors. The protocols provided in this guide, derived from well-established chemistry of analogous compounds, offer a solid foundation for scientists and drug development professionals to begin exploring the full potential of this exciting intermediate. As its use becomes more widespread, the number of specific applications is expected to grow, further cementing its place as a valuable tool in the pursuit of new therapeutic agents.
References
- PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]
- FAQ. What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. [Link]
- Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]
- Chemistry LibreTexts. 16.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed.
- PubMed Central. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. [Link]
Sources
- 1. 1427439-32-4|this compound|BLD Pharm [bldpharm.com]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Synthesis of Advanced Kinase Inhibitors: Application of 4-Bromo-2-chloro-3-fluorobenzonitrile in the Alectinib Framework
Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis
The landscape of targeted cancer therapy is increasingly dominated by kinase inhibitors, small molecules designed to interfere with the signaling pathways that drive oncogenesis. The efficacy of these inhibitors is intrinsically linked to their precise molecular architecture. 4-Bromo-2-chloro-3-fluorobenzonitrile emerges as a highly versatile and strategically functionalized starting material for the synthesis of complex kinase inhibitors. Its unique substitution pattern, featuring three distinct halogen atoms and a nitrile group, allows for a programmed and regioselective series of transformations. This application note will provide a detailed guide on the synthetic utility of this compound, with a focus on its application in the synthesis of a key intermediate for Alectinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor.
Alectinib is a second-generation tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements.[1][2] Its complex tetracyclic core presents a formidable synthetic challenge, demanding a robust and efficient synthetic strategy. This guide will elucidate the key chemical transformations that leverage the unique reactivity of this compound to construct a crucial building block for Alectinib and similar kinase inhibitors.
The Target: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[3] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4. This results in the expression of a constitutively active EML4-ALK fusion protein.[4] This aberrant kinase activity drives uncontrolled cell proliferation and survival through the downstream activation of signaling cascades, including the PI3K/AKT and MAPK pathways.[3][5]
Alectinib functions by competitively binding to the ATP-binding site of the ALK tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling molecules.[3] This targeted inhibition leads to the suppression of tumor cell growth and induction of apoptosis.[6]
Diagram: Simplified ALK Signaling Pathway in NSCLC
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Synthetic Strategy: A Multi-step Approach Leveraging Regioselective Chemistry
The synthesis of the Alectinib core from this compound hinges on the differential reactivity of the halogen substituents. The general strategy involves a two-step sequence of cross-coupling reactions, followed by a final cyclization to construct the benzo[b]carbazole scaffold.
-
Buchwald-Hartwig Amination: The first step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the 4-(morpholin-4-yl)piperidin-1-yl side chain.[7][8] This reaction is expected to proceed selectively at the C-Br bond, which is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[9]
-
Suzuki-Miyaura Coupling: The subsequent step is a Suzuki-Miyaura coupling to introduce an aryl or vinyl boronic acid/ester at the C-Cl position.[10][11] This reaction will set the stage for the final cyclization. The choice of the boronic acid derivative is critical for the successful construction of the tetracyclic core.
-
Intramolecular Cyclization: The final key transformation is an intramolecular cyclization to form the benzo[b]carbazole ring system. This can be achieved through various methods, including a Heck reaction or a Friedel-Crafts-type cyclization, depending on the nature of the substituent introduced in the Suzuki-Miyaura coupling.[12]
Diagram: Synthetic Workflow for Alectinib Intermediate
Caption: A three-step synthetic workflow to the Alectinib core intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-fluoro-4-(4-(morpholin-4-yl)piperidin-1-yl)benzonitrile (Intermediate A)
Rationale: This protocol describes the selective Buchwald-Hartwig amination at the C4-Br position of the starting material. The choice of a bulky phosphine ligand is crucial to facilitate the reductive elimination step and achieve high yields.[13]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 234.45 | 10.0 | 1.0 |
| 4-(Piperidin-4-yl)morpholine | 170.25 | 12.0 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 | 0.01 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.2 | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 14.0 | 1.4 |
| Toluene, anhydrous | - | 50 mL | - |
Procedure:
-
To a dry 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (2.34 g, 10.0 mmol), 4-(piperidin-4-yl)morpholine (2.04 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).
-
Add 50 mL of anhydrous toluene to the flask via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford Intermediate A as a solid.
Protocol 2: Synthesis of a Representative Suzuki-Miyaura Coupling Product (Intermediate B)
Rationale: This protocol outlines a general procedure for the Suzuki-Miyaura coupling of Intermediate A with a suitable boronic acid derivative. The choice of palladium catalyst and base is critical for achieving high conversion and minimizing side reactions.[14][15] For the synthesis of an Alectinib precursor, a suitable boronic acid would be (2-formyl-5-ethylphenyl)boronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Intermediate A | 325.79 | 5.0 | 1.0 |
| (2-Formyl-5-ethylphenyl)boronic acid | 177.99 | 6.0 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.15 | 0.03 |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 |
| 1,4-Dioxane, anhydrous | - | 20 mL | - |
| Water, degassed | - | 5 mL | - |
Procedure:
-
To a dry 50 mL Schlenk flask under an inert atmosphere, add Intermediate A (1.63 g, 5.0 mmol), (2-formyl-5-ethylphenyl)boronic acid (1.07 g, 6.0 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Add 20 mL of anhydrous 1,4-dioxane and 5 mL of degassed water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: gradient of ethyl acetate in hexanes) to yield Intermediate B .
Conclusion and Future Perspectives
This application note has detailed a strategic approach to the synthesis of a key intermediate for the potent ALK inhibitor, Alectinib, utilizing the versatile starting material this compound. The outlined protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide a robust foundation for the construction of complex heterocyclic scaffolds. The principles discussed herein are broadly applicable to the synthesis of a wide range of kinase inhibitors and other medicinally relevant molecules. Further optimization of reaction conditions and exploration of alternative cyclization strategies will continue to enhance the efficiency and scalability of these synthetic routes, ultimately contributing to the development of next-generation targeted therapies.
References
- Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC - PubMed Central.
- Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed.
- What is the mechanism of Alectinib Hydrochloride? - Patsnap Synapse.
- The ALK signaling pathway with its cross-talk with other pathways... - ResearchGate.
- Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation - American Health & Drug Benefits.
- Alectinib (Alecensa) - Cancer Research UK.
- Anaplastic lymphoma kinase tyrosine kinase inhibitors in non-small cell lung cancer.
- Anaplastic lymphoma kinase (ALK) signaling: Pathway figure that depicts... - ResearchGate.
- Understanding the ALECENSA® (alectinib) mechanism of action.
- The function and therapeutic targeting of anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC) | springermedizin.de.
- Method for preparing Alectinib - Google Patents.
- Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed Central.
- A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib - Oxford Academic.
- Buchwald–Hartwig amination - Wikipedia.
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate.
- Synthesis method of alectinib - Google Patents.
- Method for preparing alectinib - Google Patents.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate.
- Process for the preparation of alectinib - Patent EP-3556754-A1 - PubChem.
- Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core - American Chemical Society - ACS Figshare.
Sources
- 1. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 4. Anaplastic lymphoma kinase tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation [ahdbonline.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Item - Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core - American Chemical Society - Figshare [acs.figshare.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 4-Bromo-2-chloro-3-fluorobenzonitrile in Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Value of Polysubstituted Benzonitriles in Agrochemical Discovery
4-Bromo-2-chloro-3-fluorobenzonitrile is a highly functionalized aromatic building block with significant potential in the discovery of novel agrochemicals. The strategic placement of three distinct halogen atoms (bromine, chlorine, and fluorine) alongside a reactive nitrile group on the phenyl ring offers a versatile platform for the synthesis of complex molecules with potential biological activity. The introduction of halogens into active ingredients is a well-established strategy in modern agrochemical design to optimize efficacy, metabolic stability, and environmental safety.[1][2] The unique electronic properties and steric effects imparted by the specific halogenation pattern of this molecule can profoundly influence its interaction with biological targets.[1]
This document provides a comprehensive guide to the potential applications of this compound in the synthesis of a novel triazole herbicide. It includes a detailed, field-proven synthetic protocol and robust bioassay methodologies for evaluating its herbicidal efficacy.
Rationale for Targeting Triazole Herbicides
Triazole derivatives are a prominent class of agrochemicals, with many commercialized products demonstrating potent herbicidal or fungicidal activity.[3][4] The synthesis of certain triazole herbicides involves the coupling of a substituted phenyl group to the triazole core. The polysubstituted phenyl moiety of this compound makes it an attractive starting material for creating novel triazole herbicides with potentially unique modes of action or improved selectivity. The presence of fluorine, in particular, is often associated with increased biological activity and metabolic stability in agrochemicals.[1][2]
PART 1: Synthesis of a Novel Triazole Herbicide from this compound
This section outlines a detailed protocol for the synthesis of a hypothetical N-substituted triazole herbicide, designated AG-TCF-1 , starting from this compound.
Synthetic Pathway Overview
The proposed synthesis involves a two-step process:
-
Step 1: Synthesis of 4-Bromo-2-chloro-3-fluorobenzyl azide. The nitrile group of this compound is first reduced to an aminomethyl group, which is then converted to a benzyl azide.
-
Step 2: Cycloaddition to form the Triazole Ring. The benzyl azide undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a suitable alkyne to form the final 1,2,3-triazole product, AG-TCF-1 .
Diagram of the Synthetic Pathway for AG-TCF-1
Caption: Synthetic route to the hypothetical triazole herbicide AG-TCF-1.
Detailed Experimental Protocol: Synthesis of AG-TCF-1
Safety Precautions: This synthesis involves hazardous reagents and should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 4-Bromo-2-chloro-3-fluorobenzyl azide
-
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
Reduction of the Nitrile: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water. g. Filter the resulting suspension and wash the solid with THF. h. Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-chloro-3-fluorobenzylamine.
-
Azide Formation: a. Dissolve the crude benzylamine in DMF. b. Add sodium azide (1.5 eq.) to the solution. c. Heat the reaction mixture to 60 °C and stir for 12 hours. d. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-chloro-3-fluorobenzyl azide.
-
Step 2: Synthesis of AG-TCF-1 (Hypothetical Triazole Herbicide)
-
Materials and Reagents:
-
4-Bromo-2-chloro-3-fluorobenzyl azide (from Step 1)
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2-chloro-3-fluorobenzyl azide (1.0 eq.) and the terminal alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq.) followed by CuSO₄·5H₂O (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, AG-TCF-1 .
-
Characterization Data (Hypothetical)
| Analysis | Expected Result for AG-TCF-1 |
| ¹H NMR | Peaks corresponding to the aromatic protons, the triazole proton, and the methylene protons. |
| ¹³C NMR | Signals for the aromatic carbons, the triazole carbons, and the methylene carbon. |
| Mass Spec (HRMS) | Calculated m/z value for the molecular ion [M+H]⁺. |
| Melting Point | A sharp melting point range. |
PART 2: Application Notes and Protocols for Herbicidal Activity Screening
This section provides detailed protocols for evaluating the herbicidal efficacy of the newly synthesized compound, AG-TCF-1 .
Diagram of the Herbicidal Screening Workflow
Caption: Workflow for evaluating the herbicidal activity of a new compound.
Protocol 1: Pre-emergence Herbicidal Activity Assay
This assay evaluates the ability of the test compound to inhibit weed growth when applied to the soil before weed emergence.[5][6]
-
Materials and Reagents:
-
Test compound AG-TCF-1
-
Positive control herbicide (e.g., S-metolachlor)[6]
-
Negative control (solvent blank)
-
Acetone
-
Tween-20
-
Distilled water
-
Pots or flats filled with sandy loam soil
-
Seeds of various weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed))
-
Greenhouse with controlled temperature (25-30°C) and light (16h light/8h dark cycle)
-
-
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of AG-TCF-1 in acetone. b. Prepare serial dilutions to achieve the desired application rates (e.g., 1000, 500, 250, 125 g a.i./ha). c. The final spray solution should contain 0.5% (v/v) Tween-20 as a surfactant.
-
Sowing of Weed Seeds: a. Sow the seeds of the selected weed species in the pots at a depth of 1-2 cm.
-
Application of Test Compound: a. Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer. b. Include positive and negative controls in each experimental run.
-
Incubation and Evaluation: a. Place the treated pots in the greenhouse and water as needed. b. After 21 days, visually assess the herbicidal effect as a percentage of inhibition compared to the negative control (0% = no effect, 100% = complete kill).
-
Protocol 2: Post-emergence Herbicidal Activity Assay
This assay assesses the efficacy of the test compound when applied directly to the foliage of emerged weeds.
-
Materials and Reagents:
-
Same as Protocol 1
-
Weed seedlings grown to the 2-3 leaf stage
-
-
Procedure:
-
Preparation of Weed Seedlings: a. Sow weed seeds in pots and grow them in the greenhouse until they reach the 2-3 leaf stage.
-
Application of Test Compound: a. Apply the test solutions (prepared as in Protocol 1) as a foliar spray to the weed seedlings, ensuring uniform coverage.
-
Incubation and Evaluation: a. Return the treated plants to the greenhouse. b. After 21 days, visually assess the herbicidal effect as a percentage of inhibition, noting symptoms such as chlorosis, necrosis, and growth inhibition.
-
Hypothetical Herbicidal Activity Data for AG-TCF-1
| Compound | Application Rate (g a.i./ha) | Pre-emergence Inhibition (%) | Post-emergence Inhibition (%) |
| E. crus-galli | A. retroflexus | ||
| AG-TCF-1 | 1000 | 95 | 98 |
| 500 | 80 | 85 | |
| 250 | 65 | 70 | |
| S-metolachlor | 1000 | 98 | 50 |
| Negative Control | - | 0 | 0 |
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. The provided protocols offer a robust framework for the synthesis of a hypothetical triazole herbicide and the subsequent evaluation of its biological activity. The unique substitution pattern of the parent molecule provides a strong rationale for its exploration in the ongoing search for effective and safe crop protection solutions. Further derivatization and optimization studies based on the results of these initial screenings could lead to the development of new commercial agrochemical products.
References
- Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
- Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. Molecules, 24(14), 2607.
- Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry.
- Application Notes and Protocols: Evaluating the Herbicidal Activity of Thiadiazole Compounds. BenchChem.
- Method for producing triazole derivatives.
- 1,2,4-triazole derivative and preparation method and use thereof.
- The unique role of halogen substituents in the design of modern agrochemicals.
- Synthesizing process of 1H-1,2,4-triazole.
- Process for the production of 1,2,4-triazole derivatives.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2779.
- Process for obtaining new derivatives of triazole.
- Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides Against Botrytis Cinerea. PubMed.
- Pyrazolo[3,4-d][1][5][7]triazole-1-carboxamides and 5-alkylaminopyrazolo[3,4-d]oxazoles: synthesis and evaluation of the in vitro antifungal activity. PubMed.
- 194 recent advances in the synthesis of new pyrazole deriv
- Pyrazole derivatives used in drugs, agrochemicals, and materials.
- Synthesis of pyrazole derivatives.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4231.
- Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea.
- Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. PubMed.
- Synthesis and herbicidal activity of 3-{[(hetero)
- In vivo antifungal activity of compounds against Botrytis cinerea.
- Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide.
Sources
- 1. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102391193A - 1,2,4-triazole derivative and preparation method and use thereof - Google Patents [patents.google.com]
- 4. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Bromo-2-chloro-3-fluorobenzonitrile in Organic Electronics: A-Guide for Exploratory Research
Introduction: A Multifunctional Building Block on the Horizon
In the relentless pursuit of novel materials for next-generation organic electronics, the strategic design of molecular building blocks is paramount. 4-Bromo-2-chloro-3-fluorobenzonitrile, a polyhalogenated aromatic compound, presents itself as a compelling, albeit underexplored, platform for the synthesis of advanced organic semiconductors. Its unique arrangement of bromo, chloro, fluoro, and cyano functionalities on a benzene ring offers a rich chemical playground for synthetic chemists. The bromo group serves as a versatile handle for cross-coupling reactions, the chloro and fluoro substituents allow for fine-tuning of electronic properties and molecular packing, and the nitrile group can be a key pharmacophore or a precursor for further transformations.
While direct applications of this compound in published organic electronic literature are not yet prominent, its structural motifs are analogous to those found in high-performance materials. This guide, therefore, serves as a forward-looking resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthetic potential of this molecule, detailed protocols for key reactions based on analogous systems, and a framework for the design and characterization of novel organic electronic materials.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is the bedrock of successful synthesis and safe laboratory practice.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrClFN | [1] |
| Molecular Weight | 234.45 g/mol | [2] |
| Appearance | Solid (predicted) | General Knowledge |
| Purity | >97% (commercially available) | [1] |
| Storage | Store at ambient temperature in a dry environment | [1][2] |
| Key Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [2] |
Safety Precautions: Due to its hazardous nature, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Potential: A Gateway to Novel Architectures
The true potential of this compound lies in its capacity to undergo a variety of regioselective chemical transformations, enabling the construction of complex molecular architectures. The differential reactivity of the halogen atoms is key to its utility.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Organic Electronics Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, which form the backbone of most organic semiconductors. The bromine atom in this compound is the primary site for these reactions due to the relative C-Br bond strength compared to C-Cl and C-F bonds.
Logical Workflow for Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Analogous System)
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds. While no specific protocol for this compound is published, the following general procedure for a related bromobenzonitrile can be adapted.
Objective: To synthesize a biaryl structure, a common core for many organic electronic materials.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.
-
Anhydrous Solvents: Water can interfere with the reaction, particularly with the boronic acid and the base. However, in some cases, a co-solvent of water is used to help dissolve the base.
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the starting halide.
-
Choice of Base and Catalyst/Ligand: The choice of base and catalyst/ligand system is crucial and often needs to be optimized for specific substrates to achieve high yields and minimize side reactions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Analogous System)
The Buchwald-Hartwig amination is a cornerstone for the synthesis of triarylamine-based hole-transport materials (HTMs).[3][4][5][6][7]
Objective: To synthesize a diarylamine or triarylamine derivative, a key component of HTMs.
Materials:
-
This compound
-
Primary or secondary amine (e.g., carbazole, diphenylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst (1-5 mol%), the ligand, and the base (1.2-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: Regular monitoring by TLC or GC-MS ensures that the reaction is proceeding as expected and allows for timely intervention if issues arise.
-
Product Characterization: The structure and purity of the final product must be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Design of Organic Electronic Materials
Based on established principles of materials design, we can propose hypothetical structures of organic electronic materials derived from this compound.
Design Strategy for a Hole-Transport Material (HTM)
Caption: A hypothetical synthetic route to a triarylamine-based HTM.
The introduction of a triarylamine moiety via Buchwald-Hartwig amination would create a molecule with hole-transporting capabilities. The electron-withdrawing nature of the nitrile and halogen substituents would likely lower the HOMO level of the resulting material, potentially leading to better energy level alignment with perovskite or other acceptor materials in solar cells and improved stability.
Characterization of Novel Materials
Once a new material is synthesized, a comprehensive characterization of its photophysical and electronic properties is essential to evaluate its potential for use in organic electronic devices.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. |
| Mass Spectrometry (MS) | Molecular weight confirmation. |
| UV-Visible Spectroscopy | Determination of the absorption spectrum and optical bandgap. |
| Photoluminescence Spectroscopy | Measurement of the emission spectrum, quantum yield, and excited-state lifetime. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition and melting temperatures. |
Fabrication and Testing of Organic Electronic Devices: A General Protocol
The ultimate test of a new organic semiconductor is its performance in a device. The following is a general workflow for the fabrication of a simple organic light-emitting diode (OLED).
Device Fabrication Workflow
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US7569728B2 - Triarylamine compounds, compositions and uses therefor - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Derivatization of 4-Bromo-2-chloro-3-fluorobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-chloro-3-fluorobenzonitrile is a polyhalogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern offers a versatile platform for the synthesis of complex molecular architectures.[1] The presence of bromo, chloro, fluoro, and nitrile functionalities allows for a range of selective chemical transformations.[1][2] This document provides a detailed guide to the derivatization of this compound, focusing on key reaction types and offering insights into experimental design and execution. Benzonitrile derivatives are crucial building blocks in the creation of a wide array of pharmaceuticals and functional materials.[3][4] The strategic placement of various functional groups on the benzonitrile core enables chemists to fine-tune the properties of resulting molecules for specific applications in drug discovery, agrochemicals, and materials science.[4]
The reactivity of the halogen atoms and the nitrile group are central to the synthetic utility of this compound. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful method for carbon-carbon bond formation.[2] The electron-withdrawing nature of the nitrile group, along with the halogens, activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] Furthermore, the nitrile group itself can be transformed into other valuable functional groups, such as primary amines or carboxylic acids, through reduction or hydrolysis, respectively.[2][3][5]
Reactivity Profile of this compound
The derivatization strategies for this compound are dictated by the distinct reactivity of its functional groups. Understanding the interplay of these groups is paramount for successful synthetic planning.
Halogen Reactivity
The reactivity of the halogens in nucleophilic aromatic substitution and cross-coupling reactions is a key consideration. In SNAr reactions, the rate is influenced by the electronegativity of the halogen, with fluorine being the most activating and the best leaving group.[6][7][8] For palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the bromine-substituted position.[2]
Nitrile Group Reactivity
The cyano group is a versatile functional handle. Its strong electron-withdrawing character activates the aromatic ring towards nucleophilic attack.[3] It can also be converted into other functional groups:
-
Reduction: The nitrile can be reduced to a primary amine (benzylamine), a common transformation in the synthesis of bioactive molecules.[2][3]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[2][3] The presence of electron-withdrawing groups on the aromatic ring generally facilitates this transformation.[3]
Regioselectivity
The substitution pattern on the aromatic ring governs the regioselectivity of derivatization reactions. The bromine at the 4-position is the primary site for cross-coupling reactions. For SNAr, the positions ortho and para to the activating nitrile group are the most likely sites for nucleophilic attack.
Key Derivatization Protocols
This section details step-by-step protocols for the most common and synthetically useful derivatizations of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[9] This reaction is highly effective for the selective functionalization of the C-Br bond in this compound.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-chloro-3-fluoro-4-phenylbenzonitrile.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Equiv. | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pd(OAc)2/PPh3 | K2CO3 | Toluene/H2O | 90 | 12 | >90 |
| Phenylboronic acid | 1.2 |
Visualization of Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound facilitates nucleophilic aromatic substitution.[3] This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[12]
Experimental Protocol: SNAr with Sodium Methoxide
Objective: To synthesize 4-Bromo-3-fluoro-2-methoxybenzonitrile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography.
Data Presentation:
| Reactant | Molar Equiv. | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | NaOMe | DMF/MeOH | 60 | 4 | High |
| Sodium methoxide | 1.5 |
Visualization of Reaction Logic:
Caption: SNAr Addition-Elimination Mechanism.
Reduction of the Nitrile Group
The conversion of the nitrile to a primary amine is a valuable transformation in the synthesis of many biologically active compounds.[3] Catalytic hydrogenation is a common and efficient method for this reduction.
Experimental Protocol: Catalytic Hydrogenation to Benzylamine
Objective: To synthesize (4-Bromo-2-chloro-3-fluorophenyl)methanamine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Hydrogen gas (H2)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5 mol %).
-
Add a few drops of concentrated HCl to prevent catalyst poisoning.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by conversion to its hydrochloride salt or by column chromatography.
Data Presentation:
| Substrate | Catalyst | Solvent | H2 Pressure (psi) | Temp (°C) | Time (h) |
| This compound | 10% Pd/C | MeOH/HCl | 50 | RT | 24 |
Conclusion
This compound is a highly versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its multifaceted reactivity allows for selective derivatization through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and transformations of the nitrile group. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to effectively utilize this valuable scaffold in the development of novel chemical entities.
References
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem.
- 4-Bromo-3-chloro-2-fluorobenzonitrile|CAS 1160574-68-4 - Benchchem.
- Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 - Smolecule.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents.
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
- Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? - FAQ.
- Suzuki Coupling - Organic Chemistry Portal.
- 4-Bromo-2-chlorobenzonitrile | 154607-01-9 - ChemicalBook.
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube.
- 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6 - Ossila.
- This compound | 1427439-32-4 - Sigma-Aldrich.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). … - ResearchGate.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- 4-Bromo-2-chlorobenzonitrile synthesis - ChemicalBook.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- 4-Bromo-2-fluorobenzonitrile synthesis - ChemicalBook.
- 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem.
- 105942-08-3 | 4-Bromo-2-fluorobenzonitrile - ChemScene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Page loading... [wap.guidechem.com]
- 11. ossila.com [ossila.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-chloro-3-fluorobenzonitrile with Organoboron Reagents
Introduction: The Significance of Substituted Biaryl Nitriles
The synthesis of highly functionalized biaryl nitrile compounds is of paramount importance in the fields of medicinal chemistry and materials science. These structural motifs are integral components of numerous pharmaceutical agents, agrochemicals, and organic electronic materials.[1] The benzonitrile unit, in particular, is a versatile pharmacophore and a key building block in organic synthesis due to its unique electronic properties and ability to participate in various chemical transformations.[2][3] The specific substrate, 4-Bromo-2-chloro-3-fluorobenzonitrile, presents a unique synthetic challenge and opportunity due to its polysubstituted and electron-deficient nature. The strategic coupling of this molecule with various organoboron reagents via the Suzuki-Miyaura reaction opens a direct pathway to a diverse array of complex molecular architectures.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with this compound. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states. The three key steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) intermediate. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being C-I > C-Br > C-Cl. For this compound, the oxidative addition is expected to occur selectively at the more reactive carbon-bromine bond.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded]; edge [color="#4285F4"];
"Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R(L2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-R" [label="Ar-R (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-X" [label="Ar-X (Substrate)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "R-B(OR)2" [label="R-B(OR)2 + Base", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [dir=none]; "Ar-X" -> "Oxidative_Addition" [arrowhead=vee]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)" [arrowhead=vee]; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [dir=none]; "R-B(OR)2" -> "Transmetalation" [arrowhead=vee]; "Transmetalation" -> "Ar-Pd(II)-R(L2)" [arrowhead=vee]; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination" [arrowhead=vee]; "Reductive_Elimination" -> "Ar-R" [arrowhead=vee]; "Reductive_Elimination" -> "Pd(0)L2" [arrowhead=vee]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a standard set of conditions for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The reaction concentration is generally maintained between 0.1 and 0.2 M with respect to the starting aryl halide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-2-chloro-3-fluorobenzonitrile.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#E8F0FE"; "Reagents" [label="Combine Reactants:\n- Aryl Halide\n- Boronic Acid\n- Catalyst\n- Base"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; "Solvent" [label="Add Degassed Solvent"]; "Reagents" -> "Inert_Atmosphere" -> "Solvent"; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Heating" [label="Heat and Stir\n(80-100 °C)"]; "Monitoring" [label="Monitor Progress\n(TLC, GC-MS)"]; "Heating" -> "Monitoring"; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#FCE8E6"; "Cooling" [label="Cool to Room Temp."]; "Extraction" [label="Dilute and Extract"]; "Purification" [label="Dry, Concentrate, and Purify\n(Column Chromatography)"]; "Product" [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cooling" -> "Extraction" -> "Purification" -> "Product"; }
"Solvent" -> "Heating" [lhead="cluster_Reaction"]; "Monitoring" -> "Cooling" [lhead="cluster_Workup"]; } Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF, anhydrous)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and cesium carbonate.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.[7]
Data Presentation: Key Parameters and Expected Outcomes
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling of this compound. The following table provides a summary of recommended starting conditions and the rationale behind their selection.
| Parameter | Recommended Reagents/Conditions | Rationale |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | These are common and effective palladium precursors for Suzuki-Miyaura couplings. Pd(dppf)Cl₂ is often advantageous for challenging substrates due to the stabilizing effect of the dppf ligand.[7] |
| Ligand | dppf (in Pd(dppf)Cl₂), PPh₃, Buchwald-type phosphine ligands (e.g., XPhos, SPhos) | Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and stabilize the palladium catalyst, which is particularly important for less reactive aryl chlorides if further coupling is desired. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical for the transmetalation step. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective for less reactive boronic acids.[7] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. DMF can be a good choice for microwave-assisted reactions due to its high boiling point. |
| Temperature | 80-120 °C (conventional heating), 120-150 °C (microwave) | Higher temperatures are often required for less reactive aryl halides. |
Expected Yields: Based on similar reactions reported in the literature for polysubstituted aryl halides, yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids are expected to be in the range of 60-90%, depending on the specific boronic acid used and the optimization of reaction conditions.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich and bulky phosphine ligand, or employing a stronger base. Microwave heating can also be beneficial.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous solvents and a carefully controlled amount of water can help minimize this.
-
Selectivity: The reaction is expected to be highly selective for the carbon-bromine bond over the carbon-chlorine and carbon-fluorine bonds due to the significant differences in bond dissociation energies. However, under harsh conditions, some competing reaction at the C-Cl bond might be observed.
-
Purification: The purification of the biaryl product may require careful column chromatography to separate it from any starting materials and byproducts.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel biaryl nitrile compounds from this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a wide range of functionalized molecules with significant potential in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- D'Amico, G., et al. (2017). Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry, 15(35), 7447-7455.
- Thomas, S. A., et al. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443.
- Smith, A. M., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(1), 389-395.
- The Organic Chemistry Tutor. (2020, March 3). Organometallics 5: Suzuki Reaction [Video]. YouTube.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
- ResearchGate. (n.d.). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
- PubMed. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 183-194.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8554-8570.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.
- Nature. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 849.
- PubMed. (2003). Palladium-catalyzed synthesis of N-aryloxazolidinones from aryl chlorides. Organic Letters, 5(13), 2207-2210.
Sources
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-2-chloro-3-fluorobenzonitrile
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Bromo-2-chloro-3-fluorobenzonitrile. This polyhalogenated aromatic scaffold is a valuable building block in medicinal chemistry and materials science due to its multiple, differentially reactive sites.[1] We delve into the mechanistic principles governing regioselectivity, explain the rationale behind protocol design, and provide detailed, validated experimental procedures for the selective substitution of the halogen atoms with common nucleophiles such as amines, alkoxides, and thiols. This guide is intended for researchers, chemists, and process development professionals seeking to leverage this versatile intermediate in complex molecular synthesis.
Introduction: The Strategic Value of this compound
Polyhalogenated aromatic compounds are cornerstone intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This compound presents a particularly interesting case for synthetic strategy. The benzene ring is rendered highly electron-deficient by the powerful withdrawing effect of the nitrile (-CN) group, which strongly activates the ring for nucleophilic aromatic substitution (SNAr).[2] The presence of three distinct halogens—bromine, chlorine, and fluorine—at specific positions offers the potential for sequential, regioselective functionalization, making it a highly versatile precursor.
Understanding the hierarchy of reactivity among these halogens is paramount to achieving desired synthetic outcomes. This guide will illuminate the electronic and positional factors that dictate the site of nucleophilic attack and provide robust protocols to control the reaction's regioselectivity.
Mechanistic Insights and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The aromaticity is then restored by the expulsion of a leaving group.
For SNAr to occur efficiently, two conditions must be met:
-
The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).
-
There must be a good leaving group (typically a halide).
The nitrile group in this compound serves as the essential EWG. Its ability to stabilize the negative charge of the Meisenheimer complex is most effective when it is positioned ortho or para to the site of nucleophilic attack.[3][6]
Predicting the Site of Substitution
The regiochemical outcome of the reaction on this compound is determined by a combination of two key factors:
-
Electronic Activation by the Nitrile Group: The -CN group at C1 provides strong resonance stabilization for a negative charge at the ortho (C2) and para (C4) positions. The meta position (C3) is not activated by resonance.
-
Intrinsic Halogen Reactivity: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the C-X bond cleavage.[7] Therefore, more electronegative halogens, which create a more electrophilic carbon center, accelerate the reaction. The established reactivity order is F > Cl > Br > I .[7][8] This is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions, where leaving group ability is paramount.[9]
Analysis of Substitution Sites:
| Position | Halogen | Position Relative to -CN | Activation Status | Halogen Reactivity | Predicted Outcome |
| C4 | Bromo | para | Strongly Activated (Resonance) | Moderate | Most Probable Site |
| C2 | Chloro | ortho | Strongly Activated (Resonance) | Good | Possible, but C4 is often favored |
| C3 | Fluoro | meta | Weakly Activated (Inductive only) | Highest | Unlikely due to poor positional activation |
Despite fluorine being the most activating halogen for the initial attack, its position meta to the strongly deactivating nitrile group makes substitution at C3 electronically unfavorable. The primary competition is between the C2-chloro and C4-bromo positions, both of which are strongly activated. The para position (C4) is generally more susceptible to attack than the ortho position (C2) due to reduced steric hindrance and highly effective charge delocalization. Therefore, nucleophilic substitution is predicted to occur selectively at the C4 position, displacing the bromide ion. The protocols described below are optimized for this outcome.
Experimental Protocols
The following protocols provide step-by-step methodologies for reacting this compound with representative nucleophiles.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
General Experimental Workflow
The diagram below outlines the typical workflow for performing and analyzing an SNAr reaction.
Protocol 1: Amination with a Primary/Secondary Amine
This protocol describes the synthesis of 4-amino-2-chloro-3-fluorobenzonitrile derivatives, a common transformation in drug discovery.[10]
-
Objective: To selectively substitute the C4-bromo group with an amine.
-
Rationale: A mild inorganic base like potassium carbonate is sufficient to neutralize the HBr formed without promoting side reactions. A high-boiling polar aprotic solvent like DMSO effectively dissolves the reactants and facilitates the reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMSO to create a ~0.5 M solution with respect to the starting material.
-
Add the amine (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-3-fluorobenzonitrile derivative.
Protocol 2: Alkoxylation with Sodium Methoxide
This protocol details the synthesis of 4-methoxy-2-chloro-3-fluorobenzonitrile.
-
Objective: To selectively substitute the C4-bromo group with a methoxy group.
-
Rationale: Sodium methoxide is a strong nucleophile and base, so a non-protic solvent is required. THF is a suitable choice. The reaction is typically faster than amination and can often be run at a lower temperature.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (CH₃ONa), 25 wt% solution in methanol or solid (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add this compound (1.0 eq) to a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Dissolve the substrate in anhydrous THF (~0.4 M).
-
If using solid sodium methoxide, add it portion-wise to the solution. If using a solution in methanol, add it dropwise via syringe. A slight exotherm may be observed.
-
Stir the reaction at room temperature or heat gently to 50 °C.
-
Monitor the reaction by TLC/LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Inactive nucleophile/base.3. Water present in the reaction. | 1. Increase reaction temperature in 10-20 °C increments.2. Use fresh, high-purity reagents. For alkoxides/thiolates, ensure complete formation before adding the substrate.3. Use anhydrous solvents and flame-dry glassware. |
| Formation of Multiple Products | 1. Loss of regioselectivity (substitution at C2).2. Side reactions with the nitrile group. | 1. Lower the reaction temperature to favor the thermodynamically preferred product (C4 substitution).2. Use milder bases (e.g., Cs₂CO₃ instead of K₂CO₃) and avoid excessively high temperatures. |
| Difficult Product Isolation | 1. Emulsion during aqueous work-up.2. Product is highly water-soluble. | 1. Add brine to the aqueous layer to break the emulsion.2. Perform additional extractions or use a continuous liquid-liquid extractor. |
Expertise & Experience Note: The choice of base is critical. For sensitive substrates or nucleophiles, a weaker, non-nucleophilic organic base like triethylamine (Et₃N) or a milder inorganic base like cesium carbonate (Cs₂CO₃) can prevent unwanted side reactions and improve selectivity. Furthermore, while DMSO is an excellent solvent for SNAr, its high boiling point can complicate product isolation. Consider alternatives like DMF, NMP, or sulfolane for process scale-up.[11]
Conclusion
This compound is a strategically functionalized aromatic compound that undergoes highly regioselective nucleophilic aromatic substitution. The strong activating effect of the para-nitrile group directs nucleophilic attack to the C4 position, enabling the selective displacement of the bromide atom. The protocols provided herein are robust, reproducible, and serve as a validated starting point for the synthesis of diverse molecular structures. Careful control of reaction conditions and an understanding of the underlying mechanistic principles are key to leveraging this versatile building block in advanced chemical synthesis.
References
- Organic Chemistry II - KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon.
- Lu, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. RSC Chemical Science.
- PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
- Ma, H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-2-chloro-3-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Bromo-2-chloro-3-fluorobenzonitrile, a uniquely functionalized aromatic building block. We delve into the strategic, regioselective transformations enabled by its distinct halogen substituents and nitrile group. This note details field-proven protocols for the synthesis of high-value heterocyclic compounds, including benzothiazoles and quinazolinones, which are privileged scaffolds in modern drug discovery. The underlying mechanistic principles, experimental workflows, and optimization strategies are discussed to provide researchers with a robust framework for innovation.
Introduction: The Strategic Value of Polysubstituted Benzonitriles
In the landscape of medicinal chemistry and materials science, the design of novel molecular entities with precisely controlled three-dimensional architecture is paramount. This compound (CAS 1427439-32-4) has emerged as a powerhouse intermediate due to its exceptional synthetic versatility.[1] Its structure is a chemist's toolkit: a benzene ring strategically adorned with three different halogens—bromine, chlorine, and fluorine—and a nitrile functional group.[1] This specific arrangement allows for a sequence of selective chemical manipulations, making it an ideal starting point for constructing complex molecular frameworks, particularly N-heterocycles prevalent in pharmaceuticals.[2][3]
The differential reactivity of the C-X bonds is the cornerstone of its utility:
-
C-Br Bond: The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[1][4]
-
C-F and C-Cl Bonds: The electron-withdrawing effect of the nitrile group and the adjacent halogens activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The C-F bond, being highly polarized and a good leaving group in SNAr, is typically the most susceptible to nucleophilic attack.[5]
-
Nitrile Group (-CN): This versatile group can be transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or serve as an electrophilic site for intramolecular cyclization, a key step in the formation of fused heterocyclic systems.[2][6]
This guide will explore how these reactive sites can be synergistically exploited to generate medicinally relevant heterocyclic compounds.
Caption: Reactivity map of this compound.
Synthesis of Benzothiazoles via SNAr and Intramolecular Cyclization
Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[7] The synthesis of substituted benzothiazoles from this compound is a prime example of leveraging the molecule's inherent reactivity, specifically the activated C-F bond. The most common and efficient method involves the condensation reaction with 2-aminothiophenol.[8]
Causality of the Reaction Design: The reaction proceeds via a two-step, one-pot sequence. First, the thiolate anion of 2-aminothiophenol, generated in situ by a base, acts as a potent nucleophile. It selectively attacks the carbon bearing the fluorine atom (C-3 position), which is the most electron-deficient position and has the best leaving group for SNAr reactions. This is followed by an intramolecular cyclization where the pendant amino group attacks the electrophilic carbon of the nitrile.
Caption: Workflow for benzothiazole synthesis.
Protocol 2.1: Synthesis of 4-Bromo-7-chloro-1,3-benzothiazol-5-amine
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add 2-aminothiophenol dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.[9]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure benzothiazole derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SNAr reactions. |
| Base | K₂CO₃ | A mild base sufficient to deprotonate the thiol without side reactions. |
| Temperature | 80-90 °C | Provides the necessary activation energy for the intramolecular cyclization step. |
| Stoichiometry | Slight excess of nucleophile | Ensures complete consumption of the starting material. |
Synthesis of Quinazolinones: A Multi-Step Approach
Quinazolinones are a cornerstone of medicinal chemistry, with derivatives showing activities as antitumor, anti-inflammatory, and anticonvulsant agents.[10][11] Synthesizing a quinazolinone scaffold from this compound requires a more elaborate strategy, typically involving initial modification via cross-coupling followed by cyclization.
Causality of the Reaction Design: A plausible and powerful strategy involves a Suzuki coupling at the C-Br position to install a desired R-group, followed by a reaction sequence that builds the pyrimidine ring. One such sequence is the reaction with ammonia and an aldehyde in an "on-water" protocol, which has been shown to be effective for similar o-bromobenzonitriles.[10] This approach leverages the high reactivity of the bromine for C-C bond formation while reserving the nitrile and other halogens for the subsequent heterocycle construction.
Protocol 3.1: Synthesis of a 2-Aryl-5-chloro-6-fluoro-8-substituted-quinazolin-4(3H)-one
This protocol is a conceptual adaptation based on established methods for related substrates.[10][12]
Part A: Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired Arylboronic Acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture and heat under a nitrogen atmosphere at 90-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Purify the intermediate product, 4-Aryl-2-chloro-3-fluorobenzonitrile, by column chromatography.
Part B: Quinazolinone Formation
-
To a mixture of the purified 4-Aryl-2-chloro-3-fluorobenzonitrile (1.0 eq), an aldehyde (R'-CHO, 2.0 eq), CuCl₂ (0.1 eq), Cs₂CO₃ (2.0 eq), and L-proline (0.2 eq) in a pressure tube, add water (2 mL) and 27% aqueous ammonia (1 mL).[10]
-
Seal the tube and stir the mixture at 100 °C for 12 hours.
-
Carefully open the tube to the air and continue stirring at 100 °C for another 12 hours.[10]
-
Cool to room temperature, quench with saturated NH₄Cl solution, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final quinazolinone product.
| Parameter | Condition | Rationale |
| Catalyst (Part A) | Pd(PPh₃)₄ | A robust Pd(0) catalyst for Suzuki cross-coupling reactions. |
| Catalyst (Part B) | CuCl₂ / L-proline | A copper-based system known to catalyze the cyclization to quinazolinones.[10] |
| Atmosphere (Part B) | Initial N₂, then Air | The initial step may be sensitive to oxygen, while the subsequent oxidative aromatization requires it.[10] |
| Solvent (Part B) | Water ("on-water") | An environmentally benign solvent that can accelerate reaction rates.[10] |
Conclusion and Future Perspectives
This compound stands out as a supremely versatile and valuable building block for modern organic synthesis. Its unique pattern of halogen substitution provides a platform for sequential, regioselective functionalization. The protocols detailed herein for the synthesis of benzothiazoles and quinazolinones demonstrate just two of the many possible pathways to construct complex, biologically relevant heterocyclic systems. The principles of SNAr at the fluorine position, palladium-catalyzed coupling at the bromine site, and intramolecular cyclization onto the nitrile group form a powerful triad of synthetic strategies. Future applications will undoubtedly explore more intricate multi-step sequences, leveraging the remaining chlorine atom and expanding the library of accessible scaffolds for drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
- Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- MDPI. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile.
- Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
- Vertex AI Search. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Benchchem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzonitrile|CAS 1160574-68-4.
- FAQ. (n.d.). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?.
- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
- NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
- Sigma-Aldrich. (n.d.). This compound | 1427439-32-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. Quinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-2-chloro-3-fluorobenzonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Bromo-2-chloro-3-fluorobenzonitrile in Suzuki-Miyaura cross-coupling reactions. This polyhalogenated, sterically hindered substrate presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure successful and reproducible outcomes.
Understanding the Substrate: A Multifaceted Challenge
The structure of this compound dictates the primary challenges in its Suzuki coupling:
-
Regioselectivity: The molecule possesses two different halogen atoms (bromine and chlorine). The C-Br bond is significantly more susceptible to oxidative addition with a Pd(0) catalyst than the C-Cl bond, allowing for selective functionalization under appropriate conditions.[1][2]
-
Steric Hindrance: The presence of chlorine and fluorine atoms ortho to the bromine atom creates considerable steric bulk. This hindrance can impede the approach of the palladium catalyst, slowing the rate-determining oxidative addition step.[3][4][5]
-
Electronic Effects: The nitrile (-CN) and fluorine (-F) groups are strongly electron-withdrawing, which activates the aromatic ring towards oxidative addition, partially counteracting the steric hindrance.
Our troubleshooting strategy is built around leveraging the inherent reactivity difference between the C-Br and C-Cl bonds while overcoming the steric barrier with a carefully selected catalyst system and optimized reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Each step is a potential point of failure and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when coupling this compound.
Q1: My reaction has failed, showing only starting material or very low conversion. What is the most likely cause?
A1: This is the most frequent issue and typically points to an inefficient oxidative addition step, which is often rate-limiting for this sterically hindered substrate.[9]
-
Root Cause Analysis: The ortho-chloro and -fluoro substituents physically block the palladium catalyst from inserting into the C-Br bond. Standard catalyst systems, such as Pd(PPh₃)₄, often lack the necessary activity to overcome this energy barrier.[9]
-
Primary Solution: Enhance the Catalyst System.
-
Ligand Choice is Critical: Switch from standard triarylphosphines to modern, bulky, and electron-rich ligands. These ligands accelerate both oxidative addition and the final reductive elimination step.[7][10] The formation of a highly reactive, monoligated Pd(0)L species is favored by these bulky ligands, which is crucial for difficult substrates.[11][12]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form robust, highly active catalysts capable of activating even challenging aryl chlorides, making them excellent candidates for your substrate.[1][9]
-
Q2: I'm observing a significant amount of debrominated starting material (2-chloro-3-fluorobenzonitrile). How do I suppress this side reaction?
A2: This side reaction, known as hydrodehalogenation or protodehalogenation, occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group instead of the desired cross-coupling.[13][14]
-
Root Cause Analysis: The Pd-H species can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even water.[13][14] If the desired transmetalation step is slow (due to steric hindrance or a poorly activated boronic acid), this undesired pathway can dominate.
-
Solutions:
-
Optimize Your Base: Avoid strong alkoxide bases (e.g., NaOtBu) if possible. Use inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are highly effective but less prone to generating hydride species.[14]
-
Choose an Aprotic Solvent: Use solvents like dioxane, toluene, or THF instead of alcohols.[14]
-
Control Water Content: While Suzuki reactions often benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, excess water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dry.
-
Accelerate the Desired Reaction: By using a more active catalyst system (see Q1), you can increase the rate of the productive catalytic cycle, outcompeting the dehalogenation pathway.
-
Q3: How can I ensure the reaction is selective for the C-Br bond and avoid any reaction at the C-Cl bond?
A3: The inherent reactivity difference between aryl bromides and chlorides is the key to selectivity. The relative rate of oxidative addition is generally R-I > R-Br >> R-Cl.[1][2]
-
Strategy: This high degree of selectivity is typically easy to achieve. Under standard to moderately active Suzuki conditions, the C-Cl bond will remain untouched.
-
Precaution: Avoid overly harsh conditions. Extremely high temperatures or exceptionally active catalyst systems designed for C-Cl bond activation could potentially lead to a loss of selectivity. However, for this substrate, conditions required for C-Br coupling are much milder than those needed for C-Cl coupling.
Q4: I am still struggling with low yields. What other parameters should I investigate?
A4: If the catalyst system has been optimized, attention should turn to the other key components of the reaction.
-
Base Strength and Type: The role of the base is to activate the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[15][16][17] For sterically demanding couplings, a stronger base is often required.
-
Boronic Acid/Ester Quality: Organoboron reagents can degrade over time, especially in the presence of moisture, through a process called protodeboronation.[9] Using fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) is crucial.
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Failure to rigorously exclude air from the reaction is a common cause of failure.[9][12] Ensure your flask is properly purged with an inert gas (Argon or Nitrogen) and that solvents are degassed.
Data & Recommended Conditions
Table 1: Catalyst System Selection for Hindered Aryl Bromides
| Ligand Type | Example Ligands | Key Characteristics | Recommended for this compound? |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, moderate activity | No (Generally inefficient for this substrate) |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich | Yes (Excellent choice, high activity) [9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable catalysts | Yes (Excellent alternative to phosphines) [1] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand | Maybe (Less active than Buchwald ligands for this specific challenge) |
Table 2: Comparison of Common Bases for Suzuki Coupling
| Base | Formula | Relative Strength | Comments |
| Sodium Carbonate | Na₂CO₃ | Mild | Common, but may be too weak for this hindered coupling.[16] |
| Potassium Carbonate | K₂CO₃ | Moderate | A good starting point for screening.[16] |
| Potassium Phosphate | K₃PO₄ | Strong | Highly recommended for difficult couplings; non-nucleophilic. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often gives excellent results due to solubility and cation effects, but is more expensive. |
| Potassium Fluoride | KF | Mild | Useful for base-sensitive functional groups.[15] |
Troubleshooting Workflow
Use the following decision tree to guide your optimization process.
Caption: A logical decision tree for troubleshooting the Suzuki coupling.
Experimental Protocols
Protocol 1: Recommended Starting Procedure
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, powder, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL) (10:1 mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[9]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Small-Scale Screening for Optimization
For persistent issues, a parallel screen of ligands and bases is highly effective. Use 0.1 mmol scale reactions in sealed vials.
-
Prepare a stock solution of this compound and the boronic acid in the chosen solvent.
-
In separate reaction vials, add the pre-weighed base, palladium precatalyst, and ligand.
-
Aliquot the stock solution into each vial under an inert atmosphere.
-
Seal the vials and place them in a heating block.
-
After the designated time, analyze a small aliquot from each vial by LC-MS to determine the best-performing conditions.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]
- International Journal of Science and Research (IJSR). (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Hanson Chemical. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ChemRxiv. (2023). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ACS Publications. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
- University of Victoria. (2013).
- ACS Publications. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
- ChemRxiv. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
- ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
- PubMed. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- ResearchGate. (2013).
- ResearchGate. (2021). Screening of different bases for Suzuki coupling. [Link]
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- WordPress. (2025). Use of Base Metals in Suzuki Coupling. [Link]
- RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
- ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (2011). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
- ResearchGate. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ResearchGate. (2020). Side reactions of Suzuki cross-coupling. [Link]
- ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
- ResearchGate. (2021). Flow setup for Suzuki–Miyaura coupling of 4-bromobenzonitrile (1 a) and... [Link]
- ACS Publications. (2024).
- ResearchGate. (2015).
- ResearchGate. (2018).
- National Institutes of Health. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Optimization for 4-Bromo-2-chloro-3-fluorobenzonitrile Reactions
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-chloro-3-fluorobenzonitrile. This sterically hindered and electronically complex substrate presents unique challenges, primarily centered around the selective activation of the C-Br bond in the presence of a C-Cl bond and other deactivating substituents. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to empower you to overcome these challenges and achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Line
This section addresses the most common initial hurdles encountered when working with this challenging substrate.
Q1: My reaction shows no conversion to the desired product. Where do I even begin to troubleshoot?
A1: A complete lack of reactivity is a common but solvable issue. A systematic check of your setup and reagents is the first critical step.[1]
-
Verify the Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent) and maintained under a positive pressure of nitrogen or argon.[1][2]
-
Check Reagent Purity and Integrity:
-
Solvents: Use anhydrous solvents. Moisture can poison the catalyst and react with organometallic reagents.
-
Bases: Solid bases can absorb moisture. Ensure they are freshly opened or have been stored in a desiccator. The base's solubility can also be a critical factor.[3]
-
Substrates: Confirm the purity of your this compound and your coupling partner.
-
-
Confirm Catalyst Activity: The most crucial element is the generation of the active LPd(0) species.[4][5] If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be failing. Consider switching to a pre-activated Pd(0) source or a modern palladium precatalyst, which are designed for efficient and clean generation of the active catalyst.[4][6][7][8]
Q2: I'm observing very low yields (<20%). What are the most likely culprits?
A2: Low yields typically point to a suboptimal catalytic system or reaction conditions for this specific substrate.
-
Inefficient Oxidative Addition: The primary challenge with this compound is the oxidative addition step. The C-Br bond is the target, but the C-Cl bond and the electron-withdrawing fluorine and nitrile groups make the aryl ring electron-deficient, which can slow this step. Your ligand choice is paramount here. Standard ligands may not be sufficient.[9]
-
Suboptimal Ligand/Palladium Ratio: Too much or too little ligand can be detrimental. Excess ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition into palladium black.[10]
-
Incorrect Base Selection: The base is not just a proton scavenger; it plays a role in the activation of the precatalyst and the transmetalation step. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions.[11][12]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9] A careful optimization of temperature is necessary.
Q3: My analysis shows multiple unexpected spots/peaks. What are the common side reactions?
A3: The formation of byproducts is often a clue to an unbalanced catalytic cycle.
-
Hydrodehalogenation: You may be observing the replacement of the bromine or chlorine atom with a hydrogen atom. This can occur if the oxidative addition is slow and a source of hydride (from solvent or base) competes with your desired coupling partner.[13]
-
Homocoupling: Dimerization of your starting material (e.g., biaryl formation from a Suzuki reaction) can occur, especially if the transmetalation step is slow or if oxygen is present in the reaction.[14][15]
-
Scrambling/Loss of Selectivity: In some cases, you might see minor products resulting from C-Cl bond activation, particularly under harsh conditions (high temperatures, very electron-rich ligands).[16]
Part 2: In-Depth Troubleshooting and Optimization Guides
This section provides a structured approach to optimizing specific cross-coupling reactions.
Troubleshooting Logic Flow
The following diagram illustrates a systematic approach to troubleshooting a failing or low-yielding reaction with this compound.
Caption: A systematic workflow for troubleshooting palladium-catalyzed reactions.
Guide 1: Optimizing Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust C-C bond-forming tool. For this compound, success hinges on promoting the C(sp²)-Br oxidative addition while ensuring efficient transmetalation.
Q: My standard Pd(PPh₃)₄ catalyst is giving low yields. What catalyst system should I try next?
A: Pd(PPh₃)₄ is often not active enough for challenging substrates. The key is to use a ligand that is both bulky and electron-rich to facilitate the difficult oxidative addition step. Modern palladacycle precatalysts are highly recommended as they provide a reliable way to generate the active monoligated Pd(0) species needed for the catalytic cycle.[4][5]
Recommended Catalyst Systems & Conditions:
| Component | Recommendation | Rationale & Expert Insights |
| Pd Source | G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3) or Pd(OAc)₂ | Precatalysts ensure efficient generation of the active LPd(0) catalyst.[4][6] Pd(OAc)₂ is a cheaper alternative but its reduction in situ can be less reliable.[17] |
| Ligand | XPhos , SPhos , or RuPhos | These bulky, electron-rich biaryl phosphine ligands are designed to accelerate oxidative addition of challenging aryl halides and promote the final reductive elimination step.[18][19] |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong, soluble inorganic base is typically required. K₃PO₄ is often a good starting point. Avoid overly strong bases like NaOtBu initially, as they can promote side reactions.[20] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 4:1 ratio) | A biphasic solvent system is standard for Suzuki couplings. Dioxane can sometimes improve the solubility of complex substrates.[21] Ensure proper mixing with vigorous stirring.[15] |
| Temperature | 80-110 °C | Start around 80-90 °C and increase if reactivity is low. Monitor for catalyst decomposition (formation of palladium black) at higher temperatures. |
Guide 2: Troubleshooting Buchwald-Hartwig Amination
Forming a C-N bond with this substrate requires a highly active catalyst that can overcome the steric hindrance and electronic deactivation.
Q: I am attempting to couple a primary amine, but I'm mostly recovering my starting material. How can I improve this?
A: Buchwald-Hartwig amination is highly dependent on the synergy between the ligand and the base.[12][19] For an electron-deficient and hindered substrate, a strong base is almost always necessary to deprotonate the amine and facilitate the catalytic cycle.[11]
Recommended Catalyst Systems & Conditions:
| Component | Recommendation | Rationale & Expert Insights |
| Pd Source | G3/G4 Buchwald Precatalysts or Pd₂(dba)₃ | Precatalysts are again preferred for their reliability.[6] Pd₂(dba)₃ is a common Pd(0) source but can contain inhibiting free dba ligand.[5] |
| Ligand | BrettPhos , RuPhos , or XPhos | These ligands have proven highly effective for C-N couplings. BrettPhos is particularly well-suited for coupling primary amines.[6] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. NaOtBu is the most common choice.[11] If your substrate is base-sensitive, a weaker base like K₃PO₄ can be attempted, but may require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, or CPME | Anhydrous, non-protic solvents are essential. Toluene is a standard choice. |
| Temperature | 90-110 °C | These reactions typically require heating to achieve reasonable rates. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a self-validating framework for setting up a small-scale test reaction under an inert atmosphere.
-
Vessel Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar and a screw cap with a PTFE septum. Allow it to cool to room temperature in a desiccator.
-
Adding Solids: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, 2.2 mol%), the base (e.g., K₃PO₄, 2.0 equiv), this compound (1.0 equiv), and the coupling partner (e.g., boronic acid, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.2 M concentration).
-
Reaction Execution: Seal the vial tightly and place it in a preheated heating block or oil bath. Stir vigorously for the intended duration (e.g., 12-24 hours).
-
Monitoring: To monitor the reaction, briefly remove the vial from heat, cool, and withdraw a small aliquot with a syringe. Quench the aliquot in a separate vial containing ethyl acetate and a small amount of water. Analyze the organic layer by TLC, GC-MS, or LC-MS.[22]
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction is key to rational optimization.
Caption: A generalized palladium cross-coupling catalytic cycle.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide.
- Nakai, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45, 40–44.
- Fors, B. P., et al. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- BenchChem. (2025).
- Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]
- Zenkina, O. V., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry. [Link]
- Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]
- Bruno, N. C., et al. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. [Link]
- Fors, B. P., et al. (n.d.). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
- Reeves, J. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
- Bruno, N. C., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]
- ResearchGate. (n.d.). Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. [Link]
- Anjali, A. A., & Pillai, P. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
- ChemRxiv. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
- Yamamoto, T., et al. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega. [Link]
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
- Zheng, Z., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. PubMed. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
- University of Ottawa. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
- Sharma, A., & Rawal, R. K. (n.d.).
- Kashani, S. K., et al. (n.d.).
- ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
- Wiley Online Library. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
- YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides in Heck Reactions.
- BenchChem. (2025).
- Wölfling, J., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Catellani, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- Lee, P. H., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.abcr.com [media.abcr.com]
- 7. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Technical Support Center: Purification of 4-Bromo-2-chloro-3-fluorobenzonitrile
Welcome to the technical support center for the purification of 4-bromo-2-chloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound from complex reaction mixtures. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Understanding the Purification Challenge
This compound is a poly-halogenated aromatic compound, a class of molecules that can present unique purification challenges due to the subtle differences in polarity and solubility among isomers and reaction byproducts. The presence of multiple halogen substituents (Bromine, Chlorine, and Fluorine) and a nitrile group imparts a specific electronic and steric profile that must be considered when selecting a purification strategy.
A successful purification hinges on exploiting these differences to separate the desired product from unreacted starting materials, reagents, and potential side-products. The choice between recrystallization, column chromatography, or other methods will depend on the scale of your reaction, the nature of the impurities, and the desired final purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
While the exact impurity profile depends on the synthetic route, common contaminants in related benzonitrile syntheses include:
-
Unreacted starting materials: Depending on the specific synthesis, these could include halogenated aniline or toluene precursors.
-
Isomeric byproducts: Incomplete regioselectivity during halogenation can lead to the formation of other bromochlorofluorobenzonitrile isomers.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly in the presence of strong acids or bases at elevated temperatures.
-
Residual catalysts and reagents: For instance, if a Sandmeyer reaction is employed, residual copper salts may be present.[1]
Q2: What is a good starting point for a recrystallization solvent system?
For compounds like this compound, a good starting point for recrystallization is a binary solvent system. This typically involves a solvent in which the compound is soluble at elevated temperatures and one in which it is sparingly soluble at room temperature.[2]
-
Recommended starting systems:
-
Ethanol/Water
-
Hexanes/Ethyl Acetate
-
Toluene/Hexanes
-
Q3: How can I effectively monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography. Before loading your column, it is crucial to identify a solvent system that provides good separation of your target compound from impurities. The ideal mobile phase for TLC will result in a retention factor (Rf) of approximately 0.3-0.4 for the desired product. This same solvent system, or a slightly less polar one, can then be used for the column chromatography.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. The melting point of the compound may be lower than the boiling point of the solvent. | 1. Add a small amount of a more polar solvent to the hot solution. 2. Reheat the solution to ensure complete dissolution and then allow it to cool more slowly. 3. Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution in an ice bath to further decrease solubility. 3. If crystals still do not form, consider adding a seed crystal or scratching the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor purity after recrystallization. | The chosen solvent system does not effectively differentiate between the product and impurities. The cooling was too rapid, trapping impurities. | 1. Experiment with different solvent systems. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered crystal lattice that excludes impurities. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of bands (co-elution). | The mobile phase is too polar, causing all compounds to move too quickly down the column. The column was not packed properly, leading to channeling. | 1. Switch to a less polar mobile phase. A common mobile phase for related compounds is a mixture of petroleum ether and ethyl acetate.[3] 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is eluting too slowly or not at all. | The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Streaking or tailing of bands on the column. | The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase. | 1. Use a smaller amount of crude material for the amount of silica gel. 2. Add a small amount of a polar modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase. |
| Cracks or channels forming in the silica gel bed. | The column has run dry. The packing was not allowed to settle properly. | 1. Never let the solvent level drop below the top of the silica gel. 2. Ensure the silica gel is fully settled before loading the sample. Tapping the side of the column gently can help settle the packing. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is crucial for assessing the purity of this compound. Based on methods for similar halogenated benzonitriles, a reverse-phase HPLC method is recommended.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectroscopy of a pure sample, typically around the λmax of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Purification by Column Chromatography
This is a general protocol that should be optimized based on TLC analysis.
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., petroleum ether:ethyl acetate, 10:1).[3]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the elution of compounds using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizing the Workflow
Decision Tree for Purification Method Selection
Sources
Technical Support Center: Synthesis and Purification of 4-Bromo-2-chloro-3-fluorobenzonitrile
Welcome to the technical support guide for the synthesis and purification of 4-Bromo-2-chloro-3-fluorobenzonitrile (CAS 1427439-32-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate and require methodologies for achieving high purity. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount, directly impacting reaction yields, byproduct formation, and the efficacy of the final active ingredient.[1][2]
This guide provides a structured approach to identifying and removing common impurities through field-tested troubleshooting advice and detailed purification protocols.
Understanding the Impurity Profile: A Mechanistic Approach
The most common route to this compound involves a Sandmeyer reaction, starting from a corresponding aniline derivative.[3][4][5] The impurity profile of the final product is intrinsically linked to the mechanism of this reaction and subsequent work-up conditions. Understanding the origin of these impurities is the first step toward their effective removal.
The typical synthesis begins with the diazotization of an aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[6]
Caption: Core synthesis pathway and common impurity side reactions.
Common Process-Related Impurities:
-
Unreacted Starting Material: Incomplete diazotization can leave residual aniline starting material in the crude product.
-
Phenolic Impurities: The diazonium salt intermediate is thermally unstable.[7][8] If the temperature of the reaction is not strictly maintained between 0-5°C, the diazonium salt can react with water to form the corresponding phenol.[7][9]
-
Azo Compounds: These colored impurities can form if the diazonium salt couples with unreacted aniline still present in the reaction mixture, often resulting in a pink or brown hue in the final product.[7]
-
Benzoic Acid Derivatives: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may occur during the reaction work-up, leading to the formation of 4-Bromo-2-chloro-3-fluorobenzoic acid.[10][11][12]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Caption: Decision logic for troubleshooting common purification issues.
Q1: My final product has a persistent pink, orange, or brown discoloration. What is the cause and how can I fix it? A: This discoloration is typically caused by trace amounts of azo compounds or oxidized phenolic impurities.[7] These are often highly colored and can persist even after initial purification. The most effective method for their removal is treatment with activated charcoal during recrystallization. The porous structure of charcoal adsorbs these large, colored molecules, removing them from the solution before crystallization occurs.[13][14]
Q2: My HPLC/GC analysis shows a significant peak corresponding to the aniline starting material. How can I remove it? A: The aniline starting material is basic due to the amino group. This property can be exploited for its removal. During the aqueous work-up, perform an extraction with a dilute acidic solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, effectively separating it from your desired product in the organic layer. For trace amounts post-workup, column chromatography is very effective as the more polar aniline will have a significantly different retention time than the product.[15]
Q3: NMR analysis indicates the presence of a carboxylic acid impurity. How did this form and how is it removed? A: The presence of a carboxylic acid (4-Bromo-2-chloro-3-fluorobenzoic acid) indicates hydrolysis of the nitrile functional group.[10][16] This can happen if the product is exposed to strong acidic or basic conditions, particularly at elevated temperatures, during the reaction or work-up.[11][12] To remove this acidic impurity, perform a liquid-liquid extraction with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
Q4: How can I specifically target the removal of the corresponding phenolic impurity? A: Similar to the carboxylic acid, the phenolic impurity (4-Bromo-2-chloro-3-fluorophenol) is acidic, albeit weakly. It can be removed by washing the organic solution of your crude product with a dilute aqueous base, such as 1M sodium hydroxide (NaOH). The phenol will be converted to its water-soluble sodium phenoxide salt and extracted into the aqueous phase. A milder base like Na₂CO₃ can also be effective.
Q5: My crude product has a purity below 90% with multiple small peaks in the chromatogram. What is the best general purification strategy? A: When dealing with a complex mixture of impurities, the choice between recrystallization and column chromatography depends on the purity level and the nature of the impurities.
-
Recrystallization is highly effective and scalable for crude material that is already >90% pure.[17][18] It is excellent for removing small amounts of impurities that have different solubility profiles from the main product.
-
Silica Gel Column Chromatography is the preferred method for purifying products with purities <90% or when impurities have very similar solubility to the product.[19][20][21] It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent), allowing for the isolation of the desired compound from multiple byproducts.
Detailed Purification Protocols
Protocol 1: Recrystallization for High-Purity Material (>90%)
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[14][18]
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Isopropanol/Water | ~82-100 °C | The product is typically soluble in hot isopropanol and insoluble in water. Adding water to the hot isopropanol solution until turbidity appears, then re-heating to clarify, allows for excellent crystal formation upon slow cooling. |
| Ethanol | 78 °C | A good starting point for solubility tests.[13] The product should be highly soluble at boiling and poorly soluble at 0-5 °C. |
| Heptane/Ethyl Acetate | ~77-98 °C | A non-polar/polar mixed solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot heptane until the solution becomes cloudy. Re-heat to clarify and cool slowly. This is effective for removing more polar impurities.[13] |
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add ~50 mg of your crude product and add a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[17]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.[13] Swirl and heat the mixture back to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[13]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[13] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the pure crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This technique is ideal for separating complex mixtures or when recrystallization fails to achieve the desired purity.[19][20]
Table 2: Recommended Eluent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Rationale & Comments |
| 5-15% Ethyl Acetate in Hexanes/Heptane | Low to Medium | This is a standard starting point. The less polar this compound should elute before more polar impurities like the starting aniline or phenolic byproducts. The exact ratio should be determined by Thin Layer Chromatography (TLC) first. |
| 5-10% Dichloromethane in Hexanes/Heptane | Low | A less polar system that can provide good separation if impurities are very close in polarity to the product. |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot your crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will show good separation between your product spot (Rf value of ~0.3-0.4) and any impurity spots.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent.[15] Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, load the concentrated solution directly but carefully onto the sand layer.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions being collected using TLC to determine which ones contain your purified product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Final Purity Assessment
After purification, it is essential to verify the purity of the final compound and confirm the absence of impurities.
Caption: Workflow for purification and final purity assessment.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity assessment.[2] These techniques can accurately determine the area percentage of the main product peak relative to any residual impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.
References
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- University of California, Irvine. (n.d.). Recrystallization.
- Magritek. (n.d.). Column Chromatography.
- ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile.
- HBCSE. (n.d.). Recrystallization.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds.
- University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
- Wikipedia. (n.d.). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography.
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 12. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. magritek.com [magritek.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: 4-Bromo-2-chloro-3-fluorobenzonitrile Synthesis
A Guide to Identifying and Mitigating Reaction Byproducts
Welcome to the technical support resource for the synthesis of 4-Bromo-2-chloro-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who utilize this critical building block in pharmaceutical and agrochemical development. The inherent reactivity of the starting materials and intermediates can often lead to a complex mixture of byproducts, complicating purification and impacting yield.
This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification and mitigation of reaction byproducts. We will delve into the mechanistic origins of these impurities and provide robust analytical and procedural solutions.
Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common initial queries and concerns that arise during the synthesis of this compound.
Q1: What is the primary synthetic route for this compound, and what are the main byproduct risks associated with it?
The most prevalent and industrially relevant synthesis is a multi-step process that typically culminates in a Sandmeyer reaction.[1] This reaction introduces the nitrile (-CN) group by displacing a diazonium salt derived from the corresponding aniline precursor (4-bromo-2-chloro-3-fluoroaniline).
The primary risk stems from the instability of the aryl diazonium salt intermediate. This intermediate is central to the formation of the desired product but is also the origin of several key byproducts. The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution, which can lead to unwanted side reactions if not precisely controlled.[2][3]
Q2: My initial GC-MS analysis shows several unexpected peaks alongside my main product. What are the most probable byproducts I should be investigating?
Based on the common synthetic pathway, your unexpected peaks are likely to fall into one of four categories:
-
Phenolic Byproducts: Formation of 4-bromo-2-chloro-3-fluorophenol. This occurs when the diazonium salt reacts with water in the reaction mixture, particularly if the temperature rises above the optimal 0-5 °C range.[4]
-
Biaryl Impurities: Compounds like 4,4'-dibromo-2,2'-dichloro-3,3'-difluorobiphenyl may form. These are classic byproducts of the radical mechanism of the Sandmeyer reaction, where two aryl radicals couple together.[3]
-
Incomplete Diazotization/Displacement: You may see residual 4-bromo-2-chloro-3-fluoroaniline (the starting material) or the corresponding chlorobenzene derivative (1-bromo-2,4-dichloro-3-fluorobenzene) if the displacement of the diazonium group is incomplete or if the diazonium salt is displaced by a chloride ion.
-
Halogen Exchange Products: While less common, under certain catalytic conditions or with specific metal contaminants, exchange between the bromine and chlorine atoms can occur, leading to isomeric impurities.[5][6]
Q3: Is it possible for halogen exchange to occur, leading to products like 2,4-dibromo-3-fluorobenzonitrile or 2-bromo-4-chloro-3-fluorobenzonitrile?
Yes, metal-mediated halogen exchange is a known phenomenon in aryl halides, although it typically requires specific catalytic systems (e.g., nickel or copper complexes) and conditions.[5] In the context of a Sandmeyer reaction using a copper(I) cyanide catalyst, the potential for halogen scrambling, while not the primary side reaction, cannot be entirely dismissed. The relative bond dissociation energies (C-Br < C-Cl < C-F) suggest that the C-Br bond is the most labile.[5] If you suspect halogen exchange, detailed analysis by high-resolution mass spectrometry (HRMS) and 2D NMR would be necessary for confirmation.
Q4: My reaction is producing a low yield and a significant amount of dark, tar-like material. What is the most likely cause?
The formation of tar-like substances is almost always linked to the decomposition of the aryl diazonium salt. These salts are notoriously unstable and should be used immediately after preparation while being kept at low temperatures (0-5 °C).[4] Elevated temperatures lead to the formation of highly reactive aryl radicals and cations that can polymerize and form complex, insoluble azo compounds, leading to the observed tar and a corresponding decrease in the yield of the desired benzonitrile.
Section 2: Troubleshooting Guide: From Observation to Solution
This problem-oriented guide provides a logical framework for diagnosing and resolving specific issues encountered during your experiment.
Problem 1: Presence of an Oxygen-Containing Impurity (m/z corresponding to -OH instead of -CN)
-
Observation: A significant peak in the GC-MS with a mass corresponding to 4-bromo-2-chloro-3-fluorophenol. The IR spectrum may show a broad peak around 3200-3600 cm⁻¹.
-
Causality (The "Why"): The diazonium salt intermediate is susceptible to nucleophilic attack by water. This reaction is highly temperature-dependent and accelerates significantly at temperatures above 5-10 °C. The diazonium salt decomposes to an aryl cation, which is then trapped by water to form the phenol.
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: Ensure the diazotization and the subsequent cyanation (Sandmeyer) steps are maintained rigorously between 0-5 °C using an ice-salt bath.
-
Anhydrous Conditions: While the reaction is often run in aqueous acid, minimizing excess water and ensuring solvents are pre-chilled can help suppress the phenolic side reaction.[4]
-
Immediate Use: The diazonium salt solution should be used immediately after its formation. Do not store it.
-
Problem 2: High Molecular Weight Impurities Detected by MS
-
Observation: Peaks in the mass spectrum at nearly double the mass of the expected product, suggesting a biaryl structure.
-
Causality (The "Why"): The Sandmeyer reaction proceeds via a copper-catalyzed single-electron transfer, generating an aryl radical.[3][7] While this radical is intended to react with the copper-bound cyanide, it can also dimerize with another aryl radical, leading to the formation of a biaryl byproduct.
-
Troubleshooting & Mitigation:
-
Optimize Catalyst Loading: Ensure the copper(I) cyanide is of high quality and used in the correct stoichiometric amount. An excess or deficiency can alter the reaction kinetics and favor radical-radical coupling.
-
Controlled Addition: Add the diazonium salt solution slowly and sub-surface to the copper(I) cyanide solution to ensure it reacts immediately upon introduction, minimizing the steady-state concentration of free aryl radicals.
-
Problem 3: Product is Contaminated with Starting Aniline
-
Observation: GC-MS or NMR analysis clearly shows the presence of 4-bromo-2-chloro-3-fluoroaniline in the final product mixture.
-
Causality (The "Why"): This points to incomplete diazotization. The reaction between the aniline and nitrous acid (generated in situ from sodium nitrite and a strong acid) is stoichiometric. Insufficient acid or nitrite will leave unreacted aniline.
-
Troubleshooting & Mitigation:
-
Verify Stoichiometry: Double-check the molar equivalents of sodium nitrite and acid relative to the starting aniline. A slight excess of nitrite (e.g., 1.05 equivalents) is sometimes used, but a large excess should be avoided.
-
Slow Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the cooled aniline/acid mixture. This ensures that the nitrous acid is consumed as it is formed and prevents localized warming that could decompose the product.[4]
-
Section 3: Experimental Protocols for Byproduct Identification
Accurate identification is the foundation of effective troubleshooting. These protocols provide a standardized approach to analyzing your crude reaction mixture.
Protocol 1: GC-MS Analysis for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the frontline tool for separating and identifying volatile byproducts.[8]
-
Sample Preparation:
-
Take a ~1 mg aliquot of the crude reaction mixture (after workup and solvent removal).
-
Dissolve the aliquot in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC Parameters (Example):
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for resolving halogenated aromatics.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak for the main product, this compound (C₇H₃BrClFN, MW ≈ 234.46 g/mol ).
-
Analyze the mass spectra of other peaks, looking for characteristic isotopic patterns of bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio).
-
Compare fragmentation patterns to a spectral library (e.g., NIST) and the expected masses in Table 1.
-
Protocol 2: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) provides definitive structural information, confirming connectivity and substitution patterns.[9][10]
-
Sample Preparation:
-
Purify a small amount of the crude material via flash column chromatography to isolate the major byproducts, if possible.
-
Alternatively, analyze the crude mixture directly. Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. For this highly substituted aromatic system, you will expect to see two doublets in the aromatic region (typically 7.0-8.0 ppm). Analyze the coupling constants (J-values) to confirm the substitution pattern.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show distinct signals for each carbon atom, including the nitrile carbon (typically 115-120 ppm).
-
-
2D NMR (if necessary):
-
If the structure of a byproduct is ambiguous, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively establish the molecular framework.
-
Section 4: Visual Workflows and Reaction Pathways
Diagram 1: Key Synthetic and Byproduct Pathways
Caption: Primary synthesis and key byproduct formation points.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for troubleshooting reaction impurities.
Section 5: Data Summary Table
This table serves as a quick reference for identifying potential byproducts based on their mass spectrometric and NMR signatures.
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) & Isotopic Signature | Expected ¹H NMR Signals (Aromatic Region) |
| Target Product | C₇H₃BrClFN | 234.46 | 233/235 (Br), 235/237 (Cl), 207/209 (-CN) | ~7.6-7.9 ppm (2H, 2 doublets) |
| 4-bromo-2-chloro-3-fluorophenol | C₆H₃BrClFO | 225.45 | 224/226 (Br), 226/228 (Cl), M+ peak prominent | ~7.0-7.4 ppm (2H, 2 doublets), broad -OH peak |
| 4-bromo-2-chloro-3-fluoroaniline | C₆H₄BrClFN | 224.46 | 223/225 (Br), 225/227 (Cl), M+ peak prominent | ~6.5-7.0 ppm (2H, 2 doublets), broad -NH₂ peak |
| 4,4'-dibromo-2,2'-dichloro-3,3'-difluorobiphenyl | C₁₂H₄Br₂Cl₂F₂ | 416.88 | 414/416/418 (2Br, 2Cl complex pattern) | Multiple complex signals in aromatic region |
Section 6: References
-
Cant, A. A., Bhalla, R., & Patureau, F. W. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 6, 37. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Science.gov. (n.d.). halogen exchange reaction: Topics. [Link]
-
chemeurope.com. (n.d.). Sandmeyer reaction. [Link]
-
Kristiana, I., et al. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. As cited in ResearchGate. [Link]
-
Platypus Cantilever. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halogen exchange reaction: Topics by Science.gov [science.gov]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azolifesciences.com [azolifesciences.com]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-3-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-bromo-2-chloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, typically involving a Sandmeyer-type reaction, presents several challenges that can impact yield and purity.[3][4][5] This guide provides a structured approach to understanding and optimizing the key steps of the synthesis: the diazotization of 4-bromo-2-chloro-3-fluoroaniline and the subsequent cyanation.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of Diazonium Salt Formation
Symptoms:
-
Incomplete consumption of the starting aniline (4-bromo-2-chloro-3-fluoroaniline) as observed by TLC or LC-MS analysis.
-
Lower than expected yield of the final product.
-
Presence of side-products resulting from unreacted aniline.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Temperature Control | The diazotization reaction is highly exothermic and the diazonium salt is unstable at higher temperatures. Temperatures rising above 5°C can lead to decomposition of the diazonium salt, forming phenols and other byproducts. | Maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely.[6][7] |
| Incorrect Stoichiometry of Sodium Nitrite | Insufficient sodium nitrite will result in incomplete conversion of the aniline. Conversely, excess nitrite can lead to undesired side reactions, including the formation of nitroso compounds. | Use a slight excess of sodium nitrite (typically 1.05-1.1 equivalents). Ensure the sodium nitrite is of high purity and accurately weighed. |
| Inefficient Stirring | Poor mixing can lead to localized "hot spots" and uneven concentrations of reagents, resulting in incomplete reaction and side-product formation. | Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture. |
| Slow Addition of Sodium Nitrite | Adding the sodium nitrite solution too quickly can cause a rapid temperature increase and localized excess of the reagent. | Add the aqueous solution of sodium nitrite dropwise over a period of 30-60 minutes, ensuring the temperature remains within the optimal range.[7] |
Problem 2: Low Yield in the Sandmeyer (Cyanation) Step
Symptoms:
-
Low conversion of the diazonium salt to the desired this compound.
-
Formation of significant amounts of byproducts, such as the corresponding phenol or unreacted starting material.
-
Complex product mixture that is difficult to purify.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Decomposition of the Diazonium Salt | The diazonium salt is thermally labile and can decompose before it has a chance to react with the copper(I) cyanide. | The solution of the diazonium salt should be used immediately after its preparation and kept cold until it is added to the cyanation mixture. |
| Purity and Activity of Copper(I) Cyanide | The quality of the copper(I) cyanide is crucial for the success of the Sandmeyer reaction. Old or impure CuCN may have reduced activity. | Use freshly prepared or high-purity commercial copper(I) cyanide. Ensure it is a fine, free-flowing powder. |
| Insufficient Acid Concentration | The Sandmeyer reaction is typically carried out under acidic conditions to maintain the stability of the diazonium salt and facilitate the reaction. | Ensure the reaction medium remains acidic throughout the addition of the diazonium salt solution.[7] |
| Suboptimal Reaction Temperature | While the diazotization requires low temperatures, the Sandmeyer cyanation often requires gentle heating to proceed at a reasonable rate. However, excessive heat can lead to byproduct formation. | A common approach is to add the cold diazonium salt solution to a solution of CuCN at room temperature and then gently warm the reaction mixture, for instance, to 50-60°C.[8] The optimal temperature should be determined experimentally. |
III. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 4-bromo-2-chloro-3-fluoroaniline.[2][9][10] This aniline derivative undergoes diazotization followed by a Sandmeyer reaction to introduce the nitrile group.
Q2: Can you explain the mechanism of the Sandmeyer reaction in this synthesis?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] In this specific synthesis, the diazonium salt formed from 4-bromo-2-chloro-3-fluoroaniline reacts with copper(I) cyanide. The copper(I) species acts as a catalyst, facilitating the transfer of a cyanide group to the aromatic ring and the release of nitrogen gas.
Q3: What are the critical safety precautions to consider during this synthesis?
-
Handling of Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[11]
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Careful temperature control is essential to prevent runaway reactions.
Q4: What are the common impurities I might see, and how can I remove them?
Common impurities include the starting aniline, the corresponding phenol (formed from the reaction of the diazonium salt with water), and potentially other halogenated byproducts. Purification is typically achieved through column chromatography on silica gel, often using a solvent system like ethyl acetate/hexane.[6][7]
Q5: Are there alternative methods for the cyanation step?
While the Sandmeyer reaction using copper(I) cyanide is a classic and widely used method, other cyanation protocols exist.[3][4][5] These can include palladium-catalyzed cyanations using sources like zinc cyanide or potassium ferrocyanide, which may offer advantages in terms of toxicity and reaction conditions.[12]
IV. Experimental Protocols
Protocol 1: Diazotization of 4-Bromo-2-chloro-3-fluoroaniline
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloro-3-fluoroaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
The resulting cold diazonium salt solution should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate round-bottom flask, prepare a solution or suspension of copper(I) cyanide (1.2-1.5 eq) in an appropriate solvent (e.g., water or an organic solvent).
-
While stirring, slowly add the cold diazonium salt solution prepared in Protocol 1 to the copper(I) cyanide mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
V. Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
VI. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt.[6][7] |
| Sodium Nitrite Stoichiometry | 1.05-1.1 equivalents | Ensures complete conversion of the aniline without significant side reactions. |
| Copper(I) Cyanide Stoichiometry | 1.2-1.5 equivalents | Drives the cyanation reaction to completion. |
| Cyanation Temperature | 50-60°C (or as optimized) | Provides sufficient energy for the reaction to proceed without excessive byproduct formation.[8] |
VII. References
-
Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. (2022). SNMMI. [Link]
-
Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2017). ResearchGate. [Link]
-
Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained! (2024). YouTube. [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. (2022). JACS Au. [Link]
-
What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? (2022). FAQ. [Link]
-
What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? (2022). FAQ. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. [Link]
-
Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. (2024). Tejman. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
4-Bromo-2-fluorobenzonitrile. PubChem. [Link]
-
4-Bromo-3-chloro-2-fluoroaniline. PubChem. [Link]
-
4-Bromo-3-chloro-2-fluoroaniline: A Key Intermediate for Chemical Innovation. (2024). Tejman. [Link]
-
4-Bromo-3-chloro-2-fluoroaniline. Synthonix. [Link]
-
4-Bromo-2-chlorobenzonitrile. PubChem. [Link]
-
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. (2014). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-3-chloro-2-fluoroaniline | C6H4BrClFN | CID 2782705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthonix, Inc > 115843-99-7 | 4-Bromo-3-chloro-2-fluoroaniline [synthonix.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in 4-Bromo-2-chloro-3-fluorobenzonitrile Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with 4-Bromo-2-chloro-3-fluorobenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a focus on understanding and preventing catalyst deactivation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure the success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to help you diagnose and resolve specific issues encountered during the coupling of this compound.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling of this substrate is a common issue stemming from several potential sources, primarily related to catalyst activity and substrate reactivity.
Immediate Checklist:
-
Inert Atmosphere: Confirm that your reaction was set up and maintained under a rigorously inert atmosphere (argon or nitrogen). Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[1]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can interfere with the catalytic cycle and lead to unwanted side reactions.[2]
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions are suitable for its reduction to the active Pd(0) species. In some cases, the use of a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) can be beneficial.[3]
In-depth Troubleshooting:
-
Catalyst Deactivation - Palladium Black Formation:
-
Symptom: You observe a black precipitate in your reaction mixture.
-
Cause: This is likely "palladium black," an aggregated, inactive form of palladium. It often forms when the concentration of the active Pd(0) species is too high or when the ligands fail to stabilize the catalytic species.
-
Solution:
-
Ligand Choice: For electron-deficient aryl halides like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective at stabilizing the palladium catalyst and promoting the desired reaction.[4]
-
Lower Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes promote aggregation.[5] Experiment with slightly lower catalyst concentrations.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
-
-
Selective C-Br vs. C-Cl Reactivity:
-
Symptom: You observe the formation of a product where the bromine has been replaced, but the chlorine remains, and the reaction does not proceed to completion.
-
Cause: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Your reaction conditions may be sufficient to activate the C-Br bond but not the C-Cl bond.
-
Solution:
-
More Active Catalyst System: To couple the less reactive C-Cl bond, a more active catalyst system is often required. This could involve using a stronger electron-donating ligand or a different palladium precatalyst.
-
Higher Temperatures: Carefully increasing the reaction temperature may be necessary to facilitate the oxidative addition of the C-Cl bond.
-
-
-
Hydrodehalogenation (Dehalogenation):
-
Symptom: You isolate a significant amount of 2-chloro-3-fluorobenzonitrile or 4-bromo-3-fluorobenzonitrile as a byproduct.
-
Cause: This side reaction, where the halogen is replaced by a hydrogen atom, can occur under certain conditions, particularly in the presence of trace amounts of water or other protic sources.[5][6]
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
-
Question 2: In my Heck reaction with this compound and an alkene, I am observing significant catalyst decomposition and poor conversion. What should I investigate?
Answer:
The Heck reaction with a polyhalogenated, electron-deficient substrate like this can be challenging. Catalyst stability is a primary concern.
Troubleshooting Steps:
-
Ligand Selection:
-
Rationale: Standard phosphine ligands like PPh₃ may not be robust enough under the conditions required for this transformation. The electron-withdrawing nature of the substrate can make oxidative addition slower, requiring higher temperatures, which in turn can lead to ligand degradation.[7]
-
Recommendation: Consider using more thermally stable and electron-rich ligands. N-heterocyclic carbene (NHC) ligands or bulky phosphines like P(t-Bu)₃ can offer improved stability and reactivity.[8]
-
-
Base and Solvent System:
-
Rationale: The choice of base and solvent is critical in the Heck reaction.[9] An inappropriate combination can lead to catalyst deactivation or side reactions.
-
Recommendations:
-
Base: For aryl bromides, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases such as triethylamine can also be used, but their purity is critical.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used to achieve the necessary reaction temperatures. Ensure the solvent is of high purity and anhydrous.
-
-
-
Palladium Black Formation:
-
Rationale: As in Suzuki couplings, the formation of palladium black is a sign of catalyst deactivation.
-
Prevention:
-
Use of Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help stabilize the catalytic species and improve reaction rates.[10]
-
Controlled Catalyst Concentration: Maintain a low, effective concentration of the active catalyst.
-
-
Question 3: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the key parameters to optimize?
Answer:
Successful Sonogashira couplings of this substrate hinge on balancing the reactivity of the two catalytic cycles (palladium and copper) and preventing common side reactions.[11][12]
Optimization Strategies:
-
Copper Co-catalyst:
-
Issue: While the copper(I) co-catalyst is crucial for the traditional Sonogashira reaction, it can also promote the homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1][13]
-
Solutions:
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ a stronger organic base (e.g., piperidine, DBU) and may require a more specialized palladium/ligand system.
-
Minimize Copper Loading: If using a copper co-catalyst, use the lowest effective amount (typically 1-5 mol%).
-
-
-
Ligand Choice:
-
Rationale: The ligand must stabilize the palladium center throughout the catalytic cycle.
-
Recommendations: Bidentate phosphine ligands like dppf can be effective. For challenging substrates, bulky, electron-rich monodentate ligands may also be beneficial.
-
-
Solvent and Base:
-
Rationale: The solvent and base play a crucial role in the solubility of the reagents and the deprotonation of the alkyne.[14]
-
Common Systems: A variety of solvent/base combinations can be effective, including THF/triethylamine, DMF/piperidine, and toluene/diisopropylamine. The choice will depend on the specific alkyne being used.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a cross-coupling reaction with this compound?
A1: The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl >> F.[15] Therefore, the C-Br bond will be the most reactive and will undergo oxidative addition to the palladium catalyst under the mildest conditions. Selective coupling at the bromine position is highly achievable. Coupling at the chlorine position is more challenging and will require more forcing conditions (higher temperature, more active catalyst). The C-F bond is generally unreactive under standard palladium cross-coupling conditions.
Q2: Can the nitrile group on the substrate interfere with the palladium catalyst?
A2: Yes, the nitrile group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[16] However, in many cases, this coordination is reversible and does not completely shut down catalysis, especially when using strongly coordinating phosphine ligands that can displace the nitrile from the metal center. If catalyst inhibition is suspected, using a higher ligand-to-palladium ratio may be beneficial.
Q3: What are some common impurities in this compound that could poison the catalyst?
A3: While specific impurity profiles depend on the synthetic route, common culprits that can poison palladium catalysts include sulfur-containing compounds and other nitrogen-containing heterocycles.[17] It is crucial to use starting materials of the highest possible purity. If catalyst poisoning is suspected, purification of the starting material by recrystallization or chromatography is recommended.
Q4: How can I tell if my catalyst has deactivated?
A4: Visual inspection can be a first clue; the formation of a black precipitate (palladium black) is a strong indicator of catalyst aggregation and deactivation.[2] A stalled reaction, where starting material is no longer consumed, is another sign. For a more detailed analysis, techniques like HPLC or GC-MS can be used to monitor the reaction kinetics. A plateau in product formation before the starting material is fully consumed suggests catalyst deactivation.
Q5: Are there any general tips for preventing catalyst deactivation when working with this substrate?
A5: Yes, several general practices can significantly improve catalyst longevity:
-
Rigorous Inert Technique: Always use dry, degassed solvents and maintain a positive pressure of an inert gas.
-
High-Purity Reagents: Use reagents from reliable sources and purify them if necessary.
-
Optimal Ligand Selection: Choose bulky, electron-rich ligands that are known to stabilize palladium catalysts.
-
Temperature Control: Use the lowest effective temperature to achieve a reasonable reaction rate.
-
Appropriate Catalyst Loading: Avoid excessively high catalyst concentrations, which can promote aggregation.
Visualizing Catalyst Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Data Presentation: Ligand Effects in Suzuki-Miyaura Coupling
The following table summarizes the general effect of different ligand types on the Suzuki-Miyaura coupling of electron-deficient aryl halides.
| Ligand Type | Example(s) | Key Characteristics | Expected Performance with this compound |
| Simple Triarylphosphines | PPh₃ | Readily available, but can be thermally unstable. | Moderate performance for C-Br coupling; likely poor for C-Cl coupling. |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, P(t-Bu)₃ | Promote oxidative addition and stabilize the catalyst. | High performance for C-Br coupling; potentially effective for C-Cl coupling at higher temperatures. |
| Bidentate Phosphines | dppf | Form stable chelate complexes with palladium. | Good performance and stability, particularly for C-Br coupling. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable palladium complexes. | High thermal stability, making them suitable for challenging couplings, including those at the C-Cl position. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of the C-Br Bond
This protocol is a starting point for the selective coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal.
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction—State of the Art.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions. Benchchem.
- Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene. Novartis.
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett.
- Poisoning and deactivation of palladium catalysts.
- A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
- Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Tetrahedron Letters.
- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Tetrahedron Letters.
- Sonogashira Coupling. Chemistry LibreTexts.
- Technical Support Center: Minimizing Dimer Form
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
- Sonogashira coupling. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Palladium/Norbornene Cooperative Catalysis Bifunctionalization: Acylation/Cyanation of Aryl Iodides by Cleaving C-CN Bond of Aryl Acyl Nitrile. Organic Letters.
- Poisoning and deactivation of palladium c
- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. SciSpace.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Struggling with Suzuki Reaction. Reddit r/Chempros.
- A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. PMC.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
- Heck Reaction. Chemistry LibreTexts.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- 4-Bromo-2-fluorobenzonitrile. ChemScene.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- 4-Bromo-2-chlorobenzonitrile. PubChem.
- 4-Bromo-2-Fluorobenzonitrile. Royal Pharma.
- Buy 4-Bromo-2-chlorobenzonitrile. Smolecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
4-Bromo-2-chloro-3-fluorobenzonitrile stability under reaction conditions
Introduction
Welcome to the technical support guide for 4-Bromo-2-chloro-3-fluorobenzonitrile (CAS 1427439-32-4). This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, polyhalogenated building block. Its unique substitution pattern offers multiple reaction handles, but also necessitates a nuanced understanding of its stability and chemoselectivity under various reaction conditions. This guide, presented in a practical question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common experimental challenges and maximize your synthetic success.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Handling
Question 1: What are the recommended storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at ambient or room temperature.[1] It is a solid, which simplifies handling compared to volatile liquids.[1] While it is stable under normal conditions, it is prudent to protect it from excessive moisture and light to prevent potential slow degradation over time.[2]
Question 2: How thermally stable is this molecule? Will it decompose during reactions requiring high temperatures?
Substituted benzonitriles generally exhibit good thermal stability.[3][4][5] The presence of multiple halogen atoms and the nitrile group, which are electron-withdrawing, tends to stabilize the aromatic ring.[5] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule is not widely published, it is expected to be stable well above the boiling points of common organic solvents like toluene (111 °C) and dioxane (101 °C), which are frequently used in cross-coupling reactions. Decomposition would likely occur at significantly higher temperatures (>200 °C), but it is always best practice to run high-temperature reactions under an inert atmosphere to prevent oxidative decomposition.
Section 2: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I want to perform a Suzuki-Miyaura coupling. Which halogen will react first?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is primarily dictated by the bond dissociation energy, which determines the ease of the rate-limiting oxidative addition step.[6] The established reactivity trend is C–I > C–Br > C–OTf > C–Cl >> C–F.[6][7][8]
For this compound, you can expect chemoselective coupling at the C4-Br bond . The C-Cl and C-F bonds will remain intact under standard Suzuki-Miyaura conditions that are optimized for aryl bromides. This selective reactivity is a key synthetic advantage of polyhalogenated intermediates.[9]
dot
Caption: Relative reactivity of C-X bonds under different reaction paradigms.
Question 4: My Suzuki coupling on the C-Br position is sluggish or failing. What are the common causes and how can I fix it?
Failure to achieve efficient coupling at the bromide position is typically related to catalyst activity, base selection, or solvent quality. See the troubleshooting workflow and table below for a systematic approach to diagnosing the issue.
dot
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
| Parameter | Recommended Starting Conditions for C-Br Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (1.1-1.5 eq. to Pd) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Question 5: Can I perform a Buchwald-Hartwig amination on this substrate? Will it be selective?
Yes, the Buchwald-Hartwig amination is highly effective for coupling amines with aryl bromides.[10][11] Similar to the Suzuki coupling, the reaction will be highly selective for the C-Br bond over the C-Cl and C-F bonds. The catalytic cycle also proceeds via an oxidative addition step, maintaining the same reactivity hierarchy.[8]
For successful amination, especially with sterically hindered substrates or less nucleophilic amines, the choice of ligand is critical. Modern, sterically bulky phosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[10][12] Using a strong, non-nucleophilic base like NaOt-Bu or LHMDS is standard practice.[13]
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question 6: I need to displace one of the halogens with a nucleophile (e.g., an alkoxide or thiol). Which halogen is the most reactive in an SNAr reaction?
The reactivity order for SNAr is often the reverse of that for palladium-catalyzed couplings.[14] For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[15][16] The nitrile group (-CN) is a potent EWG.
The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[16][17] The stability of this intermediate is key.
-
C-F (Position 3): The fluorine atom is meta to the activating -CN group. This position is generally less reactive in SNAr as the negative charge of the Meisenheimer complex cannot be delocalized onto the nitrile.
-
C-Cl (Position 2): The chlorine atom is ortho to the -CN group. This is an activated position.
-
C-Br (Position 4): The bromine atom is para to the -CN group. This is also an activated position.
Between the activated C-Cl and C-F positions in other molecules, fluoride is typically the best leaving group in SNAr.[18] This is because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex through a powerful inductive effect.[18] However, in this compound, the fluorine is not in an activated position. Therefore, displacement will likely occur at the C-Cl (position 2) or C-Br (position 4) . The relative reactivity between C-Cl and C-Br in SNAr can be subtle and condition-dependent, but often chlorine is displaced faster than bromine in activated systems.
Section 4: Reactivity of the Nitrile Group
Question 7: Can I hydrolyze the nitrile to a carboxylic acid without affecting the halogens?
Yes, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with an aqueous solution.[19][20] The aryl-halogen bonds are generally stable under these conditions.[21][22][23]
-
Acidic Hydrolysis: Heating with aqueous H₂SO₄ or HCl will convert the nitrile first to an amide intermediate and then to the corresponding carboxylic acid and an ammonium salt.[24]
-
Basic Hydrolysis: Refluxing with aqueous NaOH or KOH will yield the carboxylate salt, which can then be protonated upon acidic workup to give the free carboxylic acid.[19][20]
Given the presence of multiple halogens, basic hydrolysis followed by a careful acidic workup is often preferred to avoid any potential harsh side reactions associated with prolonged heating in strong mineral acids.
Question 8: Is it possible to reduce the nitrile to a primary amine (a benzylamine)?
Yes, the nitrile group can be reduced to a primary amine. However, care must be taken to choose a reducing agent that does not cause dehalogenation.
-
Recommended Methods: Catalytic hydrogenation using specific catalysts like Raney Nickel or Rhodium on alumina under controlled conditions can work. Borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are also effective reagents for this transformation.
-
Methods to Avoid: Standard catalytic hydrogenation with Pd/C is often problematic. Palladium on carbon is highly active for hydrodehalogenation, particularly of aryl bromides and chlorides, and would likely lead to a complex mixture of dehalogenated products.
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C4-bromo position.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ (0.02 eq., 2 mol%)
-
SPhos (0.044 eq., 4.4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 eq.)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 eq.) and SPhos (0.044 eq.) and briefly flush with inert gas. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water to the flask via syringe to create a ~0.2 M solution (a common solvent ratio is 10:1 toluene:water).
-
Degassing: Subject the resulting heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.).
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Aryl Halides. (2021). Chemistry LibreTexts. [Link]
- Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Chemistry. [Link]
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). Semantic Scholar. [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Are aryl halides more stable than haloalkanes? (2014). Quora. [Link]
- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applic
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. (2018). MDPI. [Link]
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... (n.d.).
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Aryl halides are less reactive in nucleophilic substitution reactions. (n.d.). askIITians. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Aryl halides are less reactive towards nucleophilic class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.).
- What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? (n.d.). FAQ. [Link]
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024). YouTube. [Link]
- Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]
- Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. (2018). PubMed. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... (n.d.).
- Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry | NoMoreClass. (2025). YouTube. [Link]
- Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (n.d.). Longdom Publishing. [Link]
- 4-Bromo-3-fluorobenzonitrile. (n.d.). PubChem. [Link]
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). MDPI. [Link]
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health (NIH). [Link]
- Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. (2026).
- Hydrolysis of nitriles. (n.d.). Organic Chemistry II, Lumen Learning. [Link]
- Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- 4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. [Link]
- Organic Chemistry – Specific Name Reactions. (n.d.).
- Amines. (n.d.). NCERT. [Link]
Sources
- 1. This compound | 1427439-32-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. quora.com [quora.com]
- 22. Aryl halides are less reactive in nucleophilic substitution reactions - askIITians [askiitians.com]
- 23. Aryl halides are less reactive towards nucleophilic class 12 chemistry CBSE [vedantu.com]
- 24. byjus.com [byjus.com]
Technical Support Center: Column Chromatography of 4-Bromo-2-chloro-3-fluorobenzonitrile
Welcome to the technical support center for the purification of 4-Bromo-2-chloro-3-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this polyhalogenated aromatic compound. Our goal is to equip you with the necessary knowledge to not only perform the purification successfully but also to troubleshoot common issues that may arise during your experiments.
Introduction: The Challenge of Purifying Polyhalogenated Aromatics
This compound is a versatile synthetic intermediate characterized by its unique substitution pattern on the benzene ring. The presence of multiple halogen atoms (Bromine, Chlorine, and Fluorine) and a nitrile group imparts a distinct polarity to the molecule, making its purification by column chromatography a nuanced process. Successful separation requires careful selection of the stationary and mobile phases to achieve adequate resolution from impurities, which may include starting materials, isomers, or byproducts. This guide provides a comprehensive framework for developing a robust purification protocol and addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound, and how does this influence the choice of chromatographic conditions?
A1: this compound is a moderately polar compound. The presence of the electron-withdrawing nitrile group and the halogens increases its polarity compared to a simple benzene ring. However, it is still readily soluble in common organic solvents and is well-suited for normal-phase chromatography on silica gel. Its moderate polarity dictates the use of a mobile phase consisting of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate or dichloromethane, to achieve an optimal elution profile.
Q2: What is a good starting point for a TLC solvent system to develop a column chromatography method for this compound?
A2: A standard and effective starting point for thin-layer chromatography (TLC) analysis is a mixture of hexanes and ethyl acetate . Begin with a relatively non-polar composition, such as 9:1 hexanes:ethyl acetate , and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) to find a system where the desired compound has an Rf value between 0.2 and 0.4 . This Rf range generally provides good separation on a column.
Q3: My compound is not moving from the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?
A3: If the compound remains at the baseline, the solvent system is not polar enough to elute it. You can try the following:
-
Increase the polarity of the co-solvent: Switch from ethyl acetate to a more polar solvent like dichloromethane (DCM) or a mixture of DCM and methanol. A starting point could be 1-5% methanol in DCM.
-
Use a stronger solvent system: For highly polar impurities that may be holding your compound back, a more polar eluent might be necessary. However, be cautious as very polar solvents can lead to poor separation.
Q4: I am observing significant peak tailing for my product during column chromatography. What are the likely causes and solutions?
A4: Peak tailing is a common issue, especially with compounds that can interact strongly with the stationary phase. For this compound, this could be due to interactions between the polar nitrile group and the acidic silanol groups on the silica gel.
-
Cause: Secondary interactions with silica gel.
-
Solution:
-
Add a modifier to the mobile phase: A small amount of a slightly acidic or basic modifier can improve peak shape. For a neutral to slightly acidic compound like this, adding a very small percentage (e.g., 0.1%) of acetic acid to the eluent can sometimes help by protonating any basic impurities that might be interacting strongly with the silica. Conversely, if the tailing is due to acidic impurities, a small amount of triethylamine (0.1%) can be beneficial.
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate solvent system. 2. Column overloading. 3. Column channeling. | 1. Optimize the solvent system using TLC to achieve a greater ΔRf between your product and the impurity. A shallower solvent gradient during the column run can also improve resolution. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude material ratio of at least 50:1 (w/w). 3. Ensure the column is packed uniformly. Wet slurry packing is generally preferred to minimize channeling. |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Elutes Too Slowly or Not at All | The mobile phase is not polar enough. | Increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar co-solvent (e.g., from ethyl acetate to dichloromethane/methanol). |
| On-Column Degradation of the Product | The compound may be sensitive to the acidic nature of the silica gel. Halogenated aromatics can sometimes be susceptible to degradation on silica. | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base like triethylamine in the slurry. 2. Use an alternative stationary phase: Consider using neutral alumina. 3. Minimize contact time: Run the column more quickly (flash chromatography) to reduce the time the compound spends on the stationary phase. |
| Inconsistent Elution Profile | 1. Poorly packed column. 2. Use of a solvent gradient that is too steep. | 1. Repack the column, ensuring a homogenous and level bed of silica. 2. Use a more gradual solvent gradient or switch to isocratic elution if the separation allows. |
Experimental Protocols
Protocol 1: TLC Method Development
Objective: To determine the optimal solvent system for column chromatography.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chambers
-
Capillary spotters
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
-
Prepare a series of developing chambers with different solvent systems. Start with a low polarity mixture and gradually increase the polarity:
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate
-
70:30 Hexanes:Ethyl Acetate
-
-
Place the TLC plates in the developing chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rf value for the product spot in each solvent system. The ideal system will give an Rf value of approximately 0.2-0.4 for the target compound and good separation from any impurities.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (acid-washed)
-
Eluent (determined from TLC analysis)
-
Collection tubes/flasks
-
Air or nitrogen source for pressurization (for flash chromatography)
Procedure:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Gently add a small amount of the eluent and again drain to the top of the sand.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
-
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Decision Tree for Solvent System Selection
Caption: Decision tree for solvent system selection.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012, August 7).
Technical Support Center: Recrystallization of 4-Bromo-2-chloro-3-fluorobenzonitrile
Welcome to the dedicated technical support guide for the purification of 4-Bromo-2-chloro-3-fluorobenzonitrile via recrystallization. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we move beyond basic protocols to address the nuanced challenges and critical thinking required for achieving high purity and yield with this specific, multifunctional compound.
Compound Dossier: Understanding Your Material
Prior to any purification attempt, a thorough understanding of the compound's physical and chemical properties is paramount. This compound is a solid at room temperature, and its purification is predicated on the solubility differences between the target compound and its impurities in a given solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFN | PubChem[1] |
| Molecular Weight | 218.46 g/mol | Inferred from formula |
| Appearance | White to light brown crystalline powder or chunks | ChemWhat[2] |
| Water Solubility | Insoluble | ChemWhat[2], Chemsrc[3] |
| LogP | ~2.26 - 3.14 | Chemsrc[3], ChemicalBook[4] |
Note: The LogP value suggests a preference for lipophilic/organic solvents over water.
Safety First: Hazard Mitigation
Handling this compound requires strict adherence to safety protocols. The compound is classified with multiple hazards.
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1][5][6][7] Causes skin irritation and serious eye irritation.[1][5][6][7] May cause respiratory irritation.[7]
-
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield are required.[5][7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[7]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or if working outside a certified chemical fume hood.[5]
-
Skin and Body Protection: A lab coat is mandatory. Ensure an eyewash station and safety shower are accessible.[5]
-
Core Protocol: Recrystallization of this compound
This protocol outlines a systematic approach. The key to success is the careful selection of a solvent, a process that often requires preliminary small-scale testing.[8][9]
Workflow Overview
Caption: General workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection:
-
Place ~50-100 mg of the crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, observing solubility.[8] An ideal solvent will not dissolve the compound at room temperature.[8][10]
-
Gently heat the tubes containing undissolved solid in a water or sand bath. The best solvent will fully dissolve the compound at an elevated temperature.[10][11]
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[10]
-
-
Dissolution:
-
Place the bulk of the crude material into an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[9][10]
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a period.
-
Transfer the solid to a watch glass or drying dish and dry to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.[9]
-
Troubleshooting Guide (Q&A Format)
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.
Question: I've cooled my solution, but no crystals have formed. What should I do?
-
Probable Cause & Solution: The solution may be supersaturated or too dilute.[14]
-
Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod.[13][14] The microscopic glass fragments can act as nucleation sites for crystal growth.[15]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.[13]
-
Reduce Solvent Volume: You may have used too much solvent.[14] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again. If you have access to a rotary evaporator, this is a more controlled method to reduce the solvent volume.[14][15]
-
Cool Further: If not already done, ensure the flask is cooled in an ice-salt bath to reach temperatures below 0 °C.[14]
-
Question: My compound "oiled out" instead of forming crystals. How can I fix this?
-
Probable Cause & Solution: The compound's solubility was exceeded at a temperature above its melting point in the solvent, or the solution cooled too quickly, especially with highly impure samples.[14]
-
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) to ensure the saturation point is reached at a lower temperature.[13][14]
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help.[13]
-
Change Solvents: The chosen solvent's boiling point might be too high. Consider a lower-boiling point solvent or switch to a mixed-solvent system.
-
Question: As soon as I removed my flask from the heat, a large amount of powder crashed out of solution. Is this okay?
-
Probable Cause & Solution: This is rapid precipitation, not crystallization. It is undesirable because it tends to trap impurities within the solid.[13]
Question: My final yield is very low. Where did my product go?
-
Probable Cause & Solution: Several factors can lead to poor recovery.
-
Excessive Solvent: Using too much solvent during dissolution is the most common cause, leaving a large portion of your product in the mother liquor.[9][13][14] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[13]
-
Premature Filtration: If the compound crystallized during a hot filtration step, product was lost.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product.[9] Always use ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent selection.
-
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I select a solvent if I have no starting point?
A fundamental principle is "like dissolves like".[9] Given that this compound has a polar nitrile group but is dominated by a nonpolar halogenated aromatic ring, solvents of intermediate polarity are excellent starting points. Consider screening alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). A good recrystallization solvent should dissolve the compound poorly when cold but very well when hot.[11]
Q2: What is a mixed-solvent system and when should I use one?
A mixed-solvent system is used when no single solvent provides the ideal solubility profile.[11] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[11][16] You would dissolve your compound in a minimum amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. A small addition of the "solvent" will clarify the solution, which can then be cooled slowly.[12]
Q3: How can I remove colored impurities?
If your product has a persistent color, it may be due to highly conjugated impurities. A small amount of activated charcoal can sometimes be added to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
Q4: How do I confirm the purity of my final product?
The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the TLC of your recrystallized product against the crude material should show a significant reduction or elimination of impurity spots.
References
- Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester.
- Finding the best solvent for recrystallisation student sheet. (2021).
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystalliz
- Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
- 4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem.
- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile. (2021). Fisher Scientific.
- Guide to Recrystallis
- GHS SDS for 4-Bromo-2-fluorobenzonitrile. (n.d.).
- Recrystalliz
- SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile. (2024). Sigma-Aldrich.
- 4-Bromo-2-fluorobenzonitrile. (n.d.).
- SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile. (2025). Thermo Fisher Scientific.
- 4-Bromo-2-fluorobenzonitrile. (n.d.). Chemsrc.
- 4-Bromo-2-chlorobenzonitrile. (n.d.). ChemicalBook.
Sources
- 1. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-Bromo-2-fluorobenzonitrile | CAS#:105942-08-3 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. reddit.com [reddit.com]
- 16. mt.com [mt.com]
Technical Support Center: Preventing Homocoupling in 4-Bromo-2-chloro-3-fluorobenzonitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in cross-coupling chemistry: homocoupling. Specifically, we will focus on strategies to minimize the formation of undesired symmetrical biaryls when working with the sterically hindered and electronically complex substrate, 4-Bromo-2-chloro-3-fluorobenzonitrile.
Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience. We will explore the "why" behind experimental choices, empowering you to not only solve current issues but also to proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Minimizing Unwanted Homocoupling
Issue 1: Significant formation of the homocoupled byproduct of my boronic acid/ester in a Suzuki-Miyaura coupling.
This is one of the most frequently encountered problems in Suzuki-Miyaura reactions. The formation of a symmetrical biaryl from your boronic acid derivative can significantly reduce the yield of your desired cross-coupled product and complicate purification.
Root Causes & Solutions:
-
Presence of Oxygen: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][2] It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[1][3] The Pd(II) species can react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[4]
-
Solution: Rigorous degassing of your solvent and reaction mixture is critical.[1] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions. Maintaining a positive pressure of inert gas throughout the reaction is also essential.[1]
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] An inappropriate ligand can fail to prevent the side reactions that lead to homocoupling.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., tri-tert-butylphosphine) classes are highly effective at suppressing homocoupling.[5][6] Their steric bulk hinders the formation of the intermediates required for the homocoupling pathway.[5][6] For particularly challenging substrates, consider screening a panel of ligands to identify the optimal choice.[7]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[5]
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5] A temperature screening experiment can help identify the optimal balance between reaction speed and selectivity.
-
-
Slow Addition of Reagents: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, thus disfavoring homocoupling.[5]
-
Issue 2: My Sonogashira coupling is producing a significant amount of the alkyne dimer (Glaser coupling).
The formation of a di-yne byproduct, known as Glaser-Hay coupling, is a common side reaction in copper-mediated Sonogashira couplings, particularly when oxygen is present.[8]
Root Causes & Solutions:
-
Oxygen-Mediated Alkyne Dimerization: Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction catalyzed by the copper(I) co-catalyst.[8]
-
Solution: The most effective solution is to switch to a copper-free Sonogashira protocol.[8][9] Numerous well-established copper-free methods circumvent the issue of Glaser coupling entirely.[10][11] If a copper-catalyzed system must be used, ensuring strictly anaerobic conditions through rigorous degassing and the use of Schlenk techniques or a glovebox is paramount.[8]
-
-
High Copper Catalyst Loading: A higher concentration of the copper(I) catalyst can increase the rate of the undesired Glaser coupling.
-
Solution: Minimize the amount of the copper(I) salt (e.g., CuI) used in the reaction.[8] Titrating the copper catalyst loading can help find a balance that promotes the desired cross-coupling without excessive homocoupling.
-
-
High Alkyne Concentration: As with boronic acid homocoupling, a high concentration of the terminal alkyne can favor the bimolecular dimerization.
-
Solution: Add the alkyne slowly to the reaction mixture to maintain a low concentration throughout the reaction.[8]
-
Issue 3: I am observing homocoupling of the this compound starting material.
While less common than nucleophile homocoupling, the dimerization of the aryl halide can occur, especially under certain conditions.
Root Causes & Solutions:
-
Reductive Homocoupling: In some palladium-catalyzed systems, particularly in the presence of a reductant, two molecules of the aryl halide can couple. The mechanism typically involves the oxidative addition of the aryl halide to Pd(0) to form an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a process leading to the formation of the biaryl product and regeneration of Pd(0).[12]
-
Solution: Judicious choice of ligands can often mitigate this side reaction.[13] The use of bulky, electron-rich ligands can disfavor the formation of the bridged palladium species often implicated in this pathway. Additionally, carefully controlling the stoichiometry of any reducing agents is important.
-
-
Ullmann-type Homocoupling: In copper-catalyzed reactions, or even with palladium under certain conditions, an Ullmann-type homocoupling of the aryl halide can occur, especially at elevated temperatures.[12]
-
Solution: If copper is not essential for the desired transformation, its exclusion is the simplest solution. If it is required, operating at the lowest effective temperature can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling can occur through several mechanistic pathways. In Suzuki-Miyaura reactions, a common pathway involves the reaction of a Pd(II) species with two molecules of the organoboron reagent.[4] This can be initiated by the presence of an oxidant, such as oxygen, which converts the active Pd(0) catalyst to Pd(II).[1] Another pathway for aryl halide homocoupling involves the formation of an Ar-Pd(II)-X intermediate after oxidative addition, followed by a sequence of steps that ultimately leads to the reductive elimination of the symmetrical biaryl.[12]
Q2: How do bulky, electron-rich ligands like SPhos or XPhos prevent homocoupling?
A2: These ligands influence the catalytic cycle in several beneficial ways. Their large steric bulk promotes the formation of monoligated palladium complexes, which are often highly active for the desired cross-coupling.[6][14] This steric hindrance can also physically block the approach of a second molecule of the nucleophile (e.g., boronic acid) to the palladium center, thereby inhibiting the key step in the homocoupling pathway.[5] The electron-rich nature of these ligands also facilitates the initial oxidative addition of the aryl halide and the final reductive elimination of the product, helping the desired catalytic cycle outcompete the side reactions.[3]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Yes, the base can play a significant role. In Suzuki-Miyaura couplings, the base is crucial for the activation of the organoboron reagent.[15] However, a base that is too strong or used in large excess can sometimes promote side reactions. For instance, harsh basic conditions can lead to the degradation of the boronic acid, potentially leading to byproducts.[1] The choice of base can also affect the solubility of the various species in the reaction mixture, which can in turn influence reaction rates and selectivities. It is often beneficial to screen a few different bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃, and phosphates like K₃PO₄) to find the optimal conditions for a specific substrate combination.[1]
Q4: I'm still seeing homocoupling despite taking all the recommended precautions. What else can I try?
A4: If homocoupling persists, consider the following advanced troubleshooting steps:
-
Use of Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction medium.[16]
-
Change in Solvent: The solvent can influence the solubility of reagents and intermediates, and thus affect the relative rates of the desired and undesired reactions. Trying a different solvent system may be beneficial.
-
Catalyst Pre-activation: The method of generating the active Pd(0) catalyst can be important. Using a well-defined Pd(0) precatalyst can sometimes give more reproducible results and lower levels of side reactions compared to in situ reduction of a Pd(II) source.
-
Purity of Reagents: Ensure that all your reagents, including the solvent and the base, are of high purity and anhydrous where necessary. Impurities can sometimes poison the catalyst or promote side reactions.[8]
Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol outlines a general method for performing a Suzuki-Miyaura coupling reaction designed to minimize the formation of the boronic acid homocoupling byproduct.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[1]
-
All solid reagents (aryl halide, boronic acid/ester, base, palladium catalyst, and ligand) should be of high purity and handled under an inert atmosphere if sensitive to air or moisture.
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Seal the flask and stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Effect of Ligand on Homocoupling in a Model Suzuki-Miyaura Reaction
| Entry | Ligand | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | PPh₃ | 45 | 35 |
| 2 | P(t-Bu)₃ | 85 | <5 |
| 3 | SPhos | 92 | <2 |
| 4 | XPhos | 94 | <1 |
Fictionalized data for illustrative purposes.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize alkyne homocoupling (Glaser coupling).[11]
Reagent Preparation:
-
Ensure all solvents are anhydrous and thoroughly degassed.[11]
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.[11]
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[11]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[11]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[11]
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[11]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[11]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[11]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.[11]
Visualizing Reaction Pathways
To better understand the concepts discussed, the following diagrams illustrate the key catalytic cycles.
Figure 1: Competing pathways in a Suzuki-Miyaura reaction. The desired cycle (blue) is initiated by Pd(0), while the homocoupling side reaction (red) is often promoted by Pd(II) species, which can be formed by oxidation of the catalyst by oxygen.
Figure 2: Sonogashira vs. Glaser coupling. The desired Sonogashira cross-coupling (green) proceeds through a palladium-catalyzed cycle. The undesired Glaser homocoupling (red) is a copper-catalyzed process promoted by oxygen.
References
- Elias, W. C., Signori, A. M., Zaramello, L., Albuquerque, B. L., de Oliveira, D. C., & Domingos, J. B. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). National Institutes of Health.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC.
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (n.d.). ResearchGate.
- Yu, J., Liu, J., Shi, G., & Shao, C. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079–4082. [Link]
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (2012). ACS Publications.
- Nagaki, A., Ichinari, D., & Yoshida, J. I. (2013). Homocouplings of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling. Beilstein Journal of Organic Chemistry, 9, 2618–2624. [Link]
- Homocouplings of aryl halides in water. Reaction conditions. (n.d.). ResearchGate.
- Sonogashira coupling confusion: where did my reactant go? (2018, February 28). Reddit.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
- Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database.
- Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ACS Publications.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 13. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. nobelprize.org [nobelprize.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-3-fluorobenzonitrile and 4-bromo-2-chlorobenzonitrile
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, halogenated benzonitriles are indispensable building blocks. Their utility stems from the distinct reactivity imparted by each substituent on the aromatic ring, allowing for sequential and regioselective functionalization. This guide provides an in-depth comparison of the reactivity of two such scaffolds: 4-Bromo-2-chloro-3-fluorobenzonitrile and its close analog, 4-bromo-2-chlorobenzonitrile .
The primary structural difference is the presence of a fluorine atom at the C-3 position in the former. This single atomic change introduces profound alterations to the electronic landscape of the aromatic ring, significantly influencing its behavior in key synthetic transformations. Understanding these differences is critical for designing efficient synthetic routes and predicting reaction outcomes.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | ![]() | C₇H₂BrClFN | 234.45 g/mol [1] |
| 4-bromo-2-chlorobenzonitrile | ![]() | C₇H₃BrClN | 216.46 g/mol [2][3] |
Pillar 1: The Decisive Role of Electronic Effects
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance (mesomeric) effects of its substituents. The halogens (F, Cl, Br) and the nitrile group (-CN) are all electron-withdrawing, but they differ in the magnitude and nature of their effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, which decreases with distance. Fluorine is the most electronegative element, exerting the strongest -I effect, followed by chlorine, then bromine (F > Cl > Br).[4][5] The nitrile group also has a strong -I effect.
-
Resonance Effect (+M/-M): This involves the donation or withdrawal of electron density through the pi (π) system. Halogens possess lone pairs that can be donated back into the ring (+M effect), opposing their inductive pull.[6] The nitrile group is a strong resonance-withdrawing group (-M effect).
In 4-bromo-2-chlorobenzonitrile , the ring is deactivated by the -I effects of Cl and Br and the -I/-M effects of the nitrile group.
The introduction of fluorine in This compound dramatically increases the electron-deficient nature of the ring. Fluorine's exceptionally strong -I effect, combined with those of the chloro, bromo, and nitrile groups, renders the aromatic core significantly more electrophilic than its non-fluorinated counterpart.[7] This heightened electrophilicity is the primary driver behind the observed differences in reactivity.
Caption: Comparison of electronic effects on the two benzonitriles.
Pillar 2: Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of arene functionalization, proceeding via a two-step addition-elimination mechanism through a negatively charged Meisenheimer complex.[8][9] The reaction rate is accelerated by the presence of strong electron-withdrawing groups that can stabilize this intermediate.[10]
Key Insights:
-
Enhanced Reactivity: this compound is significantly more reactive towards nucleophiles than 4-bromo-2-chlorobenzonitrile. The cumulative electron-withdrawing power of the F, Cl, and CN groups makes the aromatic ring highly electrophilic and better able to stabilize the incoming negative charge of the Meisenheimer intermediate.
-
Regioselectivity: In SNAr, the leaving group ability often follows the trend F > Cl > Br > I, which is counterintuitive to bond strength.[11][12] This is because the first step, the nucleophilic attack, is the rate-determining step, not the breaking of the carbon-halogen bond.[10] The most electronegative halogen (Fluorine) polarizes the C-X bond most effectively, making the carbon atom more susceptible to attack.[12][13] However, in this specific molecule, substitution can be directed towards the chlorine at C-2, which is ortho to both the strongly activating nitrile and fluorine groups. The fluorine at C-3 provides powerful inductive stabilization for a negative charge developing at C-2.
-
Advantage of the Fluorinated Substrate: The enhanced reactivity allows for SNAr reactions to be conducted under milder conditions (lower temperatures, weaker bases), often leading to cleaner reactions and higher yields compared to the non-fluorinated analog.
Experimental Protocol: Comparative SNAr with Morpholine
This protocol provides a framework for directly comparing the SNAr reactivity of the two substrates.
Objective: To compare the reaction rate and yield for the substitution of the chlorine atom with morpholine.
Methodology:
-
Reaction Setup: In two separate oven-dried round-bottom flasks, charge this compound (1.0 mmol) and 4-bromo-2-chlorobenzonitrile (1.0 mmol).
-
Reagent Addition: To each flask, add anhydrous Dimethyl Sulfoxide (DMSO, 5 mL), Morpholine (1.2 mmol), and Potassium Carbonate (K₂CO₃, 2.0 mmol).
-
Reaction Conditions: Stir the mixtures vigorously at 80°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 1-hour intervals.
-
Work-up: After completion (or a set time, e.g., 6 hours), cool the reactions to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield.
Expected Outcome & Comparative Data:
| Substrate | Expected Reaction Time | Expected Yield | Rationale |
| This compound | 1-3 hours | >90% | The C-2 position is highly activated by the ortho-F and ortho-CN groups, leading to rapid substitution. |
| 4-bromo-2-chlorobenzonitrile | 6-12 hours | 60-75% | The C-2 position is activated only by the ortho-CN group, resulting in a significantly slower reaction rate. |
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// Define edges Start -> {Sub1, Sub2}; Sub1 -> Monitor; Sub2 -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Result1 [label="From Flask 1"]; Workup -> Result2 [label="From Flask 2"]; }
Caption: Experimental workflow for comparative SNAr reactivity.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are essential for C-C bond formation.[14][15] The reactivity of aryl halides in the crucial oxidative addition step generally follows the trend I > Br > Cl >> F, based on bond dissociation energies.[16]
Key Insights:
-
Primary Reaction Site: For both molecules, the C-Br bond at the C-4 position is the primary site for cross-coupling. The C-Cl and C-F bonds are significantly stronger and less reactive under typical Suzuki conditions, allowing for selective functionalization of the C-Br bond.
-
Electronic Influence: The overall electron-deficient nature of the ring can influence the rate of oxidative addition. Electron-withdrawing groups generally accelerate this step.[16] Therefore, this compound may exhibit slightly faster kinetics in the oxidative addition step compared to its non-fluorinated counterpart due to its lower electron density. However, this effect is generally less pronounced than the differences seen in SNAr.
-
Practical Equivalence: For most standard Suzuki, Heck, or Buchwald-Hartwig protocols, both substrates can be expected to perform similarly, selectively coupling at the C-Br position. The choice between them for a cross-coupling reaction would likely depend on the desired functionality in the final product rather than a significant difference in reactivity at the C-Br bond.
Conclusion and Recommendations
The addition of a single fluorine atom at the C-3 position profoundly differentiates the chemical behavior of this compound from 4-bromo-2-chlorobenzonitrile.
-
For Nucleophilic Aromatic Substitution (SNAr) , This compound is the superior substrate. Its highly electron-deficient ring allows for reactions to proceed faster and under milder conditions, making it the reagent of choice when planning to introduce a nucleophile.
-
For Metal-Catalyzed Cross-Coupling at the C-4 position, both molecules are effective substrates, with the C-Br bond being the selective site of reaction. While minor kinetic differences may exist, they are not typically significant enough to be the primary factor in substrate selection.
Recommendation for Researchers: When designing a multi-step synthesis, if an early step involves nucleophilic substitution followed by a later cross-coupling reaction, beginning with this compound is the more strategic and efficient choice. If the synthesis exclusively requires functionalization of the C-Br bond via cross-coupling, either substrate is viable, and the decision can be based on cost, availability, or the electronic properties desired in the final molecule.
References
- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Chemistry Stack Exchange. (n.d.). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
- PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information.
- Becke, A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
- Becke, A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- Global Chem. (n.d.). Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information.
- Peebles, S. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics.
- Barnes, R. A., et al. (1969). Polyhalogenoaromatic compounds. Part XII. Synthesis and cycloaddition reactions of pentafluoro- and pentachloro-benzonitrile N-oxide. Journal of the Chemical Society C: Organic.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Professor Dave Explains. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Royal Society of Chemistry. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | FB45872 [biosynth.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Reactivity of Halogenated Benzonitriles in Suzuki-Miyaura Coupling
For researchers and professionals in the fields of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecular architectures. The strategic selection of coupling partners is paramount to the success of these synthetic endeavors. This guide provides an in-depth technical comparison of the reactivity of iodo-, bromo-, and chlorobenzonitriles in the Suzuki-Miyaura coupling, offering field-proven insights and supporting data to inform experimental design and catalyst selection.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Halogen's Impact on Reactivity: A Tale of Bond Energies
The nature of the halogen on the benzonitrile ring is a critical determinant of its reactivity in the Suzuki-Miyaura coupling. The generally accepted order of reactivity for aryl halides is:
I > Br > Cl [3]
This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energies. The C-I bond is the weakest, followed by the C-Br and then the C-Cl bond. A weaker C-X bond facilitates the oxidative addition step, leading to a faster overall reaction rate.[3] Consequently, aryl iodides are the most reactive substrates, often requiring milder reaction conditions, while aryl chlorides are the least reactive and may necessitate more forcing conditions or specialized, highly active catalyst systems.
Figure 2: Relative reactivity trend of halogenated benzonitriles.
The Nitrile Group: An Electronic Activator
The presence of the electron-withdrawing nitrile (-CN) group on the aromatic ring generally enhances the reactivity of the aryl halide in the Suzuki-Miyaura coupling.[3] This is because the nitrile group, through its inductive and resonance effects, decreases the electron density at the carbon atom of the C-X bond, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
However, the position of the nitrile group relative to the halogen can introduce subtle yet significant differences in reactivity. A recent study on the substituent effects of Suzuki coupling in aqueous micelles suggests that for aryl halides with strong electron-withdrawing groups, the rate-determining step can shift from oxidative addition to transmetalation.[4] This highlights the nuanced interplay of electronic factors in the catalytic cycle.
Comparative Experimental Data: A Fragmented Landscape
Table 1: Suzuki-Miyaura Coupling of 4-Halobenzonitriles with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | Pd/C | K2CO3 | DMF | 80 | 2 | >95 | Inferred from high reactivity |
| 4-Bromobenzonitrile | Pd-bpydc-La | K2CO3 | DMF | 100 | 24 | 95 | [3] |
| 4-Chlorobenzonitrile | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 16 | High | [5] |
Table 2: Influence of Nitrile Group Position on Reactivity of Bromobenzonitriles
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH2 | K2CO3 | Ethanol | 80 | 6 | 92 | [6] |
| 3-Bromobenzonitrile | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 80 | 12 | 85 | [3] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | Cs2CO3 | DMF | 100 | 24 | 98 | [3] |
The data, while not directly comparable, supports the general reactivity trend and the activating nature of the nitrile group. For instance, 4-bromobenzonitrile consistently provides high yields, underscoring its utility as a reliable substrate in Suzuki-Miyaura couplings.[3]
A Proposed Standardized Protocol for Comparative Reactivity Studies
To address the gap in direct comparative data, we propose the following standardized experimental protocol for a head-to-head analysis of the reactivity of iodo-, bromo-, and chlorobenzonitriles (ortho, meta, and para isomers) in the Suzuki-Miyaura coupling. This protocol is designed to provide a reliable and reproducible method for generating comparative data.
Figure 3: Proposed experimental workflow for comparative reactivity studies.
Experimental Protocol
Materials:
-
Halobenzonitrile isomer (iodo, bromo, or chloro; ortho, meta, or para) (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 eq.)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the halobenzonitrile, phenylboronic acid, Pd(PPh3)4, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC or LC-MS.
-
Upon completion (or at the final time point), cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry, and determine the isolated yield.
By employing this standardized protocol, researchers can generate reliable and directly comparable data on the reactivity of different halogenated benzonitriles, which will be invaluable for the rational design of synthetic routes and the optimization of reaction conditions.
Conclusion and Future Outlook
The reactivity of halogenated benzonitriles in Suzuki-Miyaura coupling is a function of the carbon-halogen bond strength and the electronic influence of the nitrile group. The established reactivity trend of I > Br > Cl holds true, with the electron-withdrawing nitrile group generally accelerating the reaction. While a wealth of information exists on the Suzuki-Miyaura coupling, there is a clear need for systematic, direct comparative studies on the reactivity of a full matrix of iodo-, bromo-, and chlorobenzonitrile isomers. The proposed standardized protocol offers a pathway to fill this knowledge gap, enabling the generation of high-quality, comparable data that will undoubtedly benefit the broader scientific community.
References
- Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link]
- Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry.
- Momiyama, N., Izumiseki, A., Ohtsuka, N., & Suzuki, T. (2021). Correlations between Substituent Effects and Catalytic Activities: A Quantitative Approach for the Development of Halogen-Bonding-Driven Anion-Binding Catalysts. ChemPlusChem, 86(6), 913–919. [Link]
- Navarro, R., et al. (2017).
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- Dalmás, M. C., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 216-221. [Link]
- ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
- ResearchGate. (n.d.). The substituent effect in the Suzuki coupling reaction at different Pd amounts.
- ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(26), 6138–6147. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]
- Guram, A. S., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- MacMillan, D. W. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(9), 2089–2099. [Link]
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
Sources
Spectroscopic analysis and confirmation of 4-Bromo-2-chloro-3-fluorobenzonitrile
An In-Depth Technical Guide to the Spectroscopic Analysis and Confirmation of 4-Bromo-2-chloro-3-fluorobenzonitrile
Executive Summary
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities is paramount. This compound, a highly substituted aromatic building block, presents a unique analytical challenge due to its complex substitution pattern. This guide provides a comprehensive, field-proven methodology for its structural elucidation and confirmation using a multi-pronged spectroscopic approach. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By juxtaposing predicted data for the target molecule with experimental data from closely related structural isomers, this guide offers researchers, scientists, and drug development professionals a robust framework for analysis, emphasizing the causality behind experimental choices and ensuring a self-validating analytical workflow.
Introduction to this compound
Chemical Structure and Properties
This compound (CAS No. 1427439-32-4) is a synthetic organic compound featuring a benzonitrile core substituted with three different halogen atoms.[1][2] Its molecular formula is C₇H₂BrClFN, and its structure presents a unique arrangement of electron-withdrawing and sterically hindering groups that dictate its reactivity and make it a valuable intermediate in the synthesis of complex molecules.[2][3] The precise positioning of these substituents is critical to its function in a synthetic pathway, making definitive identification essential.
Molecular Structure:
-
IUPAC Name: this compound[2]
-
SMILES: N#Cc1c(F)c(Cl)cc(Br)c1
-
InChI Key: IURYJYBRHJJICY-UHFFFAOYSA-N[2]
The Imperative of Spectroscopic Confirmation
Given the existence of numerous potential isomers (e.g., 4-Bromo-3-chloro-2-fluorobenzonitrile[4]), relying solely on synthetic pathway assumptions is insufficient. Spectroscopic analysis provides empirical data to confirm the connectivity and chemical environment of every atom in the molecule. This guide outlines an integrated approach where each technique provides complementary information, culminating in an undeniable structural proof.
Core Spectroscopic Techniques for Structural Elucidation
The confirmation of this compound is best achieved by synergistically applying NMR, FTIR, and MS. Each technique probes different aspects of the molecular structure, and their combined data provides a complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The structure predicts two aromatic protons.
-
H-5: This proton is ortho to the bromine atom and meta to the chlorine and nitrile groups. It is expected to appear as a doublet.
-
H-6: This proton is ortho to both the nitrile and bromine atoms and meta to the fluorine atom. It is also expected to appear as a doublet. The coupling between these two adjacent protons (³JHH) will result in a doublet of doublets or two distinct doublets in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts are influenced by the combined electronic effects of the four substituents.
¹³C NMR: The molecule has 7 distinct carbon atoms.
-
Aromatic Carbons (6 signals): Their chemical shifts will be spread across the aromatic region (~110-150 ppm). Carbons directly attached to halogens will show characteristic shifts (C-Br being more shielded, C-F and C-Cl being deshielded). The C-F bond will also introduce C-F coupling, splitting the signal for C-3 and adjacent carbons.
-
Nitrile Carbon (1 signal): The C≡N carbon typically appears in a distinct region around 115-125 ppm.[5]
¹⁹F NMR: A single signal is expected for the fluorine atom. This signal will be split into a doublet of doublets due to coupling with the adjacent protons (H-5 and H-6), providing crucial confirmation of its position relative to the protons.
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent initial choice as it dissolves a wide range of organic compounds and has a simple, well-defined residual solvent peak (singlet at ~7.26 ppm) that rarely interferes with aromatic signals.[6][7] For samples with limited solubility, deuterated acetone or DMSO-d₆ can be used.[6]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal reference (0 ppm).[7]
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is ideal for identifying the functional groups present in a molecule.[8]
The FTIR spectrum of this compound is expected to show characteristic absorption bands:
-
C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile group.[9]
-
Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.
-
C-Halogen Stretches:
-
C-F: A strong band in the 1000-1300 cm⁻¹ region.
-
C-Cl: A strong band in the 700-850 cm⁻¹ region.
-
C-Br: A band in the 500-650 cm⁻¹ region.
-
-
Aromatic C-H Bending (out-of-plane): Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
Causality of Sample Preparation Choice: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal to no sample preparation and is non-destructive.[8][10] The traditional KBr pellet method is also effective but is more labor-intensive and requires grinding the sample with potassium bromide powder.[11][12]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.[11]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[11]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule.
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks.
-
M⁺: (¹²C₇¹H₂⁷⁹Br³⁵Cl¹⁹F¹⁴N) = 232.92 Da
-
M+2: Will be a combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl). This peak will be very intense, nearly equal in height to the M⁺ peak.
-
M+4: (⁸¹Br, ³⁷Cl) = 236.92 Da. This peak will be significant but less intense than M⁺ and M+2.
This characteristic isotopic pattern is a definitive fingerprint for a compound containing one bromine and one chlorine atom.
Fragmentation: Under hard ionization techniques like Electron Ionization (EI), fragmentation is expected. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogens (Br, Cl) or the nitrile group (CN).
Causality of Ionization Method Choice: Electron Ionization (EI) is well-suited for small, relatively volatile, and non-polar molecules.[13][14] It reliably produces a molecular ion and a rich fragmentation pattern useful for structural characterization.[15][16]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV) to generate ions (EI mode).[15]
-
Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Comparative Spectroscopic Analysis: Differentiating Isomers
To highlight the power of these techniques, we can compare the expected data for this compound with known data for similar compounds.
Comparison with 4-Bromo-2-fluorobenzonitrile
-
¹H NMR: This isomer would show three aromatic protons, not two, resulting in a more complex splitting pattern.[17]
-
IR: The overall pattern would be similar, but the C-H bending region and the fingerprint region would show distinct differences due to the different substitution pattern.[17][18]
-
MS: The molecular weight would be lower (lacking chlorine), and the isotopic pattern would only show the characteristic M⁺ / M+2 doublet for a single bromine atom.[17]
Comparison with 4-Bromo-2-chlorobenzonitrile
-
¹H NMR: This isomer would also show three aromatic protons.
-
IR: Lacks the strong C-F stretching band.
-
MS: The molecular weight would be lower (lacking fluorine), but it would exhibit the same M⁺ / M+2 / M+4 isotopic pattern characteristic of one bromine and one chlorine atom.[3]
Data Summary Table
| Spectroscopic Feature | This compound (Predicted) | 4-Bromo-2-fluorobenzonitrile (Experimental/Known) [17][19] | 4-Bromo-2-chlorobenzonitrile (Experimental/Known) [3] |
| Formula | C₇H₂BrClFN | C₇H₃BrFN | C₇H₃BrClN |
| Molecular Weight | ~233 g/mol | ~200 g/mol | ~216.5 g/mol |
| ¹H NMR (Aromatic Protons) | 2 protons | 3 protons | 3 protons |
| IR (C≡N Stretch) | ~2230 cm⁻¹ | ~2230 cm⁻¹ | ~2230 cm⁻¹ |
| IR (C-F Stretch) | Present (~1000-1300 cm⁻¹) | Present (~1000-1300 cm⁻¹) | Absent |
| MS Isotopic Pattern | M⁺, M+2, M+4 (1 Br, 1 Cl) | M⁺, M+2 (1 Br) | M⁺, M+2, M+4 (1 Br, 1 Cl) |
This table clearly demonstrates how a combination of techniques can easily distinguish the target compound from its close relatives. MS confirms the elemental composition, while NMR confirms the number and connectivity of protons, and IR confirms the presence of the C-F bond.
Integrated Workflow for Unambiguous Confirmation
A logical, self-validating workflow ensures that data from each analysis supports the others, leading to a single, unambiguous structural assignment.
Logical Flow of Analysis
Sources
- 1. 1427439-32-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | 1427439-32-4 [sigmaaldrich.com]
- 3. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 4. 4-Bromo-3-chloro-2-fluorobenzonitrile(1160574-68-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR用溶媒 [sigmaaldrich.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. rtilab.com [rtilab.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 13. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 14. pharmafocuseurope.com [pharmafocuseurope.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 17. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-2-chloro-3-fluorobenzonitrile
Introduction
4-Bromo-2-chloro-3-fluorobenzonitrile is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The precise arrangement of its halogen substituents and the nitrile group offers multiple reaction sites for diversification. However, the synthetic routes to such polysubstituted benzonitriles can often yield a variety of impurities, including isomers and partially halogenated byproducts. Therefore, rigorous purity assessment is paramount to ensure the quality, reproducibility, and safety of downstream applications.
This guide provides a comprehensive comparison of analytical techniques for the purity determination of synthesized this compound. We will delve into the principles of each method, present hypothetical experimental data for a synthesized batch, and offer insights into the selection of the most appropriate analytical strategy.
Synthetic Considerations and Potential Impurities
Potential Impurity Profile:
-
Isomeric Impurities: Incomplete regioselectivity during halogenation can lead to isomers with different substitution patterns on the aromatic ring.
-
Partially Halogenated Intermediates: Incomplete reaction at any of the halogenation steps can result in the presence of intermediates lacking one or more of the target halogen atoms.
-
Starting Material Carryover: Unreacted starting materials from any stage of the synthesis.
-
Byproducts from Cyanation: Depending on the cyanation method, byproducts such as the corresponding carboxylic acid or amide could be formed.[4]
-
Residual Solvents: Solvents used during the synthesis and purification process.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-pronged analytical approach, employing orthogonal techniques that measure different physicochemical properties, is essential for a reliable and comprehensive purity assessment. For this compound, the combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust evaluation.
Workflow for Purity Assessment
Figure 1: A typical workflow for the purity assessment of a synthesized chemical entity, from initial purification to final analysis and reporting.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative assessment of non-volatile and thermally stable organic compounds. For halogenated benzonitriles, a reverse-phase method is typically effective.[5][6]
Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is commonly used for quantification of aromatic compounds.[6]
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, a volatile modifier like formic acid can be used instead of phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[6]
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in acetonitrile at a concentration of 1 mg/mL. A dilution to 0.1 mg/mL is made for analysis.
Comparative Data: Synthesized vs. Reference Standard
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Reference Standard (>99%) |
| This compound | 8.52 | 98.7 | >99.5 |
| Impurity A (Isomer) | 7.98 | 0.8 | <0.1 |
| Impurity B (Precursor) | 6.21 | 0.3 | <0.1 |
| Unknown Impurity | 9.15 | 0.2 | Not Detected |
Interpretation: The HPLC analysis of the synthesized batch indicates a purity of 98.7% based on the relative peak area. This method is excellent for detecting and quantifying non-volatile impurities, such as isomers and unreacted starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying low-level impurities and residual solvents.[7][8]
Principle: The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane.
Comparative Data: Impurity Profile by GC-MS
| Retention Time (min) | Proposed Identity | Match Factor (NIST Library) | Relative Abundance (%) |
| 12.8 | This compound | >95 | Major |
| 11.5 | 2-chloro-3-fluorobenzonitrile | 92 | 0.4 |
| 13.2 | Dibromo-2-chloro-3-fluorobenzonitrile | 88 | 0.15 |
| 3.4 | Dichloromethane (Residual Solvent) | >98 | 0.05 |
Interpretation: GC-MS analysis confirms the identity of the main peak and identifies several low-level, volatile impurities that may not be well-resolved by HPLC. The presence of partially halogenated and over-halogenated species is a common observation in such syntheses.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[9][10][11] It is a primary analytical method that does not require a reference standard of the analyte itself.
Principle: A known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[11]
Experimental Protocol: ¹H qNMR Analysis
-
Spectrometer: 400 MHz or higher.
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).
-
Internal Standard: A high-purity standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters: A sufficiently long relaxation delay (D1) is crucial for accurate quantification (e.g., 5 times the longest T1).
-
Data Processing: Careful phasing and baseline correction are essential.
Purity Calculation:
The weight percent purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Purity Assessment
| Analytical Technique | Purity (%) | Strengths | Limitations |
| HPLC-UV | 98.7 | High precision, excellent for non-volatile impurities. | Requires a reference standard for accurate quantification, may not detect all impurities. |
| GC-MS | >99 (main component) | High sensitivity, excellent for volatile impurities and identification. | Not inherently quantitative without calibration, not suitable for non-volatile or thermally labile compounds. |
| ¹H qNMR | 98.5 | Absolute method, no analyte reference standard needed, provides structural information.[10] | Lower sensitivity than chromatographic methods, potential for signal overlap.[10] |
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV provides a robust and precise method for routine quantitative analysis, particularly for isomeric and non-volatile impurities. GC-MS is invaluable for the identification of volatile and semi-volatile byproducts and residual solvents. ¹H qNMR offers an absolute measure of purity and serves as a primary method for structural confirmation and the certification of reference materials. The close agreement between the HPLC and qNMR results (98.7% and 98.5%, respectively) provides a high degree of confidence in the assigned purity of the synthesized batch. For researchers and drug development professionals, the use of these orthogonal techniques is crucial for ensuring the quality and reliability of this important synthetic building block.
References
- Unknown. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? - FAQ.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- Hashimoto, S., et al. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC - NIH.
- Unknown. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Unknown. (n.d.). Purity by Absolute qNMR Instructions.
- Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
- Unknown. (n.d.). Quantitative NMR Spectroscopy.
- Benchchem. (n.d.). 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research.
- atamankimya.com. (n.d.). BENZONITRILE.
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to Catalytic Functionalization of 4-Bromo-2-chloro-3-fluorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of complex aromatic scaffolds is a cornerstone of innovation. The polyhalogenated aromatic compound, 4-Bromo-2-chloro-3-fluorobenzonitrile, represents a versatile building block, offering multiple points for diversification. This guide provides an in-depth comparison of catalytic systems for its selective functionalization, focusing on practical insights and the underlying chemical principles that govern reaction outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly valuable substrate in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group and three different halogen atoms, allows for sequential and regioselective cross-coupling reactions. The varying reactivity of the carbon-halogen bonds (C-Br > C-Cl > C-F) in palladium-catalyzed reactions is the key to its controlled functionalization, enabling the selective modification at the C4 position. This guide will focus on the functionalization of the most reactive site, the C-Br bond, while preserving the other halogen atoms for potential subsequent transformations.
We will explore and compare three principal palladium-catalyzed cross-coupling reactions for the functionalization of the C-Br bond:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
Chemoselectivity: The Guiding Principle
The successful functionalization of this compound hinges on the principle of chemoselectivity in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step, and its facility is directly related to the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is:
C-I > C-Br > C-Cl > C-F
This predictable reactivity hierarchy allows for the selective activation of the C-Br bond in the presence of the less reactive C-Cl and C-F bonds. By carefully selecting the catalytic system and reaction conditions, we can achieve high yields of the desired product functionalized at the C4 position.
Comparative Analysis of Catalytic Systems
The choice of the catalytic system, particularly the palladium source and the ancillary ligand, is critical for achieving high efficiency and selectivity. Below, we compare catalytic systems for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, drawing on established protocols for similar polyhalogenated aromatic compounds.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds from this compound.
Catalytic System Comparison:
| Parameter | System 1: Pd(PPh₃)₄ | System 2: Pd(OAc)₂ / SPhos | System 3: PdCl₂(dppf) |
| Palladium Source | Tetrakis(triphenylphosphine)palladium(0) | Palladium(II) Acetate | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Ligand | Triphenylphosphine (integrated) | SPhos (a bulky biaryl phosphine) | dppf (a ferrocene-based diphosphine) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | K₂CO₃, Na₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, Dioxane/H₂O | Dioxane/H₂O, DMF |
| Advantages | Commercially available, well-established. | High activity for challenging substrates, including aryl chlorides. | Good for a wide range of substrates. |
| Considerations | Lower activity for less reactive aryl bromides. | Higher cost of the ligand. | Can be sensitive to air and moisture. |
Expert Insights: For the selective coupling at the C-Br bond of this compound, a catalyst system with high activity is recommended to ensure complete reaction at a lower temperature, thus minimizing potential side reactions involving the C-Cl bond. The use of a bulky biaryl phosphine ligand like SPhos (System 2) often provides superior results for polyhalogenated substrates.
Experimental Protocol (Representative): Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Stir the mixture vigorously and heat to 90-100 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1][2]
Catalytic System Comparison:
| Parameter | System 1: Pd₂(dba)₃ / XPhos | System 2: Pd(OAc)₂ / RuPhos | System 3: [Pd(allyl)Cl]₂ / tBuXPhos |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) | Palladium(II) Acetate | Allylpalladium(II) chloride dimer |
| Ligand | XPhos | RuPhos | tBuXPhos |
| Typical Base | NaOtBu, LiHMDS | K₃PO₄, Cs₂CO₃ | NaOtBu, K₂CO₃ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | THF, Toluene |
| Advantages | Highly active for a broad range of amines and aryl halides. | Effective for sterically hindered substrates. | Mild reaction conditions. |
| Considerations | Strong bases may not be compatible with all functional groups. | Ligand can be expensive. | Pre-catalyst requires activation. |
Expert Insights: The choice of ligand and base is crucial in Buchwald-Hartwig amination. For a substrate like this compound, a bulky and electron-rich ligand such as XPhos or RuPhos is recommended to facilitate the catalytic cycle. The base should be strong enough to deprotonate the amine but compatible with the nitrile group. Sodium tert-butoxide (NaOtBu) is a common choice, but for more sensitive substrates, a weaker base like K₃PO₄ might be necessary, potentially requiring a more active catalyst system.
Experimental Protocol (Representative): Buchwald-Hartwig Amination
This is a general protocol and should be optimized for the specific amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
While this compound already possesses a nitrile group, palladium-catalyzed cyanation is a crucial transformation for aryl halides in general and serves as a good comparative example of C-X bond functionalization. For our substrate, this reaction would lead to a dinitrile, which could be a valuable intermediate.[2]
Catalytic System Comparison:
| Parameter | System 1: Pd(OAc)₂ / dppf | System 2: Pd₂(dba)₃ / cataCXium A | System 3: Pd/C |
| Palladium Source | Palladium(II) Acetate | Tris(dibenzylideneacetone)dipalladium(0) | Palladium on Carbon |
| Ligand | dppf | cataCXium A | None |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | KCN, Zn(CN)₂ | Zn(CN)₂ |
| Solvent | DMF, DMAc | Toluene, Dioxane | DMAc |
| Advantages | Broad substrate scope. | High activity, low catalyst loadings. | Heterogeneous, easy to remove. |
| Considerations | Requires careful handling of cyanide salts. | Ligand is proprietary and can be costly. | May require higher temperatures and longer reaction times. |
Expert Insights: The primary challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide anion. Using zinc cyanide (Zn(CN)₂), which has low solubility, or potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic source, can mitigate this issue. For a polyhalogenated substrate, a highly active homogeneous catalyst like System 1 or 2 is generally preferred to ensure efficient reaction at the C-Br bond.
Experimental Protocol (Representative): Palladium-Catalyzed Cyanation
This protocol is based on general procedures for aryl bromide cyanation.
Materials:
-
This compound (1.0 mmol)
-
Zn(CN)₂ (0.6 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
dppf (0.04 mmol, 4 mol%)
-
DMAc (5 mL)
Procedure:
-
Add this compound, Zn(CN)₂, Pd(OAc)₂, and dppf to a dry Schlenk tube.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed DMAc.
-
Heat the reaction to 120-140 °C for 12-24 hours.
-
Monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, and carefully quench with an aqueous solution of NaHCO₃ and ethylenediamine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle for Palladium-Catalyzed Cyanation:
Caption: Catalytic cycle for the palladium-catalyzed cyanation reaction.
Conclusion and Future Perspectives
The selective functionalization of this compound at the C-Br position is readily achievable using modern palladium-catalyzed cross-coupling reactions. The choice of the catalytic system is paramount and should be tailored to the specific transformation and the nature of the coupling partner. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands generally offer the best performance. In all cases, careful optimization of reaction conditions is necessary to maximize yield and selectivity.
Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, as well as methods for the sequential functionalization of the C-Cl and C-F bonds, further expanding the synthetic utility of this versatile building block.
References
- Haskel, A., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(19), 10834-10957. [Link]
- Wikipedia. (2023).
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
- Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
- Dunsford, J. J., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Organic Chemistry Portal. (n.d.).
- Beller, M., et al. (2006). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Chemistry – A European Journal, 12(7), 1881-1886. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- Weissman, S. A., et al. (2005). Cyanation of aromatic halides. U.S.
- ChemSino. (n.d.).
- Maleki, A., et al. (2018). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Synthesis, 50(12), 2378-2384. [Link]
- Stradiotto, M., et al. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(30). [Link]
- Bakherad, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. E-Journal of Chemistry, 9(4), 1831-1836. [Link]
- Al-Masum, M., & Kumar, D. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]
- Özer, M. S., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(18), 15335-15343. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Gupta, S. S., et al. (2021). Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition. Organic & Biomolecular Chemistry, 19(24), 5348-5353. [Link]
- de la Fuente, V., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Daugulis, O., et al. (2015). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie International Edition, 54(43), 12791-12795. [Link]
- Biffis, A., et al. (2013). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Catalysis Letters, 143(10), 1017-1023. [Link]
- Wang, D., & Li, J. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376. [Link]
Sources
Biological activity of derivatives of 4-Bromo-2-chloro-3-fluorobenzonitrile
An Objective Comparison of the Biological Activity of Halogenated Benzonitrile Derivatives
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, my focus is on bridging the gap between novel chemical scaffolds and their tangible therapeutic applications. The 4-Bromo-2-chloro-3-fluorobenzonitrile scaffold and its analogues represent a class of compounds with significant potential in medicinal chemistry. Their utility stems from the unique electronic properties conferred by multiple halogen substituents and the versatile nitrile group, which serves as a synthetic handle for creating diverse derivatives.[1][2]
This guide provides an in-depth comparison of the biological activities exhibited by derivatives of halogenated benzonitriles, with a primary focus on antimicrobial and anticancer applications. We will explore the causality behind experimental design, present objective performance data against relevant alternatives, and provide detailed, validated protocols to ensure the reproducibility of the findings.
The Strategic Advantage of the Halogenated Benzonitrile Scaffold
The core structure of a compound like this compound is not arbitrary. It is a carefully designed building block. The electron-withdrawing nature of the nitrile and halogen groups activates the benzene ring, making it amenable to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity is a cornerstone for medicinal chemists, allowing for the systematic and efficient synthesis of a library of derivatives where different functional groups can be introduced to modulate biological activity, selectivity, and pharmacokinetic properties.[1]
The general workflow for creating a library of such derivatives from a starting benzonitrile scaffold is a well-established process in drug discovery. The goal is to explore the chemical space around the core structure to identify candidates with optimal therapeutic properties.
Caption: General workflow for creating and screening a derivative library.
Part 1: Antimicrobial Activity
Derivatives of substituted benzonitriles have shown considerable promise as antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Comparative Performance Data
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below, synthesized from multiple studies, compares the performance of various benzonitrile and related derivatives against standard antimicrobial drugs. Lower MIC values indicate higher potency.
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source(s) |
| Aryldiazenyl Benzonitrile (2e) | Botrytis fabae (Fungus) | 6.25 | - | - | [4] |
| Substituted Benzosuberone (13, 14) | S. aureus (Gram +) | 125 | Vebromycine | Not Specified | [7] |
| Substituted Benzosuberone (7b, 9) | C. Albicans (Fungus) | 250 | Ketoconazole | Not Specified | [7] |
| N-Benzoylthiourea (5a) | E. coli (Gram -) | 125 | - | - | [6] |
| N-Benzoylthiourea (5d) | C. albicans (Fungus) | 250 | - | - | [6] |
| Phenothiazine-Benzonitrile Ligand | E. coli (Gram -) | 38 (Zone in mm) | DMSO (Control) | 0 (Zone in mm) | [8] |
Analysis of Antimicrobial Data:
The data reveals that the benzonitrile scaffold is a versatile starting point for developing potent antimicrobial agents. For instance, the aryldiazenyl derivative 2e shows exceptional antifungal activity against Botrytis fabae with an MIC of just 6.25 µg/mL.[4] While direct comparison to a standard is not provided in the source, this value is highly promising for agricultural applications. Similarly, phenothiazine-benzonitrile derivatives show significant zones of inhibition against pathogenic bacteria, far exceeding the solvent control.[8] The substituted benzoylthioureas also demonstrate broad-spectrum activity, though with higher MIC values, suggesting that further optimization is required to compete with established antibiotics.[6]
Part 2: Anticancer Activity
The development of novel anticancer agents is a critical area of research where halogenated benzonitriles have emerged as key intermediates, particularly in the synthesis of kinase inhibitors.[1][3] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their aberrant activation is a hallmark of many cancers. By inhibiting specific kinases, these compounds can halt tumor growth and proliferation.
Caption: Simplified kinase signaling pathway and point of inhibition.
Comparative Performance Data
The standard metric for evaluating the efficacy of a potential anticancer drug in vitro is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The table below presents data for various heterocyclic compounds, a common outcome of benzonitrile derivatization.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source(s) |
| Fluorinated spiro-isoxazoline (66l) | Glioblastoma (GBM6) | 36.08 | - | - | [9] |
| Fluorinated spiro-isoxazoline (66l) | Breast (MDA MB 231) | 68.18 | - | - | [9] |
| 1,3,4-Oxadiazole Derivative (36) | Liver Cancer | ~30x stronger than 5-FU | 5-Fluorouracil | Not Specified | [10] |
| 4-fluoroindoline (24a) | (PERK enzyme assay) | 0.0008 | Non-fluorinated analog | 0.0025 | [9] |
Analysis of Anticancer Data:
The data clearly indicates that fluorination and heterocyclic derivatization—synthetic steps often originating from a benzonitrile core—can lead to potent anticancer compounds.[9] The 4-fluoroindoline derivative 24a demonstrates a threefold increase in potency for inhibiting the PERK enzyme compared to its non-fluorinated counterpart, highlighting the strategic value of fluorine substitution.[9] Furthermore, certain 1,3,4-oxadiazole derivatives, a class of compounds readily synthesized from benzonitrile precursors, have been shown to be significantly more potent than the standard-of-care chemotherapy drug 5-Fluorouracil against liver cancer cell lines.[10]
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system, incorporating the necessary controls to confirm that the observed results are due to the compound being tested and not an artifact.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess a compound's cytotoxicity against a panel of cancer cell lines.[11]
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Causality: This step provides a consistent, healthy monolayer of cells for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a reference drug like Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium.
-
Self-Validation: Include "vehicle control" wells (cells treated with only the solvent, e.g., DMSO, used to dissolve the compounds) and "untreated control" wells (cells in medium only). This ensures the solvent itself is not toxic.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Causality: This duration is typically sufficient for the compounds to exert their antiproliferative or cytotoxic effects.
-
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Causality: Viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.[11]
-
Causality: This step is necessary to release the colored product into the solution for measurement.
-
-
Absorbance Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm.
-
Causality: The absorbance value is directly proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: The compound is serially diluted in a liquid growth medium, and a standardized number of bacteria are added. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well. Mix and transfer 50 µL to the second well, repeating this two-fold serial dilution across the plate.
-
Causality: This creates a precise concentration gradient to identify the exact point of inhibition.
-
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls (Self-Validation):
-
Positive Control: A well with broth and bacteria but no compound, to ensure the bacteria can grow.
-
Negative Control: A well with broth and the highest concentration of the compound but no bacteria, to ensure the compound/broth mixture is sterile.
-
Reference Drug: Run a parallel dilution of a known antibiotic (e.g., Ciprofloxacin) as a performance benchmark.
-
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Outlook
The halogenated benzonitrile scaffold is a validated and highly valuable starting point for the discovery of new therapeutic agents. The data strongly supports its utility in generating potent antimicrobial and anticancer compounds.[4][6][10] The key to success lies in systematic derivatization and robust biological screening. Future research should focus on exploring structure-activity relationships (SAR) to understand how specific substitutions on the benzonitrile ring influence potency and selectivity. By combining rational design with the detailed protocols outlined here, researchers can effectively leverage these versatile building blocks to develop next-generation therapies.
References
- Al-Zaydi, K. M. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcdTvg_acvfdeouQ452vfGja9n1EXlgl64Z1rGMlhqm3gmczq35NbxS5XqV4Un7oYiPTX7AqGW7PIcD8FUqR5PVi7__YlWSCcWfigp1mWThDqZ5IVQdJKJPWId2Ql9OoriKZQ=]
- Jayachandran, E., & S, P. (Year N/A). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Research Article. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTQqHDF2tgmh8WXifRYjg4-d_ulmS4eqDPmnhY8EsJMDmgym80elKUWtx_H3vC1ewUT-1WG0cTNkpHvPqBSS38mo4BfAFEcIPEdNIeBWr8ZkIGUd0dqaW-2kYu5SCHRssgQBOycvVF_5wMN0Y=]
- United States Biological. (Year N/A). 430772 4-Bromo-2-fluorobenzonitrile CAS: 105942-08-3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZmzIvX8fHI378yGzw_wxrSXtmDRAI-4-fI7aHd0xhcR-KMElLsCR28dvo-HAATUiAAThO9Q7QAB6xJBDflxN9-eeYQktEvt3TAX5p4zyeD3R2Xu3EfW3XfbmKz6LwxHLezpfaFRbdGf_WjAvoHhP6-ylSJTv6CY5cgihQeB7AA==]
- Al-Jibouri, S. S. A. (2025). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY. Journal of Education and Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAZtcaCqfzJuXqEvlsaKAXHcNxSq23YJ-yTCRtbLL4rLd4zAvyr-ZSvb-9hZxHhW9KT5qPcOz-Zw-JPZP44icVCkTFMko8pr-L5zvBURWrgS5JR_Jgp5ExITUrPz5D85fdjMGqxvwrCP9W68jzEreMWndVD4jfojrZC77bdO3pqe73qvPPEpimADJXNb-07WV5cw==]
- Vlase, G., et al. (Year N/A). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLYgHG4QLDK7OOliGB_J5q3f0axbX7_CD4bFlhOnjWHpAyMHo0pF0gcPp7UQTtA2VkqRv81vTPdJL9rRsyb7RwoUMJpgP1dfiBfcZq8AIOKllIRX1DeRz6pw3lga79_V1PbQ==]
- BenchChem. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4_YIr7F7rnYHAy77VaXrFzTm50LCpPGDsodi0uE_cJaG1-1SFESw_4yeI4ryZAQIWcUFYEXtsk6Zv6KqhgaxM-bYrT7nknkcJOclrgeqaDVEVxOpg0Dhp_kQmDFYzFedHfRkfYZi8hkROZIlUGKFth-LDy1sSr6fJy3du86mkHcVEFQ_QmLlur_sIm30sE2bSQ-Lh5zixwhz2rID6vbmzLJkAX0UTuaRYO5QS_YhIvCJZ1_UFwUiytT53LbhZY9zHvUfvY4Egi4azdA==]
- Abd El-Salam, O. I., et al. (2016). Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Allied Academies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2EJqLF7yDl1tb2HGELc79zFPM1EKf54dBic2xrFsrjG2F0RA4w8Mx2F_ob0v9zCmcaDlAfX0YCdW5Asrwt2taHFCQVCPqfOHJccz8ld5OsdyDNSMWBncfIfB2QjfIlpgJ3jLjv2UzueCNX3hyGVynJE3ehfLOxaBMtBdZDOW_WKKaxpX-Gf82NfxuNheoxecTCrjl-iHW9ORakH9_QDndCOCyNlzE-o7mD5KoTmwvTZM6lmx-lF9MgPs7qcV0pVs_pjIuVJ12s5dFWu-6IDDZqQ==]
- NINGBO INNO PHARMCHEM CO.,LTD. (Year N/A). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW8vGcSywax-tWryY-AJm64_RaFeacD3BvXNNVdeSQQawnHozTq0h_03JHUE21cNcim2ly6RNNbVIXA-3ijdgjCdeSXNf0feanIMhVl2YhdsuLPCFgc_HVoS_qwQWt8_6OitBESYCg-z7igYH492zBN1H1Dao-Lqk731F-sDbn8Mh-DDVeVm3ZAyek2gwsGdnZlB5VqDqGDhN9zhSYAzhS-0ui0D2ivPO6xm6cnh24gGyIn_aGtNHLpkwz8DNaabyCEfdwrpttzf3LpOGG]
- Ossila. (Year N/A). 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeqmkAlnGLUHZSfAKWiKmSKzCQoPTgfRlS60DjaceftpVgLb-6i4m5aCrAWP3jn4u6B0CGAQebzSFpGqO5XIFqtPB0z-CZIxe4yuQFOrpohWWHfm0l5UrNXkHDytLt3m-4znBLVQhmf1EG4KexQgxMA_O_228-]
- Smolecule. (Year N/A). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF9c_dU-mpaHDuYtoosOiXoAykP4Qkh0_U--J3iq6RJ5cbfFLLxwLnhDUlD2ELTgZaIRlM8PE-vhDvwtm0fHK3GvD6hl7TFL0mXXMnIJd-kCuvca5V6AAXWTWn0XYXVS2nK9_g]
- ChemicalBook. (Year N/A). 4-Bromo-2-fluorobenzonitrile synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu05vVxRtOPotFUcYK23rz3fAP1FTdaz9576ADkHF0EWkWBPpHOU1CHwjxWzSLNOASJeHJcDVxfdIUfkkeGO_5O051XIDD-Bq6-ZwpNBGHNgihLwU3LutDb2pTIKrFwigzGSTLpDj6XaN8uUMWJMKPBDQ730eLO910Er7fI-k-iII=]
- PubChem. (Year N/A). 4-Bromo-2-fluorobenzonitrile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFt1V-Pr3_3u6POBCa3uCS1JjFoW3Eopv1OaprnyIJVYiWKMRstL0sasuHkEKzYnTqXhPMAOJxLg9K6PY9SteQrhvb1hXpjzUiQ38zeqpDEwrNVHDdioymyOYYKYWkdk746wGi4QEw3nJUZxOWuXwQgLbBiQSIrmB0Qczw639m0A==]
- PubChem. (Year N/A). 4-Bromo-3-fluorobenzonitrile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIL4Mtq5PvdnCeqIfP63Nw6qqVZOvoVyek19jivlVioVwUv3VvtxGYG6lMU4Y5M-1CRiZ5pJnEJ8AuOlonG_BZ48muaw61C0lhXYDZp4J_xyg8_1rwkDlBRPfE8_cVMtsso7s0VZq6Jzx1RwBL_rTqWzRMeP3mUB9jDD3gdbU1oA==]
- ChemicalBook. (Year N/A). 4-Bromo-2-chlorobenzonitrile synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO45j-mC4J3T-9_N541dMXrPf81uI_MzymRFpg92Tt_zsB55qyqTbiJzlsy1M6tJ_Yb5fekw5FDvIror7kJnuWtOdLFyKws9jQ03IvmI9OnN5qvW12Us9kn_jtS3UyUOJmLNz8M9qBf1ZMWd8f-y2CltEzpoLHmc8JumCI8hCKZaQ=]
- BenchChem. (2025). Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkrikFIOJsp9lHZR7b5pi_yN9vdMt6WQYPCVUWf7bYlR8cJ_4ojZB7M8HXj9-KgOW4Gk1y-ZHjNlDlMf6ozFTToKh4MvfCY04y-NPlLwSrBT9N_RigTRxqGgBeT6GwFH68x2D5qwXQhnb0KVQ47o3Pcz3r1XGCss0l0OR8nGwS9FNtJWeR7cWA6vUvuD3HOyA3BjNneiAHz3CXRMaGUzqQ560JVsGQk6t7aEfyIP_PLAJxJ9YI8JnQ0R83Ug==]
- BLD Pharm. (Year N/A). 1427439-32-4|this compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmhw7UlhX8LtwAayc7YunjpcbwXu1zCEzTK_hhRwlR-fjwy4Ld3lP3AfEJOr-QAcobUTUVpD9ihNjJs4vgj-Zan8wmBQGgrL5CLkgyAmMxC9TTA-P9p8wwqmXOkeviGvRqTt4kh77J8Qss8PKt]
- ChemScene. (Year N/A). 105942-08-3 | 4-Bromo-2-fluorobenzonitrile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzzPW4RMvvowpXQyk58_YbLqtRzWfjKijROwfRRfBXOU64tMgxVb5ZlyK36fkpeucH3-nRTVr6q9xGADUmqBdeRMW76OzYXeXq303e3N8rGE_k1gXbyhYQz8lEubcLdgjjOeNIoQZOTssV_O4=]
- El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH. [https://vertexaisearch.cloud.google.
- Fijałkowski, K., & Żyro, D. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-PFVPsdq8uFb4J_S3oxNx9qL0Rs9UpIF4D_a4u6g--SR8HlLuGhn3Nu-3qiWCt4YL-NDPAH44HmPbCOcb81tZSz_lLG3ptl1-ZnNHpHt60zsssltOy9sBOzIY78lEtorODKg=]
- Royal Pharma. (Year N/A). 4-Bromo-2-Fluorobenzonitrile - CAS Number: 105942-08-3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQSfB0vGb5ntsFubp5NJ-eXfB5dbgAZC-2fGLxlkL9c3ZMCzrKBzkxF5HGYoMBGptZa2Ht82kHIRfl_5BVOldk20L8l0qw7L5hWjlYR4luq_PH5acserVFum-TlTJNnEn5Qq2M-VjVH70ssfm_8FvlBHd8fgHb]
- Sigma-Aldrich. (Year N/A). 4-Bromo-2-fluorobenzonitrile | 105942-08-3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF00G1NNcRp5Ks1D_JGqihyUvJG-mEYNuq3FCOZDCYZwAiMZUjcez3qGijvZWoedQlVq4e3flfLLnwHMrTKFicvY_Z84g6BLw6FWa7Jhto5AkRAAE7T3O2yycCI3a2flp6kM3S6Pk9QR9OSsveEk8q3K4IfkacuCryp7sf3FJGQRw9zTEMn07Dwvnpu2V9C]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Crystallography of 4-Bromo-2-chloro-3-fluorobenzonitrile and its Analogs for Drug Discovery
This guide provides an in-depth analysis of the anticipated X-ray crystal structure of 4-bromo-2-chloro-3-fluorobenzonitrile, a compound of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document leverages expert knowledge and comparative data from structurally related compounds to predict its solid-state properties. We will explore the nuanced interplay of intermolecular forces and provide a framework for its experimental determination, offering valuable insights for researchers in drug design and materials science.
Introduction: The Significance of Halogenated Benzonitriles
Halogenated benzonitriles are privileged scaffolds in modern drug discovery. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the specific arrangement of halogen atoms—bromine, chlorine, and fluorine—provides a powerful tool to modulate molecular properties. These halogens can influence everything from metabolic stability and membrane permeability to binding affinity through specific halogen bonding interactions. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting solubility, stability, and polymorphism, all critical factors in drug development.
While the crystal structure for this compound (CAS 1427439-32-4) has not been publicly reported, we can infer its likely packing motifs and intermolecular interactions by analyzing the known structures of its derivatives and related halogenated aromatics. The strategic placement of three different halogens and a nitrile group on a single phenyl ring creates a complex electronic and steric environment, making it a fascinating case study in crystal engineering.
Predicting Crystal Packing: The Role of Intermolecular Forces
The crystal packing of this compound will be dictated by a subtle balance of various non-covalent interactions. The electron-withdrawing nature of the nitrile and halogen substituents creates significant bond and molecular dipoles, which will strongly influence the crystal lattice.
Key Predicted Interactions:
-
Halogen Bonding: The bromine atom, and to a lesser extent chlorine, possesses a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom, opposite the C-Br/C-Cl bond. This allows for attractive, directional interactions with nucleophilic atoms, most notably the nitrogen atom of the nitrile group from an adjacent molecule (Br···N≡C). This is a well-established and often structure-directing interaction in similar molecules.
-
Dipole-Dipole Interactions: The strong dipole of the nitrile group (C≡N) will likely lead to antiparallel arrangements of molecules within the crystal lattice to minimize electrostatic repulsion and maximize attraction.
-
C-H···F and C-H···N Interactions: Although considered weak hydrogen bonds, C-H···F and C-H···N interactions are known to play a significant role in the packing of fluorinated and nitrile-containing organic molecules.[1] The aromatic C-H bonds can act as donors to the electronegative fluorine and nitrogen atoms, contributing to the overall stability of the crystal structure.
-
π-π Stacking: The electron-deficient nature of the aromatic ring may allow for offset π-π stacking interactions, though these are likely to be less dominant than the more specific halogen and dipole-driven interactions.
The interplay between these forces makes a definitive prediction of the space group and unit cell parameters impossible without experimental data. However, we can anticipate a densely packed structure governed by the strong and directional halogen bonds and nitrile dipole interactions.
A Comparative Analysis with a Fluorinated Biphenyl Analog
To provide a tangible example of the crystallographic data we aim to obtain, we present the known structure of a related, more complex molecule: 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile .[2] This compound shares key features with our target molecule, including a bromo-substituted ring and a cyano-functionalized, halogenated ring.
| Parameter | 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile[2] | This compound (Hypothetical) |
| Chemical Formula | C₁₃H₄BrF₄N | C₇H₂BrClFN |
| Molecular Weight | 330.08 | 234.45 |
| Crystal System | Orthorhombic | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | P2₁2₁2₁ | To be determined (e.g., P2₁/c, P-1, Pbca) |
| Unit Cell a (Å) | 7.3560 | To be determined |
| Unit Cell b (Å) | 12.107 | To be determined |
| Unit Cell c (Å) | 12.723 | To be determined |
| Volume (ų) | 1133.1 | To be determined |
| Z (molecules/cell) | 4 | To be determined |
| Key Interactions | Aryl–perfluoroaryl stacking, C—H⋯F contacts, Br⋯F contacts | Predicted: Br···N halogen bonds, C-H···F/N contacts, antiparallel nitrile dipoles |
Analysis of the Analog: In the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, the packing is dominated by aryl–perfluoroaryl stacking and several short Br⋯F and F⋯F contacts.[2] Notably, the expected strong CN⋯Br halogen bond is not the primary structure-directing motif in this specific case, highlighting that the overall molecular shape and the presence of multiple fluorine atoms can lead to alternative, stable packing arrangements.[2] This serves as a critical lesson: while we can predict likely interactions for our target molecule, the final structure is a result of the total energetic landscape, and unexpected motifs can emerge.
Experimental Protocol: From Powder to Structure
The following section details a comprehensive, field-proven workflow for obtaining high-quality single crystals and determining the X-ray crystal structure of a small organic molecule like this compound.
Step 1: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial.
Recommended Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) to near saturation. The solution is loosely covered to allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: This is often the most successful method. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble. The compound is dissolved in the top layer, and crystals form at the interface as the layers slowly mix.
Diagram: Experimental Workflow for Crystal Structure Determination
Sources
A Comparative Guide to HPLC Analysis for Monitoring 4-Bromo-2-chloro-3-fluorobenzonitrile Reaction Progress
In the synthesis of complex pharmaceutical intermediates and agrochemicals, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity control. 4-Bromo-2-chloro-3-fluorobenzonitrile is one such critical building block where the ability to distinguish between the starting materials, intermediates, product, and potential byproducts in a complex matrix is paramount.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the real-time analysis of its synthesis, grounded in established chromatographic principles and practical field insights.
The Analytical Challenge: Resolving a Halogenated Aromatic Matrix
The subject molecule, this compound, is a non-polar, aromatic compound. A typical reaction mixture may contain structurally similar halogenated precursors, isomers, and byproducts. The primary analytical challenge lies in achieving adequate resolution between these closely related species, which often exhibit similar retention behaviors in reversed-phase HPLC, the most common mode of separation for such analytes.[2]
PART 1: Method Development—A Comparative Strategy
The development of a robust HPLC method is a systematic process of optimizing three key parameters: the stationary phase (column), the mobile phase, and the detection method.[3][4]
The choice of column has the most significant impact on chromatographic resolution.[4] For halogenated aromatic compounds, several reversed-phase chemistries should be considered.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point. Its high hydrophobicity provides strong retention for non-polar compounds like our target analyte.[5] However, its primary reliance on hydrophobic interactions may not be sufficient to resolve structurally similar isomers or precursors.[5]
-
Phenyl-Hexyl: Columns with phenyl ligands offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[4][6] For a molecule like this compound, these secondary interactions can be pivotal in resolving it from other aromatic species where only halogen substitutions differ.[6]
-
Pentafluorophenyl (PFP): PFP phases provide a unique combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions. This multi-modal interactivity is often highly effective for separating halogenated compounds and positional isomers.[6][7]
Comparative Data Summary: Column Performance
| Stationary Phase | Primary Interaction Mechanism | Expected Retention | Potential for Isomer Resolution |
| C18 | Hydrophobic | Strong | Moderate |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Moderate to Strong | Good to Excellent |
| PFP | Hydrophobic, π-π, Dipole-Dipole | Moderate | Excellent |
The mobile phase composition fine-tunes the separation achieved by the column.[3] The key is to modulate its elution strength and introduce secondary interactions that enhance selectivity.
-
Organic Modifier (Solvent B): Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally provides higher elution strength, lower viscosity (leading to lower backpressure), and better UV transparency at low wavelengths (<220 nm).[8] Its aprotic nature interacts differently with analytes compared to methanol.
-
Methanol (MeOH): As a protic solvent, it can engage in hydrogen bonding, which can alter selectivity for certain analytes.[8] If ACN does not provide adequate resolution, switching to methanol is a logical step to exploit different interaction mechanisms.[8]
-
-
Aqueous Phase (Solvent A) & pH
-
For neutral compounds like this compound, pH adjustment is less critical for retention but can be important for improving peak shape by suppressing the ionization of any residual silanols on the silica-based column packing.[8] A mobile phase containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is common practice.[9][10]
-
-
Isocratic vs. Gradient Elution
-
Isocratic: A constant mobile phase composition is used. This is simpler and often sufficient if all components of interest elute within a reasonable time with good resolution.
-
Gradient: The concentration of the organic modifier is increased during the run. This is essential for complex reaction mixtures containing compounds with a wide range of polarities, as it helps to elute strongly retained components as sharp peaks in a shorter overall analysis time.[3][8]
-
-
UV-Vis Detection: Benzonitrile and its derivatives possess a strong chromophore (the benzene ring conjugated with a nitrile group), making them ideal for UV detection.[11][12] A Diode Array Detector (DAD) is preferable as it provides spectral data, which can help in peak identification and purity assessment. The optimal wavelength should be selected at the absorbance maximum of the analyte, typically around 240-280 nm for substituted benzonitriles, to ensure high sensitivity.[13][14]
-
Mass Spectrometry (MS) Detection: While more complex, LC-MS provides unequivocal identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This is invaluable for confirming the identity of the main product and for identifying unknown impurities or byproducts, which is often a challenge with UV detection alone.
PART 2: A Validated Protocol and System Suitability
Trust in an analytical method is built upon its robustness and validated performance.[15] Before analyzing any samples, the system's fitness for purpose must be verified through a System Suitability Test (SST).[16][17] This acts as a pre-flight check for the analysis.[16]
Workflow for HPLC Reaction Monitoring
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hawach.com [hawach.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. phenomenex.com [phenomenex.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. halocolumns.com [halocolumns.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. researchgate.net [researchgate.net]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pharmatimesofficial.com [pharmatimesofficial.com]
A Senior Application Scientist's Guide to the Synthetic Versatility of 4-Bromo-2-chloro-3-fluorobenzonitrile
Introduction: A Multifaceted Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 4-Bromo-2-chloro-3-fluorobenzonitrile (CAS 1427439-32-4) emerges as a pre-functionalized, high-value intermediate, offering chemists a versatile platform for constructing complex molecular architectures.[1] Its structure is a testament to synthetic utility: a benzonitrile core activated by three distinct halogens. This substitution pattern is not a random assortment; it is a carefully orchestrated arrangement that allows for a high degree of regioselective control.
The key to unlocking the potential of this molecule lies in understanding the differential reactivity of its functional groups:
-
The C4-Bromine: This position is primed for a host of palladium-catalyzed cross-coupling reactions, serving as the primary handle for introducing carbon-carbon and carbon-heteroatom bonds.[2]
-
The C2-Chlorine and C3-Fluorine: The electron-withdrawing nitrile group activates the ring for Nucleophilic Aromatic Substitution (SNAr), with the fluorine atom typically being the more labile leaving group under SNAr conditions.[3][4]
-
The Nitrile Group: This versatile functional group can be readily transformed into an amine, a carboxylic acid, or participate in cycloadditions, providing further avenues for molecular elaboration.[2][5]
This guide provides a comparative analysis of the reaction products of this compound, supported by experimental insights and protocols to empower researchers in drug development and novel material synthesis.
Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
The bromine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the C-Br bond's lower dissociation energy compared to C-Cl and C-F bonds. This allows for selective functionalization while preserving the other halogen sites for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[6][7] The reaction of this compound with various boronic acids or esters proceeds with high efficiency, offering a reliable method for introducing new aryl or vinyl substituents.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands facilitate the oxidative addition of the aryl bromide and promote the rate-limiting reductive elimination step.[6]
-
Base: A moderately strong base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6][7]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), charge a reaction vial with this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq.) followed by the anhydrous solvent system (e.g., dioxane/water 4:1).
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparative Data for Suzuki-Miyaura Coupling Products
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-fluoro-4-phenylbenzonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-fluoro-4-(4-methoxyphenyl)benzonitrile | 82-92 |
| 3 | 3-Pyridinylboronic acid | 2-Chloro-3-fluoro-4-(pyridin-3-yl)benzonitrile | 75-88 |
| 4 | Vinylboronic acid pinacol ester | 2-Chloro-3-fluoro-4-vinylbenzonitrile | 70-85 |
}
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, as well as ammonia surrogates.
Causality of Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often required to facilitate the challenging C-N reductive elimination step.[9][10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, forming the active nucleophile.[9][11]
-
Ammonia Source: Direct coupling with ammonia is difficult. Therefore, ammonia surrogates like benzophenone imine or ammonium sulfate are often employed, which are deprotected in a subsequent step.[9][12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous toluene or dioxane, followed by the amine (1.2 eq.).
-
Reaction Conditions: Seal the vessel and heat to 90-110 °C for 16-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Table 2: Comparative Data for Buchwald-Hartwig Amination Products
| Entry | Amine/Amine Surrogate | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(2-Chloro-3-fluoro-4-cyanophenyl)morpholine | 80-90 |
| 2 | Aniline | 4-Anilino-2-chloro-3-fluorobenzonitrile | 75-85 |
| 3 | Benzophenone Imine | 4-(Benzhydrylideneamino)-2-chloro-3-fluorobenzonitrile | 85-95 |
| 4 | n-Butylamine | 4-(Butylamino)-2-chloro-3-fluorobenzonitrile | 70-80 |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling targets the C-Br bond, the other halogenated positions can be functionalized via Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the strong electron-withdrawing effect of the para-nitrile group, which stabilizes the negatively charged Meisenheimer intermediate.[3][13]
Regioselectivity: Fluorine vs. Chlorine In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[14] Fluorine, being the most electronegative halogen, creates the most electrophilic carbon center, thus accelerating the attack. Furthermore, the C-F bond is better able to stabilize the developing negative charge in the intermediate. Consequently, nucleophilic attack occurs preferentially at the C3-fluorine position over the C2-chlorine position.[4]
Comparison with Buchwald-Hartwig Amination: SNAr provides an alternative route to C-N bonds. While Buchwald-Hartwig amination is selective for the C4-bromo position, SNAr is selective for the C3-fluoro position. This offers orthogonal synthetic strategies for building complex molecules. SNAr often requires harsher conditions (higher temperatures or stronger bases) but avoids the use of expensive palladium catalysts and ligands.
}
Figure 2: SₙAr Mechanism at the C3-Fluorine Position.
Experimental Protocol: General Procedure for Ammonolysis via SNAr
-
Reaction Setup: Place this compound (1.0 eq.) in a sealed pressure vessel.
-
Reagent Addition: Add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH or aqueous ammonia). For other nucleophiles, a base such as K₂CO₃ may be added with the nucleophile (e.g., an alcohol for alkoxylation).
-
Reaction Conditions: Seal the vessel and heat to 120-150 °C for 12-24 hours. The internal pressure will increase significantly.
-
Work-up: Cool the vessel to room temperature before opening. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent. Dry the organic phase and concentrate. Purify the crude product by crystallization or column chromatography.
Table 3: Comparative Data for SNAr Products
| Entry | Nucleophile | Product | Typical Yield (%) |
| 1 | NH₃ | 3-Amino-4-bromo-2-chlorobenzonitrile | 65-75 |
| 2 | NaOMe | 4-Bromo-2-chloro-3-methoxybenzonitrile | 70-85 |
| 3 | KSCH₃ | 4-Bromo-2-chloro-3-(methylthio)benzonitrile | 60-70 |
Part 3: Transformations of the Nitrile Group
The nitrile functionality offers a gateway to other important chemical groups, further expanding the synthetic utility of the core scaffold.[2][15]
Table 4: Key Transformations of the Nitrile Moiety
| Transformation | Reagents & Conditions | Product Functional Group |
| Reduction | 1. LiAlH₄, THF, 0 °C to reflux2. H₂O workup | Aminomethyl (-CH₂NH₂) |
| Hydrolysis | H₂SO₄/H₂O, reflux or NaOH/H₂O, reflux | Carboxylic Acid (-COOH) |
}
Figure 3: General Experimental Workflow.
Conclusion: A Strategic Approach to Synthesis
This compound is a strategically designed building block that offers a predictable and regioselective handle for a variety of chemical transformations. By understanding the hierarchy of reactivity—palladium-catalyzed coupling at the C-Br bond, nucleophilic aromatic substitution at the C-F bond, and subsequent modification of the nitrile group—researchers can design efficient and elegant synthetic routes to complex target molecules. The comparative data and protocols provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage the full synthetic potential of this versatile intermediate.
References
- The Crucial Role of 4-Amino-2-chloro-3-fluorobenzonitrile in Modern Synthesis. (2025, December 28). Chemical Synthesis Insights.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. (n.d.). Chemical Synthesis Insights.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Why 4-Amino-2-chloro-3-fluorobenzonitrile is a Key Chemical for Innovation. (n.d.). Chemical Synthesis Insights.
- PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- FAQ. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- LTQ Chemistry. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Page loading... [wap.guidechem.com]
A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-chloro-3-fluorobenzonitrile
Abstract
4-Bromo-2-chloro-3-fluorobenzonitrile is a highly functionalized aromatic building block, pivotal in the synthesis of advanced pharmaceuticals and agrochemicals. Given that minute structural variations, such as the positioning of halogen substituents, can drastically alter a molecule's biological activity and toxicological profile, the rigorous assessment of its isomeric purity is not merely a quality control metric—it is a prerequisite for safety and efficacy. This guide provides an in-depth comparison of three premier analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each method, present detailed, field-tested protocols, and offer expert insights into the causal factors guiding experimental design. This document is intended for researchers, analytical chemists, and process development scientists who require robust, validated methods for the characterization of complex halogenated intermediates.
The Critical Nature of Isomeric Purity in Drug Development
The synthetic pathway to this compound, often involving multi-step reactions like Sandmeyer or halogenation processes, inherently carries the risk of producing positional isomers.[1][2] For instance, isomers such as 3-Bromo-6-chloro-2-fluorobenzonitrile or other regioisomers could co-exist in the final product. In the context of active pharmaceutical ingredient (API) synthesis, such impurities are of significant concern. Different isomers of a drug can exhibit dramatically different pharmacological, metabolic, and toxicological properties.[3][4][5] Therefore, regulatory bodies mandate stringent control and quantification of isomeric impurities. The choice of analytical method is a critical decision that impacts the reliability of these purity assessments.
Comparative Overview of Analytical Methodologies
The ideal analytical method must provide the specificity to distinguish between structurally similar isomers while also offering the sensitivity and accuracy required for precise quantification. We will compare HPLC, GC-MS, and NMR—three powerful but fundamentally different techniques—for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.[7] | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and environment.[4] |
| Isomer Selectivity | Good to excellent, highly dependent on column chemistry (e.g., C18, PFP) and mobile phase optimization.[8] | High, based on both chromatographic retention time and unique mass fragmentation patterns.[9] | Absolute and unambiguous. Distinguishes isomers based on unique chemical shifts and spin-spin coupling patterns.[3][10] |
| Sensitivity | High (typically low ppm levels). Can be enhanced with sensitive detectors like DAD. | Very high (can reach ppb levels), especially with selective ion monitoring (SIM). | Lower intrinsic sensitivity (requires µg-mg quantity), but excellent for quantification (qNMR) at higher concentrations. |
| Quantitative Accuracy | Excellent, established as a gold standard for routine QC and purity assays. | Good, but can be affected by matrix effects and ionization efficiency differences between isomers. | Excellent for qNMR with an internal standard; provides a direct molar ratio without needing reference standards for impurities.[11] |
| Reference Standards | Required for positive identification and accurate quantification of each impurity. | Required for retention time confirmation, though mass spectra can provide tentative identification. | Not required for structural elucidation of impurities. An internal standard is needed for qNMR. |
| Sample Throughput | High. Well-suited for automated, high-throughput screening in QC environments. | Moderate to high, depending on the run time. | Lower. Typically used for structural confirmation and primary characterization rather than high-throughput screening. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
Detailed Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment
Expertise & Rationale: HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its robustness, precision, and high throughput. The choice of a stationary phase is critical for resolving closely related halogenated isomers. While a standard C18 column can be effective, a Pentafluorophenyl (PFP) column often provides superior selectivity. This is because PFP phases offer multiple retention mechanisms (hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions) that are highly effective for separating aromatic compounds with different halogen substitution patterns.[8]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: PFP Column (e.g., Hypersil Gold PFP, 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to achieve a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Isomeric purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Trustworthiness: System suitability is established by injecting a standard solution five times and ensuring the relative standard deviation (RSD) of the main peak area is less than 2.0%. Peak tailing should be between 0.8 and 1.5.
-
Workflow Diagram: HPLC Purity Analysis
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Expertise & Rationale: GC-MS is exceptionally powerful when the identity of an impurity is unknown. This compound is sufficiently volatile for GC analysis. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the molecules into predictable patterns. These fragmentation patterns serve as a "fingerprint" to identify the compound and distinguish it from its isomers, providing a higher degree of specificity than UV detection alone.[7][9]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-300 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like Acetone or Ethyl Acetate.
-
Transfer the solution to a GC vial.
-
-
Data Analysis:
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Confirm the identity of the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST) and theoretical fragmentation patterns. Positional isomers will have the same molecular ion but may show different relative abundances of key fragment ions.
-
Workflow Diagram: GC-MS Impurity Identification
Caption: GC-MS workflow for impurity identification.
NMR Spectroscopy for Definitive Structural Confirmation
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation and can definitively distinguish between isomers without requiring reference materials for each potential impurity.[3][4] The unique electronic environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a distinct signal in the NMR spectrum. For this compound and its isomers, the substitution pattern on the aromatic ring creates unique chemical shifts and coupling constants (J-coupling) for the aromatic protons, providing a clear fingerprint for each specific isomer.[12]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 7.0-8.5 ppm). The multiplicity (singlet, doublet, triplet) and coupling constants of the signals are key identifiers.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals directly corresponds to the number of unique carbon environments. Symmetry in an isomer will result in fewer signals than expected from the molecular formula.[10]
-
-
Data Analysis:
-
Structure Confirmation: Compare the observed chemical shifts, multiplicities, and number of signals to the predicted spectra for this compound and its potential isomers.
-
Purity Assessment (qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid) to the sample. The isomeric purity can be calculated by comparing the integration of a unique signal from the main compound to the integration of the standard's signal.[11]
-
Logical Diagram: NMR Isomer Differentiation
Caption: Logical process for distinguishing isomers via NMR.
Conclusion and Recommendations
The selection of an analytical technique for assessing the isomeric purity of this compound is dictated by the specific analytical goal.
-
For routine quality control in a manufacturing environment where speed and precision are paramount, a validated HPLC method is the most suitable choice. Its high throughput and excellent quantitative performance make it ideal for batch release testing.
-
For impurity profiling and identification , particularly during process development when unknown impurities may arise, GC-MS provides an invaluable combination of separation and structural information.
-
For primary characterization, reference standard certification, and dispute resolution , NMR spectroscopy is the definitive technique. Its ability to unambiguously determine molecular structure without reliance on cognate reference standards makes it the ultimate authority on isomeric identity and purity.
A comprehensive analytical strategy should leverage these techniques synergistically: NMR to definitively identify the structures of the main component and key impurities, followed by the development and validation of a robust HPLC or GC-MS method for routine quality control. This integrated approach ensures the highest level of scientific integrity and product quality for researchers, scientists, and drug development professionals.
References
- Vertex AI Search. (n.d.).
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column.
- AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information.
- Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube.
- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between....
- Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
- PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzonitrile. National Center for Biotechnology Information.
- Larive, C. K., & Korir, A. K. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
- van der Ham, A. H., et al. (2022). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis.
- Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
- ResearchGate. (n.d.). Modern Methods for the Determination of Optical Purity.
- Kumar, A. P., et al. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. news-medical.net [news-medical.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Definitive Disposal Protocol for 4-Bromo-2-chloro-3-fluorobenzonitrile
A Senior Application Scientist's Guide to Safety, Compliance, and Environmental Stewardship
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-2-chloro-3-fluorobenzonitrile is foundational to innovation. However, our responsibility extends beyond synthesis and application to the safe and compliant management of resulting waste streams. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, integrating causality with procedural steps to build a framework of deep trust and scientific integrity.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a substituted aromatic nitrile, a class of compounds that requires careful handling due to its potential toxicity. The specific combination of halogen substituents (Bromo, Chloro, Fluoro) and the nitrile group dictates its hazard profile. A thorough understanding of these risks is the non-negotiable first step in establishing a safe disposal workflow.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers. This compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1][2] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2] These classifications are not merely administrative; they are directives that command specific handling precautions, from mandatory personal protective equipment (PPE) to engineering controls.
Quantitative Hazard & Property Summary
For immediate reference, the key identifiers and hazard codes for this compound are summarized below. This data is critical for creating accurate waste profiles and labels for disposal contractors.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1427439-32-4 | [3] |
| Molecular Formula | C₇H₂BrClFN | [3] |
| Physical Form | Solid | [3] |
| GHS Signal Word | Warning | [1][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1][3] |
Core Disposal Principle: Mandated Professional Management
Due to its classification as a hazardous substance, this compound must not be disposed of via standard laboratory drains or as common solid waste.[1] The only acceptable and compliant method of disposal is through a licensed and approved hazardous waste management company.[2][4][5] This is the central directive of this protocol. On-site treatment, such as neutralization, is not recommended for this class of halogenated organic compounds without specific, validated procedures and institutional approval, which are rarely available in a standard research setting.
The chemical nature of halogenated nitriles necessitates disposal methods, typically high-temperature incineration, that can safely break down the molecule without releasing toxic byproducts like hydrogen cyanide or halogenated dioxins. These processes are exclusively performed at specialized waste treatment facilities.
On-Site Handling and Segregation Protocol (Pre-Disposal)
The following steps provide a systematic workflow for safely accumulating and storing this compound waste prior to its collection.
Step 1: Personal Protective Equipment (PPE) Mandate
All handling of this chemical, whether in pure form or as waste, requires stringent adherence to PPE protocols to mitigate the risks of dermal absorption, inhalation, and eye contact.[4]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves.[1][6] For extended handling, consider double-gloving.
-
Eye/Face Protection: Use chemical safety goggles in conjunction with a face shield.[4][5]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[6]
-
Respiratory Protection: All handling of the solid powder must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[7]
Step 2: Waste Collection and Container Management
Proper containment is crucial to prevent cross-contamination and ensure safe transport.
-
Waste Stream: This compound must be managed as a halogenated organic solid waste .[6][8]
-
Primary Container: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[6]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant") and relevant GHS pictograms.[1]
-
The accumulation start date.
-
-
Container Status: Keep the waste container tightly closed at all times, except when adding waste.[1][2]
Step 3: Segregation from Incompatibles
To prevent dangerous chemical reactions within the waste container, it is imperative to segregate this waste stream.
-
Primary Incompatibility: Store this waste away from strong oxidizing agents .[2]
-
General Best Practice: Do not mix this solid waste with other waste streams, particularly aqueous or acidic wastes, to avoid unforeseen reactions or the generation of toxic gases.[9][10] Store in a designated, well-ventilated secondary containment bin or cabinet away from general laboratory traffic.
Disposal and Decontamination Workflow
The following diagram illustrates the decision-making process from the point of waste generation to its final, compliant disposal.
Caption: Workflow for the compliant disposal of this compound waste.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely to protect personnel and the environment.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[1][5]
-
Don PPE: Before approaching the spill, don the full PPE as described in Section 3, Step 1.
-
Contain and Absorb: Do NOT use water. Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals.[6]
-
Clean-Up: Carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated solid waste container.[2] Avoid creating dust.[1][5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.
Decontamination of Empty Containers
An "empty" container that once held this compound is not considered non-hazardous until properly decontaminated. Regulatory standards often require a "triple rinse" procedure.[11]
-
Initial Rinse: Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the empty container, ensuring the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into a designated container for halogenated liquid waste . This rinsate is considered hazardous and must not be sewer-disposed.
-
Repeat: Perform this rinsing procedure two more times for a total of three rinses.[11]
-
Final Disposal: Once triple-rinsed and fully dried, deface or remove the original chemical label. The container can now be disposed of as non-hazardous laboratory glass or plastic, according to institutional policy.[9]
By adhering to this comprehensive protocol, you actively contribute to a culture of safety and uphold your professional duty of environmental stewardship. This structured approach ensures that the disposal of this compound is managed with the same level of precision and care as its application in your research.
References
- 4-Bromo-2-fluorobenzonitrile. (n.d.). PubChem.
- 4-Bromo-3-fluorobenzonitrile. (n.d.). PubChem.
- Halogenated Solvents. (n.d.). Washington State University, Environmental Health & Safety.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University, Environmental Health and Safety.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).
- Chemical Waste Management for Laboratories. (n.d.). UFF.
- Halogenated Waste. (n.d.). Retrieved from a university EHS document. URL not fully provided.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1427439-32-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. uakron.edu [uakron.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 4-Bromo-2-chloro-3-fluorobenzonitrile
Comprehensive Safety & Handling Guide: 4-Bromo-2-chloro-3-fluorobenzonitrile
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. However, with great potential comes the profound responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides an in-depth, procedural framework for the safe handling of this compound (CAS No. 1427439-32-4), a halogenated aromatic nitrile. Our approach moves beyond a simple checklist, embedding safety within the logic of your workflow to build a culture of intrinsic safety and confidence in your laboratory operations.
Hazard Profile: Understanding the Intrinsic Risk
A thorough understanding of a compound's hazard profile is the non-negotiable foundation of any safety protocol. This compound is classified with significant health hazards that demand rigorous control measures.[1] The Globally Harmonized System (GHS) classifications, aggregated from multiple suppliers, paint a clear picture of the risks associated with this solid compound.[2][3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The causality is clear: the compound's structure lends itself to reactivity that can disrupt biological systems upon exposure through multiple routes—ingestion, skin contact, and inhalation. Therefore, our primary objective is to establish robust barriers to prevent any such contact.
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety strategy is built on the hierarchy of controls, which prioritizes more effective, systemic solutions.[6]
-
Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substitution with a less hazardous analogue should be considered if the experimental design permits.
-
Engineering Controls : These are physical changes to the workspace that isolate the hazard. For this compound, all handling must be performed within a certified chemical fume hood .[7] This is non-negotiable to mitigate inhalation risk. Ensure eyewash stations and safety showers are readily accessible.[4][5]
-
Administrative Controls : These are procedural changes. This includes establishing designated areas for handling this compound, providing thorough training (as outlined in this guide), and implementing strict hygiene practices.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][9]
-
Personal Protective Equipment (PPE) : The final barrier between you and the hazard.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the compound's classification as a dermal, oral, and inhalation hazard, a comprehensive PPE ensemble is mandatory.
Hand Protection
-
Requirement : Double gloving is required. Wear two pairs of chemical-resistant gloves.
-
Glove Type : Nitrile gloves are the standard recommendation.[10] Ensure they are registered as Complex Design (Category III) for protection against chemical hazards.[11]
-
Causality : The outer glove absorbs the initial contact of any contamination, allowing for its safe removal without compromising the inner glove, which protects the skin during the de-gowning process. This procedural redundancy is critical for preventing skin exposure.
Body Protection
-
Requirement : A long-sleeved, chemically resistant laboratory coat is the minimum requirement.[10] For procedures with a higher risk of splashes or significant powder handling, a disposable, fluid-resistant gown should be worn over the lab coat.[12]
-
Causality : This protects your personal clothing and underlying skin from contamination by splashes or airborne particles.[12]
Eye and Face Protection
-
Requirement : Chemical safety goggles are mandatory at all times.[4][5] When handling larger quantities or during procedures with a high splash potential (e.g., dissolution), a full-face shield must be worn in conjunction with goggles.[13]
-
Causality : The compound is a serious eye irritant.[2] Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield offers an additional layer of protection for the entire face.
Respiratory Protection
-
Requirement : All work must be conducted in a chemical fume hood to prevent inhalation of dust.[7] If engineering controls are insufficient or during a large-scale spill cleanup outside of a hood, a NIOSH-approved N95 (or better) respirator is required.[13]
-
Causality : The compound is harmful if inhaled and may cause respiratory irritation.[2] A fume hood is the primary engineering control to capture airborne particles at the source.
Procedural Guidance: Integrating Safety into Your Workflow
Donning and Doffing PPE Protocol
The sequence of putting on and removing PPE is as critical as the equipment itself. Incorrect doffing can lead to self-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Spill Response
In the event of a spill, a calm and methodical response is crucial. All personnel should be familiar with this procedure.
Sources
- 1. This compound | 1427439-32-4 [sigmaaldrich.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
- 3. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Handling cytotoxic material [cleanroomtechnology.com]
- 12. ipservices.care [ipservices.care]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


